molecular formula C18H16NNaO5 B1139417 Tranilast sodium

Tranilast sodium

Cat. No.: B1139417
M. Wt: 349.3 g/mol
InChI Key: KZGHWWBBHZLTTA-VRTOBVRTSA-M
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Description

Tranilast is an antiallergic agent.Target: Angiotensin ReceptorTranilast has been approved in Japan and South Korea, since 1982, for the treatment of bronchial asthma, with indications for keloids and hypertrophic scar added in 1993. Tranilast is also used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis. The antiproliferative properties of tranilast were found that tranilast elicited an inhibitory effect on fibroblast proliferation in vitro and also suppressed collagen production both in vitro and in vivo . Tranilast also reduced the release of chemical mediators from mast cells and suppressed hypersensitivity reactions. [1]Three-week-old C57Bl/10 and mdx mice received tranilast (~300 mg/kg) in their food for 9 weeks, after which fibrosis was assessed through histological analyses, and functional properties of tibialis anterior muscles were assessed in situ and diaphragm muscle strips in vitro. Tranilast administration did not significantly alter the mass of any muscles in control or mdx mice, but it decreased fibrosis in the severely affected diaphragm muscle by 31% compared with untreated mdx mice (P

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGHWWBBHZLTTA-VRTOBVRTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tranilast's Mechanism of Action on Mast Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast, N-(3,4-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic agent recognized for its therapeutic efficacy in conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its clinical utility is rooted in its profound effects on mast cells, the principal effector cells in Type I hypersensitivity reactions. Mast cell activation and subsequent degranulation release a potent cocktail of pre-formed and newly synthesized inflammatory mediators, driving the pathophysiology of allergic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which Tranilast modulates mast cell function, with a focus on its core inhibitory actions on cellular signaling pathways.

Core Mechanism: Mast Cell Stabilization and Inhibition of Degranulation

The primary mechanism of action of Tranilast is the stabilization of the mast cell membrane, which directly inhibits the process of degranulation.[1] This stabilization prevents the fusion of intracellular granules with the plasma membrane and the subsequent exocytosis of their contents.[2] By inhibiting the release of pre-stored mediators such as histamine, neutral proteases (e.g., tryptase and chymase), and tumor necrosis factor-alpha (TNF-α), Tranilast effectively suppresses the immediate inflammatory cascade initiated by allergen exposure.[1][2] This effect is particularly pronounced in activated mast cells, while the drug appears to have minimal impact on resting mast cells.[1]

Modulation of Intracellular Signaling Pathways

Tranilast's stabilizing effect is a consequence of its intervention in critical intracellular signaling cascades that govern mast cell activation. The most pivotal of these is the calcium signaling pathway.

Inhibition of Calcium Mobilization

A sustained increase in intracellular calcium concentration ([Ca²⁺]i) is an absolute prerequisite for mast cell degranulation.[3] The canonical pathway for this involves:

  • FcεRI Cross-linking: Aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex initiates the signaling cascade.[4][5]

  • PLC Activation: Downstream signaling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][6]

  • IP₃-Mediated Ca²⁺ Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺ into the cytosol.[3][5]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates SOCE, a prolonged influx of extracellular Ca²⁺ through channels in the plasma membrane, which is essential to sustain the high cytosolic Ca²⁺ levels required for degranulation.[3][7]

Tranilast exerts a significant inhibitory effect on this pathway. Studies have demonstrated that Tranilast attenuates the substance P-dependent increase in intracellular calcium.[8][9][10] This blockade of calcium uptake or release is a cornerstone of its pharmacological action, effectively uncoupling receptor activation from the degranulation response.[11]

IgE-Mediated Mast Cell Activation and Tranilast Inhibition cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Cross-linking Kinases Lyn, Syk Kinases FceRI->Kinases PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates SOCE Store-Operated Ca²⁺ Channel Ca_Influx Sustained Ca²⁺ Influx SOCE->Ca_Influx Kinases->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Ca_Store Ca²⁺ Release ER->Ca_Store Triggers Ca_Store->SOCE Activates (Store Depletion) Degranulation Degranulation (Mediator Release) Ca_Store->Degranulation Drives Ca_Influx->Degranulation Drives Tranilast Tranilast Tranilast->Ca_Influx Inhibits

IgE-mediated mast cell activation pathway and the inhibitory action of Tranilast.
Other Signaling Effects

Beyond its primary effect on calcium, Tranilast exhibits other modulatory activities:

  • Protein Kinase C (PKC) Pathway: Evidence from studies on endothelial cells suggests that Tranilast can suppress VEGF- and PMA-stimulated PKC activity.[12] As PKC is a downstream effector of PLC activation in mast cells and plays a role in degranulation, this inhibitory action may contribute to its overall stabilizing effect.[13]

  • Cytokine Production: Tranilast significantly inhibits the release and mRNA expression of newly synthesized mediators, such as Interleukin-13 (IL-13), in mast cells stimulated by a combination of antigen and IL-33.[14] It has also been shown to reduce TNF production.[8]

  • Receptor Expression: Long-term treatment with Tranilast has been observed to reduce the expression of the high-affinity IgE receptor, FcεRI, on the mast cell surface, which could decrease cellular sensitivity to allergens over time.[10][15]

  • Cell Infiltration: In vivo models demonstrate that Tranilast can reduce the infiltration and accumulation of mast cells at sites of inflammation.[16][17] Specifically, it has been shown to decrease the number of chymase-positive mast cells in diabetic models.[18]

Quantitative Data on Tranilast's Effects

The inhibitory actions of Tranilast on mast cell function have been quantified across various experimental models.

Table 1: Inhibition of Mast Cell Degranulation

Cell Type Stimulus Tranilast Concentration % Inhibition of Mediator Release Mediator Assayed Reference
Rat Peritoneal Mast Cells Compound 48/80 500 µM ~73% Degranulating Cells [19]
Rat Peritoneal Mast Cells Compound 48/80 1 mM ~78% Degranulating Cells [19]
LAD2 Human Mast Cells IgE/anti-IgE 10 µg/mL 19% β-hexosaminidase [8]
LAD2 Human Mast Cells Substance P 10 µg/mL 28% β-hexosaminidase [8]
LAD2 Human Mast Cells IgE/anti-IgE 100 µg/mL 27% β-hexosaminidase [20]

| LAD2 Human Mast Cells | Substance P | 100 µg/mL | 52% | β-hexosaminidase |[20] |

Table 2: Inhibition of Cytokine and Chemokine Release

Cell Type Stimulus Tranilast Concentration % Inhibition of Release Mediator Assayed Reference
BMMCs DNP-BSA + IL-33 Not Specified Significant Inhibition IL-13 [14]

| LAD2 Human Mast Cells | Substance P | 10 µg/mL | 46% | TNF |[8] |

Table 3: Effects on Intracellular Signaling and Receptor Expression

Cell Type Parameter Measured Tranilast Concentration % Reduction / Effect Reference
LAD2 Human Mast Cells Substance P-induced Ca²⁺ influx 10 µg/mL 45% [10]

| LAD2 Human Mast Cells | FcεRI Expression (20 hr) | 100 µg/mL | 14% |[10] |

Table 4: In Vivo Effects on Mast Cell Numbers

Model Tissue Tranilast Treatment % Reduction in Mast Cells Reference
Collagen-Induced Arthritis (Mice) Inflamed Paws 400 mg·kg⁻¹·day⁻¹ 25% (Total Mast Cells) [1]
Collagen-Induced Arthritis (Mice) Inflamed Paws 400 mg·kg⁻¹·day⁻¹ 41% (TNF-α positive Mast Cells) [1]
Radiation-Induced Colitis (Rats) Rectal Tissue 100 mg/kg 70% (Median Count Reduction) [16][17]

| Experimental Diabetes (Rats) | Mesenteric Vessels | Not Specified | Significant reduction in chymase-positive mast cells |[18] |

Key Experimental Protocols

The characterization of Tranilast's mechanism of action relies on several key in vitro methodologies.

Mast Cell Preparation
  • Primary Cells: Rat peritoneal mast cells (RPMCs) are harvested by peritoneal lavage. Bone marrow-derived mast cells (BMMCs) are differentiated from mouse bone marrow precursors over several weeks in culture with specific cytokines.[14][21]

  • Cell Lines: The human mast cell line LAD2 is commonly used. These cells are cultured in specific media supplemented with stem cell factor (SCF).[20]

Degranulation Assay (β-Hexosaminidase Release)

This assay is a standard method for quantifying mast cell degranulation.[22][23]

  • Cell Plating: Mast cells (e.g., 5 x 10⁵ cells/well) are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).[22]

  • Pre-incubation: Cells are incubated with various concentrations of Tranilast for a defined period (e.g., 30 minutes).

  • Stimulation: Degranulation is induced by adding a stimulant (e.g., IgE/anti-IgE, Substance P, Compound 48/80).

  • Supernatant Collection: The reaction is stopped (typically on ice), and cells are pelleted by centrifugation. The supernatant containing the released granular contents is carefully collected.

  • Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • Quantification: The product of the enzymatic reaction (p-nitrophenol) is quantified by measuring absorbance at 405 nm. Total release is determined by lysing an equivalent number of cells with a detergent like Triton X-100.

  • Calculation: Percent release is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)) * 100.

Degranulation Assay Workflow A 1. Mast Cell Preparation (e.g., LAD2, BMMCs) B 2. Pre-incubation with Tranilast A->B C 3. Stimulation (e.g., IgE/Antigen, C48/80) B->C D 4. Stop Reaction & Centrifuge C->D E 5. Collect Supernatant D->E F 6. Add β-hexosaminidase Substrate E->F G 7. Incubate F->G H 8. Measure Absorbance (405 nm) G->H I 9. Calculate % Degranulation H->I

Experimental workflow for a β-hexosaminidase mast cell degranulation assay.
Intracellular Calcium Measurement

This protocol measures changes in [Ca²⁺]i following cell stimulation.[5]

  • Cell Loading: Mast cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.

  • Washing: Excess extracellular dye is washed away.

  • Measurement: Cells are placed in a fluorometer or on a fluorescence microscope stage.

  • Stimulation: A baseline fluorescence reading is established before Tranilast and/or a stimulant (e.g., Substance P) are added.

  • Data Acquisition: Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded in real-time.

Summary of Tranilast's Actions

Tranilast employs a multi-pronged approach to suppress mast cell-mediated inflammation. Its primary action as a mast cell stabilizer is achieved by inhibiting critical intracellular signaling events, most notably the sustained influx of calcium that is indispensable for degranulation.

Logical Relationships of Tranilast's Actions A Tranilast B Inhibition of Ca²⁺ Influx & Signaling Modulation A->B G Reduced Mast Cell Infiltration in Tissues A->G C Mast Cell Stabilization B->C F Reduced Cytokine Synthesis (IL-13) B->F D Inhibition of Degranulation C->D E Reduced Mediator Release (Histamine, Proteases, TNF) D->E H Suppression of Allergic Inflammation E->H F->H G->H

Logical flow of Tranilast's primary mechanism and downstream effects.

Conclusion

Tranilast's mechanism of action on mast cells is centered on its ability to inhibit degranulation by acting as a membrane stabilizer. This is fundamentally achieved by attenuating the requisite rise in intracellular calcium following stimulation. Additionally, its capacity to reduce the production of pro-inflammatory cytokines, decrease the expression of IgE receptors, and limit mast cell infiltration into tissues contributes to its overall therapeutic profile. This detailed understanding of its molecular interactions provides a strong basis for its continued use in allergic disorders and for the development of next-generation mast cell-stabilizing agents.

References

Tranilast's Inhibition of the TGF-β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), an anti-allergic agent, has demonstrated significant anti-fibrotic and anti-proliferative properties by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Tranilast's effects on TGF-β signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Tranilast.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, particularly fibrotic disorders and cancer.[1] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of ALK5 leads to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Subsequently, phosphorylated Smad2/3 form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular responses. The TGF-β pathway can also signal through non-canonical, Smad-independent pathways.[1]

Tranilast's Mechanism of Action on the TGF-β Pathway

Tranilast modulates the TGF-β signaling cascade at multiple levels, from ligand expression to downstream signal transduction. The primary mechanisms of inhibition identified in the literature include:

  • Reduction of TGF-β Expression and Secretion: Several studies have shown that Tranilast can decrease the expression and secretion of TGF-β ligands.[1] This upstream inhibition reduces the availability of the ligand to activate its receptors.

  • Direct Interaction with ALK5: Molecular docking studies suggest that Tranilast can directly bind to the ALK5 receptor, potentially interfering with its kinase activity.[2]

  • Inhibition of Smad Phosphorylation: A key mechanism of Tranilast's action is the attenuation of Smad2 and Smad3 phosphorylation.[3][4] By preventing the activation of these R-Smads, Tranilast effectively blocks the downstream signaling cascade.

  • Suppression of Smad4 Expression: Some studies indicate that Tranilast can decrease the expression of Smad4.[5] This would further disrupt the formation of the active Smad complex required for nuclear translocation and gene regulation.

The multifaceted inhibitory actions of Tranilast on the TGF-β pathway make it a compelling candidate for therapeutic intervention in diseases characterized by excessive TGF-β signaling.

Quantitative Data on Tranilast's Inhibitory Effects

The following tables summarize key quantitative findings from various in vitro and in vivo studies investigating the effects of Tranilast on the TGF-β signaling pathway.

Table 1: In Vitro Efficacy of Tranilast

ParameterCell LineTreatmentResultReference
IC50 CT-26 (Colon Carcinoma)Tranilast200 µM[2]
Binding Affinity (pKi) ALK5 ReceptorTranilast≥ 3.57[2]
Smad2 Phosphorylation A549 (Lung Carcinoma)TGF-β2 + Tranilast (50, 100, 200 µM)Dose-dependent attenuation[3]
TGF-β2 mRNA Expression Human Trabecular Meshwork CellsTranilast (12.5, 25.0, 50.0 mg/L)Dose-dependent decrease
Smad4 Expression A549 and PC14 (Lung Carcinoma)TGF-β1 + TranilastDecreased Smad4 protein levels[5]

Table 2: In Vivo Efficacy of Tranilast

Animal ModelDisease ModelTreatmentOutcomeReference
Mice Bleomycin-induced pulmonary fibrosisOral administration of TranilastSignificantly attenuated pulmonary fibrosis and reduced phosphorylated SMAD2[3]
Rats Myocardial InfarctionTranilast (300mg/kg/d)Reduced myocardial TGFβ1 expression and fibrosis[6]
Pigs Coronary Artery StentingTranilastSuppressed elevations in TGF-β mRNA and reduced neointima development[7]
Rats Smoke inhalation-induced lung injuryTranilast (100, 200, 300 mg/kg)Reduced levels of TGF-β1[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the inhibitory effects of Tranilast on the TGF-β signaling pathway.

Cell Culture and TGF-β Stimulation
  • Cell Lines: Human lung adenocarcinoma epithelial cells (A549), human non-small cell lung cancer cells (PC14), and murine colon carcinoma cells (CT-26) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • TGF-β Stimulation: To induce the TGF-β pathway, cells are often serum-starved for a period (e.g., 24 hours) and then treated with recombinant human TGF-β1 or TGF-β2 (typically at concentrations ranging from 1 to 10 ng/mL) for various time points.

  • Tranilast Treatment: Tranilast is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from µM to mM) prior to or concurrently with TGF-β stimulation.

Western Blotting for Smad Phosphorylation and Expression
  • Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay or a similar method.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated Smad2/3, total Smad2/3, Smad4, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and primers specific for TGF-β, Smad4, and other target genes, as well as a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Visualizations

Signaling Pathway Diagram

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII 1. Ligand Binding ALK5 TβRI (ALK5) TBRII->ALK5 2. Receptor Complex Formation Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex 4. Complex Formation Smad4 Smad4 Smad4->SmadComplex NuclearComplex Smad2/3/4 Complex SmadComplex->NuclearComplex 5. Nuclear Translocation DNA DNA NuclearComplex->DNA 6. DNA Binding Transcription Target Gene Transcription DNA->Transcription 7. Gene Regulation Tranilast Tranilast Tranilast->TGF-beta Inhibits Secretion Tranilast->ALK5 Direct Binding Tranilast->Smad23 Inhibits Phosphorylation Tranilast->Smad4 Suppresses Expression

Caption: TGF-β signaling pathway and points of inhibition by Tranilast.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Measurement CellCulture 1. Cell Culture (e.g., A549 cells) SerumStarvation 2. Serum Starvation (24 hours) CellCulture->SerumStarvation Treatment 3. Treatment - Control - TGF-β - TGF-β + Tranilast SerumStarvation->Treatment ProteinExtraction 4a. Protein Extraction Treatment->ProteinExtraction RNAExtraction 4b. RNA Extraction Treatment->RNAExtraction WesternBlot 5a. Western Blot (p-Smad2/3, Smad4) ProteinExtraction->WesternBlot qPCR 5b. qPCR (TGF-β, Smad4 mRNA) RNAExtraction->qPCR DataQuantification 6. Data Quantification and Statistical Analysis WesternBlot->DataQuantification qPCR->DataQuantification Conclusion 7. Conclusion on Tranilast's Inhibitory Effect DataQuantification->Conclusion

References

Tranilast Sodium: A Dual-Action Modulator of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, plays a critical role in the pathogenesis of a wide range of inflammatory diseases. Its dysregulation leads to excessive production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid), an analog of a tryptophan metabolite, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which Tranilast sodium modulates NLRP3 inflammasome activation, supported by quantitative data, detailed experimental protocols, and visual signaling pathways. Tranilast exhibits a dual mechanism of action, directly binding to the NACHT domain of NLRP3 to prevent its oligomerization and promoting K63-linked ubiquitination, which further suppresses inflammasome assembly.[1][3][4][5] These actions culminate in the inhibition of caspase-1 activation and subsequent IL-1β secretion, positioning Tranilast as a promising therapeutic candidate for NLRP3-driven diseases.[6]

Molecular Mechanism of Action

This compound modulates NLRP3 inflammasome activation through two distinct, yet complementary, mechanisms:

1.1 Direct Inhibition of NLRP3 Oligomerization

The canonical activation of the NLRP3 inflammasome requires the oligomerization of the NLRP3 protein, a critical step for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[7] Tranilast has been shown to directly interact with the NLRP3 protein.[1] Specifically, it binds to the NACHT domain of NLRP3, which is essential for its self-oligomerization.[1][3][8] This binding sterically hinders the NLRP3-NLRP3 interaction, thereby preventing the formation of the functional inflammasome complex.[1][9] Notably, this inhibitory action is independent of the ATPase activity of the NACHT domain and does not affect upstream signaling events such as potassium efflux.[1][8][10] This specificity for NLRP3 is highlighted by the fact that Tranilast does not inhibit other inflammasomes like AIM2 or NLRC4.[1][11][2]

1.2 Enhancement of K63-Linked Ubiquitination of NLRP3

A second mechanism involves the post-translational modification of NLRP3. Tranilast has been found to enhance the lysine 63 (K63)-linked ubiquitination of NLRP3.[4][5] Unlike K48-linked ubiquitination which targets proteins for proteasomal degradation, K63-linked ubiquitination serves as a scaffold for signaling complexes. In the context of NLRP3, increased K63-linked ubiquitination is associated with an inactive state of the inflammasome.[12] By promoting this modification, Tranilast stabilizes the inactive conformation of NLRP3, thus preventing its activation and the subsequent assembly of the inflammasome complex.[11][4][5]

Quantitative Data on Tranilast's Inhibitory Effects

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent inhibitory effects of Tranilast on NLRP3 inflammasome activation in various experimental models.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by Tranilast

Cell TypeActivator(s)Tranilast Conc.Measured Outcome% Inhibition / EffectReference
BMDMsLPS + Nigericin25-100 µMIL-1β SecretionDose-dependent inhibition[3]
BMDMsLPS + Nigericin25-100 µMCaspase-1 CleavageDose-dependent inhibition[3]
BMDMsLPS + Nigericin25-100 µMASC OligomerizationDose-dependent inhibition[3]
Ldlr-/- BMDMsLPS + ATP50 µMCaspase-1 ActivationPronounced inhibition[11][4]
Ldlr-/- BMDMsLPS + ATP50 µMIL-1β SecretionSubstantial retardation[11][4]
ApoE-/- BMDMsLPS + ATPNot specifiedMultiple readoutsDramatically inhibited[11][4]
Human Keratinocytes (HaCaT)H₂O₂Not specifiedIL-1β SecretionSignificant reduction[13]
Synovial Fluid Cells (Gout Patients)EndogenousNot specifiedIL-1β ProductionDose-dependent inhibition[6]

Table 2: In Vivo Efficacy of Tranilast in NLRP3-Driven Disease Models

Animal ModelDiseaseTranilast DoseMeasured OutcomeEffectReference
C57BL/6J MiceGouty Arthritis (MSU-induced)200 mg/kgIL-1β Production & Neutrophil InfluxEfficiently suppressed[3]
Ldlr-/- & ApoE-/- MiceAtherosclerosisNot specifiedAtherosclerotic Lesion SizeSignificant reduction[11][4]
Ldlr-/- & ApoE-/- MiceAtherosclerosisNot specifiedPlaque NLRP3 & IL-1β LevelsReduced levels[11][4]
Mouse ModelType 2 Diabetes25-50 mg/kg/day (oral)Metabolic disorder symptomsImproved[6]
Mouse ModelCryopyrin-Associated Autoinflammatory Syndromes (CAPS)Not specifiedDisease symptomsPreventive and therapeutic effects[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Diagram 1: Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Activation cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Inflammasome Assembly & Cytokine Release PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b Stimuli NLRP3 Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change Oligomerization NLRP3 Oligomerization NLRP3_active->Oligomerization ASC ASC Recruitment Oligomerization->ASC ASC_Oligo ASC Oligomerization (ASC Speck) ASC->ASC_Oligo pro_Casp1 pro-Caspase-1 ASC_Oligo->pro_Casp1 Recruitment Casp1 Caspase-1 (active) pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage IL1b IL-1β (mature) Release IL-1β Secretion IL1b->Release

Caption: Canonical two-signal model of NLRP3 inflammasome activation.

Diagram 2: Mechanism of Tranilast-Mediated NLRP3 Inhibition

Tranilast_Mechanism cluster_0 Direct Inhibition of Oligomerization cluster_1 Enhancement of Inhibitory Ubiquitination cluster_2 Downstream Consequences Tranilast Tranilast NACHT NACHT Domain Tranilast->NACHT Binds to Ub K63-linked Ubiquitination Tranilast->Ub Enhances NLRP3_active NLRP3 (active) Oligomerization NLRP3 Oligomerization NACHT->Oligomerization Self-association Block Blocked Oligomerization->Block Inflammasome_Assembly Inflammasome Assembly Block->Inflammasome_Assembly NLRP3_protein NLRP3 Protein NLRP3_protein->Ub NLRP3_ub Ub-NLRP3 (Inactive State) Ub->NLRP3_ub Stabilization Stabilized Inactive Conformation NLRP3_ub->Stabilization Stabilization->Inflammasome_Assembly Casp1_Activation Caspase-1 Activation Inflammasome_Assembly->Casp1_Activation IL1b_Secretion IL-1β Secretion Casp1_Activation->IL1b_Secretion Inhibition Inhibition IL1b_Secretion->Inhibition

Caption: Dual mechanisms of Tranilast in inhibiting NLRP3 inflammasome activation.

Diagram 3: Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Downstream Assays start Seed Macrophages (e.g., BMDMs) priming Signal 1: Priming (e.g., LPS, 50 ng/mL, 3h) start->priming treatment Treatment (Tranilast or Vehicle, 30 min) priming->treatment activation Signal 2: Activation (e.g., Nigericin, 30 min) treatment->activation harvest Harvest Supernatant & Cell Lysate activation->harvest elisa ELISA (IL-1β in supernatant) harvest->elisa western_supernatant Western Blot (Supernatant) (Cleaved Caspase-1) harvest->western_supernatant western_lysate Western Blot (Lysate) (pro-IL-1β, pro-Caspase-1, NLRP3) harvest->western_lysate asc_assay ASC Oligomerization Assay (Cross-linking & Western Blot) harvest->asc_assay

Caption: Typical workflow for assessing Tranilast's effect on NLRP3 activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of Tranilast on NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation and Inhibition
  • Cell Culture:

    • Bone Marrow-Derived Macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF.

    • THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Protocol:

    • Seed BMDMs at a density of 1 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight.

    • Priming (Signal 1): Replace the medium and prime the cells with lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 3 hours.[6]

    • Inhibitor Treatment: Treat the primed cells with varying concentrations of Tranilast (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 30 minutes.[3]

    • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (for 30 minutes) or ATP.[6]

    • Sample Collection: Carefully collect the culture supernatants for cytokine analysis. Lyse the cells with an appropriate lysis buffer (e.g., NP-40 buffer) for subsequent protein analysis.[6]

Western Blotting for Inflammasome Components
  • Objective: To detect the levels of pro-inflammatory cytokines and inflammasome components.

  • Protocol:

    • Separate proteins from cell lysates and supernatants by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IL-1β (for both pro- and cleaved forms), caspase-1 (for both pro- and cleaved forms), NLRP3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

ASC Oligomerization Assay
  • Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation.

  • Protocol:

    • Following cell treatment as described in section 4.1, lyse the cells in a Triton X-100-containing buffer.

    • Centrifuge the lysates at a low speed (e.g., 330 x g) to pellet the Triton-insoluble fraction, which contains the ASC oligomers.[6]

    • Wash the pellet and cross-link the proteins using disuccinimidyl suberate (DSS).

    • Resuspend the cross-linked pellet in sample buffer, separate by SDS-PAGE, and perform a Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and higher-order oligomers.[6]

Co-Immunoprecipitation for Protein-Protein Interactions
  • Objective: To assess the interaction between NLRP3 and other proteins (e.g., itself or ASC).

  • Protocol:

    • Lyse treated cells and pre-clear the lysates with protein A/G-agarose beads.

    • Incubate the lysates with a primary antibody against the protein of interest (e.g., anti-NLRP3) overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

    • Elute the proteins from the beads and analyze them by Western blotting using antibodies against the potential interacting partners.

Conclusion

This compound presents a compelling profile as a specific inhibitor of the NLRP3 inflammasome. Its dual mechanism of action, involving both the direct obstruction of NLRP3 oligomerization and the enhancement of inhibitory ubiquitination, provides a robust means of suppressing inflammasome activity. The quantitative data from both in vitro and in vivo studies underscore its potential in a variety of NLRP3-mediated inflammatory conditions. The detailed protocols provided herein offer a practical guide for researchers to further investigate the therapeutic applications of Tranilast and to explore the intricate regulation of the NLRP3 inflammasome. This comprehensive understanding is crucial for the continued development of targeted therapies for a wide spectrum of inflammatory diseases.

References

Tranilast Sodium: A Tryptophan Metabolite Analog Modulating Key Inflammatory and Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is a synthetic drug initially developed as an anti-allergic agent. Its therapeutic applications have since expanded to include the treatment of proliferative and fibrotic conditions such as keloids and hypertrophic scars. Structurally, Tranilast is an analog of a tryptophan metabolite, specifically a derivative of anthranilic acid, which is a catabolite in the kynurenine pathway. This unique characteristic places Tranilast at the intersection of metabolism and immunomodulation, conferring upon it a multifaceted mechanism of action. This guide provides a detailed examination of Tranilast's function as a tryptophan metabolite analog, its impact on critical signaling pathways, quantitative data on its activity, and the experimental protocols used to elucidate these functions.

Tranilast as a Tryptophan Metabolite Analog: The Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, a crucial route that generates several neuroactive and immunomodulatory molecules. The first and rate-limiting step of this pathway is the conversion of tryptophan to N-formyl-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent steps produce kynurenine and its derivatives, including anthranilic acid.

Tranilast, as a derivative of anthranilic acid, is thought to interact with this pathway. Preliminary studies suggest that Tranilast may act as a competitive inhibitor of IDO and/or TDO. In a human volunteer study, L-tryptophan loading increased the urinary excretion of the downstream metabolites kynurenic acid and quinolinic acid. Co-administration of Tranilast significantly lowered the excretion of these metabolites, supporting the hypothesis of competitive inhibition at the initial stage of the kynurenine pathway.

G substance substance enzyme enzyme tranilast tranilast pathway pathway Tryptophan Tryptophan IDO_TDO IDO / TDO Tryptophan->IDO_TDO N_Formylkynurenine N_Formylkynurenine Formamidase Formamidase N_Formylkynurenine->Formamidase Kynurenine Kynurenine Kynureninase Kynureninase Kynurenine->Kynureninase KAT KATs Kynurenine->KAT KMO KMO Kynurenine->KMO Anthranilic_Acid Anthranilic_Acid Kynurenic_Acid Kynurenic_Acid Quinolinic_Acid Quinolinic_Acid IDO_TDO->N_Formylkynurenine Formamidase->Kynurenine Kynureninase->Anthranilic_Acid KAT->Kynurenic_Acid KMO->Quinolinic_Acid Multiple Steps Tranilast Tranilast Tranilast->IDO_TDO Inhibits G stimulus stimulus receptor receptor ion_channel ion_channel process process mediator mediator tranilast tranilast Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds Ca_Channel Ca²⁺ Channel IgE_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Degranulation->Histamine Release PGD2 PGD2 Degranulation->PGD2 Release Tranilast Tranilast Tranilast->Ca_Channel Inhibits G ligand ligand receptor receptor protein protein complex complex nucleus nucleus tranilast tranilast TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R pSmad2_3 p-Smad2/3 TGF_beta_R->pSmad2_3 Phosphorylates Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates Gene_Tx Gene Transcription (e.g., Collagen) Nucleus->Gene_Tx Tranilast Tranilast Tranilast->Smad4 Suppresses Expression G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand ligand receptor receptor protein protein complex complex nucleus nucleus response response Tranilast Tranilast AhR AhR Tranilast->AhR Binds & Activates AhR_ARNT AhR/ARNT Complex AhR->AhR_ARNT Translocates & Dimerizes ARNT_cyto ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Gene_Exp Gene Expression (e.g., miR-302) DRE->Gene_Exp

Tranilast Sodium: An In-Depth Analysis of its In Vitro Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is an analog of a tryptophan metabolite, initially developed as an anti-allergic medication.[1][2] Its clinical applications in Japan and South Korea include the treatment of bronchial asthma, keloids, and hypertrophic scars.[1][2] Emerging in vitro research has illuminated its potent anti-inflammatory capabilities, extending far beyond its original indication of mast cell stabilization. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's anti-inflammatory effects as demonstrated in in vitro models. It details the compound's direct interaction with key inflammatory complexes, its modulation of critical signaling pathways, and its impact on a wide array of inflammatory mediators. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and workflows to serve as a resource for researchers in inflammation and drug discovery.

Core Mechanisms of Anti-inflammatory Action

In vitro studies have identified several primary mechanisms through which Tranilast exerts its anti-inflammatory effects. These are centered on the direct inhibition of the NLRP3 inflammasome, modulation of the NF-κB signaling cascade, and stabilization of mast cells.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response and is implicated in a variety of inflammatory diseases.[3][4] Its activation leads to the cleavage of Caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5]

Tranilast has been identified as a direct and specific inhibitor of the NLRP3 inflammasome.[4][6][7] Research demonstrates that Tranilast physically binds to the NACHT domain of the NLRP3 protein.[4][6][7] This interaction effectively blocks the ATP-induced oligomerization of NLRP3, a critical step for the assembly and activation of the inflammasome complex.[3][6][7] Consequently, Tranilast inhibits Caspase-1 activation and the downstream release of IL-1β and IL-18.[6][8] Importantly, its action is specific to NLRP3, as it does not affect the activation of AIM2 or NLRC4 inflammasomes.[4][6][7] Some studies also note that Tranilast can enhance NLRP3 ubiquitination, further marking it for degradation and suppressing inflammasome activity.[9]

G cluster_0 NLRP3 Inflammasome Activation PAMPs Stimulus (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization Oligomerization & Inflammasome Assembly NLRP3_active->Oligomerization ASC ASC ASC->Oligomerization ProCasp1 Pro-Caspase-1 ProCasp1->Oligomerization Casp1 Active Caspase-1 Oligomerization->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Tranilast Tranilast Tranilast->NLRP3_active Binds to NACHT domain, Inhibits Oligomerization

Caption: Tranilast directly inhibits NLRP3 inflammasome assembly.
Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Studies in human umbilical vein endothelial cells (HUVECs) show that Tranilast inhibits the expression of NF-κB-dependent genes.[11]

Interestingly, Tranilast does not prevent the degradation of the inhibitor of NF-κB (IκBα) or the subsequent nuclear translocation of NF-κB subunits.[11] Instead, its mechanism involves interfering with the transcriptional activity of NF-κB. It achieves this by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), which disrupts the essential interaction between NF-κB and CBP required for efficient gene transcription.[11] This leads to a downstream reduction in the expression of adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as cytokines such as IL-6.[11] Other studies have confirmed that Tranilast down-regulates the expression of NF-κB in various cell types, including smoke-exposed lung cells and cardiomyocyte-derived H9c2 cells.[1][12]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation complex_label IκBα-NF-κB Complex DNA κB Site (DNA) NFkB_nuc->DNA CBP CBP CBP->DNA Transcription Gene Transcription (VCAM-1, IL-6, etc.) DNA->Transcription Tranilast Tranilast Tranilast->CBP Inhibits Expression & Association with NF-κB

Caption: Tranilast inhibits NF-κB-dependent transcriptional activation.
Inhibition of Mast Cell Degranulation

Tranilast's original classification as an anti-allergic drug stems from its ability to inhibit mast cell degranulation.[13] Upon activation by allergens (IgE-mediated) or other stimuli, mast cells release granules containing histamine, proteases, and various inflammatory mediators.[14][15] In vitro studies using rat peritoneal mast cells demonstrated that Tranilast significantly inhibits the antigen-induced degranulation process, including the fusion of perigranular membranes and the discharge of granule contents.[13] This action is accompanied by a reduction in histamine release.[13] While the precise mechanism is complex, it is suggested to be partly mediated by the blockade of calcium uptake, as calcium influx is a critical trigger for mast cell degranulation.[16]

Quantitative Data on Anti-inflammatory Effects

The in vitro efficacy of Tranilast has been quantified across various cell types and inflammatory models. The following tables summarize these findings.

Table 1: Inhibition of Cytokines and Chemokines
Cell TypeStimulusTranilast Conc.Target Cytokine/Chemokine% Inhibition / EffectReference
HUVECsTNF-α100 µg/mLIL-6Significant inhibition[11]
H9c2 CardiomyocytesHypoxia/Reoxygenation25-100 µMIL-6, TNF-α, IL-8Dose-dependent decrease[12][17]
Human KeratinocytesH₂O₂Not specifiedIL-6, IL-8, TNF-α, IL-18Significantly decreased mRNA and protein[18][19]
MacrophagesLPS + NigericinNot specifiedIL-1βBlocked secretion[20]
MacrophagesLPSNot specifiedIL-6Inhibition of production[20]
Smoke-exposed AT-II, PMVECs, PFsSmoke ExtractNot specifiedIL-1β, TNF-α, TGF-β1Significantly lower secretion[1]

HUVECs: Human Umbilical Vein Endothelial Cells; AT-II: Type II Alveolar Epithelial Cells; PMVECs: Pulmonary Microvascular Endothelial Cells; PFs: Pulmonary Fibroblasts.

Table 2: Inhibition of Adhesion Molecules and Other Inflammatory Markers
Cell TypeStimulusTranilast Conc.Target Marker% Inhibition (Max)Reference
HUVECsTNF-α100 µg/mLVCAM-138.0% ± 6.9%[11]
HUVECsTNF-α100 µg/mLICAM-131.8% ± 1.5%[11]
HUVECsTNF-α100 µg/mLE-selectin31.9% ± 1.9%[11]
RAW264.7 MacrophagesNot specifiedNot specifiedCOX-2, iNOSDown-regulated expression[21]
H9c2 CardiomyocytesHypoxia/Reoxygenation25-100 µMROS, MDADose-dependent decrease[17]

ROS: Reactive Oxygen Species; MDA: Malondialdehyde.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the anti-inflammatory properties of Tranilast.

Protocol: NLRP3 Inflammasome Inhibition Assay
  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells. For THP-1 cells, differentiate into a macrophage-like state by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.

  • Priming (Signal 1): Seed cells in a multi-well plate. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Tranilast (e.g., 10-100 µM) or vehicle control for 1 hour.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining cells in RIPA buffer containing protease inhibitors.

  • Analysis:

    • IL-1β Secretion: Quantify the concentration of mature IL-1β in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Caspase-1 Cleavage: Analyze cell lysates via Western blotting. Probe for the active p20 subunit of Caspase-1 to assess cleavage from its pro-form. Also, probe for pro-IL-1β in the lysate to confirm priming.

    • Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial cytotoxicity assay kit as an indicator of pyroptotic cell death.

Protocol: NF-κB-Dependent Gene Expression Assay
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.

  • Inhibitor Treatment: Pre-incubate confluent HUVEC monolayers with Tranilast (e.g., 12.5-100 µg/mL) or vehicle control for 1-2 hours.

  • Stimulation: Activate the NF-κB pathway by adding a pro-inflammatory stimulus, such as 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α), for 4-24 hours, depending on the endpoint.

  • Analysis of Adhesion Molecule Expression:

    • Detach cells and perform flow cytometry using fluorescently-labeled antibodies against VCAM-1, ICAM-1, and E-selectin to quantify surface expression.

  • Analysis of NF-κB Translocation & Activity:

    • Western Blot: To assess IκBα degradation, stimulate cells for a shorter duration (e.g., 15-60 minutes), prepare cytoplasmic extracts, and probe for IκBα. To assess nuclear translocation, perform nuclear fractionation and probe nuclear extracts for the p65 subunit of NF-κB.

    • Reporter Assay: Transfect cells with a reporter plasmid containing a luciferase gene downstream of multiple NF-κB binding sites. Following treatment and stimulation, lyse the cells and measure luciferase activity to quantify NF-κB transcriptional activity.

Protocol: Mast Cell Degranulation Assay
  • Cell Culture: Use rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, or primary mast cells.

  • Sensitization (for IgE-mediated degranulation): Incubate cells with anti-DNP IgE overnight to allow binding to the FcεRI receptors.

  • Inhibitor Treatment: Wash the cells to remove unbound IgE. Pre-treat the cells with various concentrations of Tranilast or vehicle control for 1 hour.

  • Stimulation: Induce degranulation by adding an appropriate stimulus. For IgE-mediated degranulation, use DNP-BSA antigen. For non-IgE-mediated degranulation, use stimuli like substance P or compound 48/80.[22] Incubate for 30-60 minutes.

  • Quantification of Degranulation:

    • Measure the release of the enzyme β-hexosaminidase, a granular content marker.

    • Collect the supernatant and lyse the remaining cells in a Triton X-100 solution.

    • Measure the enzymatic activity in both supernatant and lysate samples using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

    • Calculate the percentage of β-hexosaminidase release as (Supernatant Activity / (Supernatant Activity + Lysate Activity)) x 100.

Workflow and Visualization

G cluster_workflow General In Vitro Anti-inflammatory Assay Workflow cluster_analysis Downstream Analysis start Seed Cells (e.g., Macrophages, HUVECs) pretreatment Pre-treatment: - Tranilast (Dose-Response) - Vehicle Control start->pretreatment stimulus Add Inflammatory Stimulus (e.g., LPS, TNF-α, ATP) pretreatment->stimulus incubation Incubate (Time-course) stimulus->incubation collection Collect Supernatant and/or Cell Lysate incubation->collection elisa ELISA (Cytokine Secretion) collection->elisa Supernatant western Western Blot (Protein Expression/ Phosphorylation) collection->western Lysate pcr RT-qPCR (Gene Expression) collection->pcr Lysate flow Flow Cytometry (Surface Markers) collection->flow Cells

Caption: A generalized workflow for testing Tranilast's in vitro effects.

Conclusion

The body of in vitro evidence strongly supports the classification of Tranilast sodium as a multi-faceted anti-inflammatory agent. Its ability to directly bind and inhibit the NLRP3 inflammasome represents a significant and specific mechanism for controlling sterile inflammation.[4][6] This is complemented by its modulation of the NF-κB pathway, where it disrupts transcriptional coactivator function rather than upstream signaling, and its established role in stabilizing mast cells.[11][13] The quantitative data consistently demonstrate a dose-dependent reduction in a broad range of pro-inflammatory cytokines, chemokines, and adhesion molecules across various cell types relevant to inflammatory disease. These findings, elucidated through the detailed protocols described herein, provide a robust rationale for the continued investigation of Tranilast in inflammasome-driven and other inflammatory disorders.

References

Tranilast Sodium: A Technical Guide on its Modulatory Effects on TNF-α and IL-1β Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, is gaining significant attention for its potent anti-inflammatory and anti-fibrotic properties.[1] A derivative of a tryptophan metabolite, its primary approved use has been in the treatment of inflammatory conditions like bronchial asthma, allergic conjunctivitis, and hypertrophic scars.[2] Emerging research has elucidated its capacity to modulate critical inflammatory pathways, specifically those governing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This technical document provides an in-depth analysis of the mechanisms through which Tranilast exerts its inhibitory effects on these key cytokines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Action on Cytokine Inhibition

Tranilast's ability to suppress TNF-α and IL-1β release is not mediated by a single mechanism but rather through a multi-faceted approach involving the modulation of several key inflammatory signaling cascades.

Direct Inhibition of the NLRP3 Inflammasome

A primary and direct mechanism of Tranilast is its ability to target the NLRP3 inflammasome, a multi-protein complex crucial for the maturation of IL-1β.[3] Tranilast directly binds to the NACHT domain of the NLRP3 protein.[3][4] This binding event physically obstructs the oligomerization of NLRP3, which is an essential step for the assembly of the inflammasome complex.[2][5] By preventing NLRP3 oligomerization, Tranilast effectively halts the downstream activation of caspase-1 and the subsequent cleavage of pro-IL-1β into its mature, active form.[2][4] Notably, this inhibitory action is specific to the NLRP3 inflammasome, with no significant effects observed on AIM2 or NLRC4 inflammasomes.[2][4]

cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by Tranilast PAMPs Stimuli (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activates Oligo NLRP3 Oligomerization NLRP3->Oligo ASC ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β (Release) ProIL1b->IL1b Oligo->ASC Recruits Tranilast Tranilast Tranilast->Oligo Binds to NLRP3 & Inhibits Oligomerization

Caption: Tranilast directly inhibits NLRP3 inflammasome assembly.
Modulation of NF-κB and MAPK Signaling Pathways

Tranilast interferes with the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6] NF-κB is critical for the transcription of genes encoding pro-inflammatory cytokines, including TNF-α and the precursor form of IL-1β (pro-IL-1β).[2][6] Studies have shown that Tranilast can inhibit cytokine-induced NF-κB activation.[7] In some contexts, this occurs by impairing the association between NF-κB and its transcriptional coactivator, CBP, thereby suppressing the transcription of NF-κB-dependent genes without affecting the nuclear translocation of NF-κB itself.[7]

Furthermore, Tranilast has been shown to inhibit mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][6] These pathways are also instrumental in the production of inflammatory cytokines.[8][9] For instance, Tranilast's anti-inflammatory effects have been linked to the induction of Heme Oxygenase-1 (HO-1) expression via the ERK1/2 pathway, which in turn suppresses the production of TNF-α and IL-1β.[10]

cluster_0 Pro-inflammatory Signaling cluster_1 Inhibition by Tranilast Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) MAPK MAPK Pathways (ERK, JNK, p38) Stimuli->MAPK IkB IκB Stimuli->IkB Phosphorylates Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, pro-IL-1β) Transcription->Cytokines Tranilast Tranilast Tranilast->MAPK Inhibits Tranilast->NFkB Inhibits Activation

Caption: Tranilast inhibits NF-κB and MAPK signaling pathways.
Other Contributing Pathways

  • Nrf2/HO-1 Pathway Activation: Tranilast can activate the Nrf2/HO-1 signaling pathway.[11] This pathway is a key regulator of antioxidant responses and has potent anti-inflammatory effects, contributing to the downregulation of pro-inflammatory cytokines.[10][11]

  • CXCR4/JAK2/STAT3 Pathway Inhibition: In lung injury models, Tranilast has been shown to attenuate the release of TNF-α and IL-1β by suppressing the CXCR4/JAK2/STAT3 signaling pathway.[12]

  • Mast Cell Stabilization: As an anti-allergic drug, Tranilast's foundational mechanism is the inhibition of degranulation from mast cells.[13] This stabilization prevents the release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[13][14][15]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of Tranilast on TNF-α and IL-1β production have been quantified in various in vitro models. The data highlights a consistent dose-dependent reduction in the expression and release of these cytokines.

Table 1: Effect of Tranilast on TNF-α and IL-1β mRNA Expression in LPS-stimulated BEAS-2B Cells

Tranilast Concentration Stimulant Cell Type Target Cytokine Outcome Reference
50 µM LPS BEAS-2B TNF-α, IL-1β Significant reduction in mRNA expression.[12] [12]
100 µM LPS BEAS-2B TNF-α, IL-1β Stronger reduction in mRNA expression.[12] [12]

| 200 µM | LPS | BEAS-2B | TNF-α, IL-1β | Most potent reduction in mRNA expression.[12] |[12] |

Table 2: Summary of Tranilast's Inhibitory Effects on Cytokine Release from Various Cell Types

Cell Type Stimulant Target Cytokine Key Finding Reference
RAW264.7 Macrophages LPS TNF-α, IL-1β Tranilast diminished TNF-α and IL-1β production.[10] [10]
Human Monocytes-Macrophages - IL-1β Tranilast inhibited the release of IL-1β.[16] [16]

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | IL-6 (NF-κB sensitive) | Secretion was significantly inhibited by Tranilast.[7] |[7] |

Experimental Protocols

The following section outlines the general methodologies employed in studies investigating the effect of Tranilast on cytokine release.

Cell Culture and Stimulation
  • Cell Lines: Commonly used cell lines include murine macrophage cells (e.g., RAW264.7, bone marrow-derived macrophages), human monocytic cells (e.g., THP-1), and human or animal endothelial or epithelial cells (e.g., HUVEC, BEAS-2B).[2][10][12]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.

  • Experimental Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are often pre-treated with varying concentrations of Tranilast (e.g., 50, 100, 200 µM) for a specified duration (e.g., 30 minutes to 2 hours).[7][12]

    • Following pre-treatment, cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.[10][12]

    • Supernatants and cell lysates are collected after a defined incubation period for subsequent analysis.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the gold standard for quantifying cytokine concentrations in cell culture supernatants or biological fluids.[17][18]

  • Principle: A sandwich ELISA is typically used.[19] A capture antibody specific for the target cytokine (e.g., anti-TNF-α) is coated onto the wells of a microplate.

  • Sample Incubation: The collected cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody.

  • Detection: A second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added.

  • Signal Amplification: An enzyme-linked streptavidin (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate and Measurement: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color, which is proportional to the amount of cytokine, is measured using a microplate reader at a specific wavelength.[19]

  • Quantification: A standard curve is generated using known concentrations of recombinant cytokine, allowing for the precise quantification of the cytokine in the experimental samples.[18]

A 1. Cell Seeding (e.g., Macrophages) B 2. Pre-treatment with Tranilast A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5. Collect Supernatant & Cell Lysate D->E F 6. Cytokine Quantification (ELISA) E->F G 7. Signaling Pathway Analysis (Western Blot / qPCR) E->G H 8. Data Analysis F->H G->H

Caption: Experimental workflow for cytokine release and pathway analysis.
Analysis of Signaling Proteins and Gene Expression

  • Western Blotting: This technique is used to measure the expression and phosphorylation status of key proteins in the signaling pathways (e.g., NLRP3, Caspase-1, p-NF-κB, p-ERK).[11][12] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Reverse Transcription-Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of TNF-α, IL-1β, and other target genes.[12] RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a qPCR machine.

Conclusion

Tranilast sodium demonstrates significant and multi-faceted inhibitory effects on the release of the pivotal pro-inflammatory cytokines TNF-α and IL-1β. Its mechanisms of action are comprehensive, involving the direct inhibition of the NLRP3 inflammasome, suppression of the crucial NF-κB and MAPK transcription and signaling pathways, and modulation of other anti-inflammatory cascades. The quantitative data from in vitro studies consistently supports its dose-dependent efficacy. These well-defined mechanisms underscore the potential of Tranilast as a therapeutic agent for a wide range of inflammatory diseases driven by excessive cytokine activity, warranting further investigation in clinical settings.

References

Tranilast Sodium: A Deep Dive into its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the antioxidant properties of Tranilast sodium, an anti-allergic agent that is gaining recognition for its significant role in mitigating oxidative stress. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and the experimental basis for Tranilast's antioxidant activity, offering valuable insights for researchers in drug discovery and development.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-faceted approach, primarily by directly scavenging reactive oxygen species (ROS) and by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Direct Scavenging of Reactive Oxygen Species

In vitro studies have demonstrated that Tranilast can directly reduce levels of harmful ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·). This scavenging activity is dose-dependent, with significant reductions in ROS observed at concentrations of 100 micrograms/ml. This suggests a direct chemical interaction between Tranilast and these reactive molecules, neutralizing their damaging potential.

Modulation of the Nrf2/HO-1 Signaling Pathway

A pivotal mechanism underlying Tranilast's antioxidant and anti-inflammatory properties is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1). Tranilast, through its electrophilic properties, is proposed to interact with KEAP1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, including HO-1, thereby upregulating their expression. This cascade ultimately enhances the cell's capacity to combat oxidative stress.

The activation of the Nrf2/HO-1 pathway by Tranilast has been shown to be crucial in protecting cardiomyocytes from ischemia-reperfusion injury. Furthermore, inhibition of Nrf2 has been demonstrated to reverse the protective effects of Tranilast, confirming the central role of this pathway.

Quantitative Effects on Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in various experimental models, primarily focusing on its impact on key markers of oxidative stress and the activity of endogenous antioxidant enzymes.

Parameter MeasuredExperimental ModelTreatmentKey FindingsReference
Reactive Oxygen Species (ROS) Zymosan-stimulated polymorphonuclear leukocytes & Xanthine-xanthine oxidase systemTranilast (dose-dependent)Significant decrease in H₂O₂ and OH· levels at 100 µg/mL.
Hypoxia/reoxygenation (H/R)-induced H9c2 cardiomyocytesTranilast (25, 50, 100 µM)Dose-dependent decrease in ROS levels.
Palmitic acid-treated endothelial cellsTranilastDecreased ROS formation.
Malondialdehyde (MDA) H/R-induced H9c2 cardiomyocytesTranilast (25, 50, 100 µM)Dose-dependent decrease in MDA levels.
Superoxide Dismutase (SOD) Activity H/R-induced H9c2 cardiomyocytesTranilast (25, 50, 100 µM)Dose-dependent increase in SOD activity.
Glutathione Peroxidase (GSH-Px) Activity H/R-induced H9c2 cardiomyocytesTranilast (25, 50, 100 µM)Dose-dependent increase in GSH-Px activity.
Glutathione Peroxidase 1 (GPX1) Expression High-fat emulsion-fed rats & Palmitic acid-treated endothelial cellsTranilast (400 mg/kg per day in rats)Increased GPX1 expression.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the antioxidant potential of this compound.

In Vitro ROS Scavenging Assay
  • Cell-based System:

    • Cells: Human polymorphonuclear leukocytes (PMNs).

    • Stimulant: Zymosan.

    • Detection Method: Luminol-dependent chemiluminescence to measure the generation of reactive oxygen species.

    • Procedure: PMNs are incubated with Tranilast at varying concentrations prior to stimulation with zymosan. The subsequent chemiluminescence is measured to quantify ROS production.

  • Cell-free System:

    • System: Xanthine-xanthine oxidase system.

    • Detection Method: Spectrophotometric measurement of the reduction of cytochrome c for superoxide anion (O₂⁻) detection, and specific assays for hydrogen peroxide (H₂O₂) and hydroxyl radical (OH·).

    • Procedure: The reaction is initiated by adding xanthine oxidase to a solution containing xanthine and Tranilast. The generation of specific ROS is then quantified using appropriate detection methods.

Cardiomyocyte Oxidative Stress Model
  • Cell Line: H9c2 rat cardiomyocytes.

  • Induction of Oxidative Stress: Hypoxia/reoxygenation (H/R) model. Cells are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.

  • Tranilast Treatment: Cells are pre-treated with Tranilast (25, 50, and 100 µM) for a specified duration before H/R induction.

  • Measurement of Oxidative Stress Markers:

    • ROS: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • MDA: Malondialdehyde levels, an indicator of lipid peroxidation, are quantified using a commercially available MDA assay kit.

    • SOD and GSH-Px Activity: The enzymatic activities of superoxide dismutase and glutathione peroxidase are determined using specific commercial assay kits.

  • Western Blot Analysis: Protein expression levels of Nrf2, HO-1, and phosphorylated NF-κB are assessed by Western blotting to elucidate the signaling pathways involved.

In Vivo Model of Endothelial Dysfunction
  • Animal Model: Wistar rats fed a high-fat emulsion to induce endothelial dysfunction and insulin resistance.

  • Tranilast Administration: Tranilast is administered orally at a dose of 400 mg/kg per day for 4 weeks.

  • Assessment of Oxidative Stress:

    • GPX1 Expression: Glutathione peroxidase 1 expression in vascular tissues is determined by Western blotting or immunohistochemistry.

    • H₂O₂ Accumulation: Hydrogen peroxide levels in tissues are measured using appropriate assays.

    • NO Production: Nitric oxide production is quantified to assess endothelial function.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Tranilast_ROS_Scavenging cluster_ros Reactive Oxygen Species (ROS) H2O2 Hydrogen Peroxide (H₂O₂) Neutralized Neutralized Products H2O2->Neutralized OH Hydroxyl Radical (OH·) OH->Neutralized Tranilast This compound Tranilast->H2O2 Scavenges Tranilast->OH Scavenges caption Direct ROS scavenging by Tranilast.

Direct ROS scavenging by Tranilast.

Tranilast_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tranilast Tranilast KEAP1_Nrf2 KEAP1-Nrf2 Complex Tranilast->KEAP1_Nrf2 Interacts with KEAP1 KEAP1 KEAP1 KEAP1_Nrf2->KEAP1 Dissociation Nrf2_cyto Nrf2 KEAP1_Nrf2->Nrf2_cyto Release Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces caption Tranilast activates the Nrf2/HO-1 pathway. Experimental_Workflow_Cardiomyocyte cluster_analysis Analysis of Oxidative Stress start H9c2 Cardiomyocytes pretreatment Pre-treatment with Tranilast (25, 50, 100 µM) start->pretreatment hr_induction Hypoxia/Reoxygenation (H/R) Induction pretreatment->hr_induction ros_measurement ROS Measurement (DCF-DA) hr_induction->ros_measurement mda_assay MDA Assay hr_induction->mda_assay enzyme_activity SOD & GSH-Px Activity Assays hr_induction->enzyme_activity western_blot Western Blot (Nrf2, HO-1, p-NF-κB) hr_induction->western_blot end Data Interpretation ros_measurement->end mda_assay->end enzyme_activity->end western_blot->end caption Workflow for cardiomyocyte oxidative stress.

Tranilast Sodium's Impact on Transforming Growth Factor-Beta (TGF-β) Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Attenuation of TGF-β Signaling

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has demonstrated significant potential as a modulator of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][2] Its therapeutic effects in conditions characterized by excessive fibrosis and cell proliferation, such as keloids, hypertrophic scars, and certain cancers, are largely attributed to its ability to interfere with TGF-β expression and its downstream effects.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which tranilast exerts its influence on the TGF-β pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Quantitative Impact of Tranilast on TGF-β Mediated Processes

The inhibitory effects of tranilast on various facets of the TGF-β pathway have been quantified in several studies. The following tables summarize key findings, offering a comparative overview of its efficacy in different experimental models.

Table 1: Inhibition of Collagen Synthesis

Cell TypeTranilast ConcentrationDuration of Treatment% Inhibition of Collagen SynthesisReference
Human Skin Fibroblasts300 µM48 hoursUp to 55%[5]
Keloid Fibroblasts3-300 µMNot specifiedDose-dependent suppression[6][7]
Vascular Smooth Muscle Cells (from SHR)30-300 µMNot specifiedInhibition of TGF-β1-induced collagen synthesis[8]

Table 2: Modulation of TGF-β and Receptor mRNA Expression in Injured Rat Arteries

Target mRNATranilast Dose (mg/kg)% Attenuation of Injury-Induced IncreaseReference
TGF-β1100Attenuated to near or below uninjured levels[9]
TGF-β310070-74%[9]
ALK-5 (Type I Receptor)10070-74%[9]
ALK-2 (Type I Receptor)10070-74%[9]
TβRII (Type II Receptor)100Attenuated to near or below uninjured levels[9]
Integrin αv10090%[9]
Integrin β310072%[9]

Table 3: Effects on TGF-β/Smad Signaling Components in a Rat Model of Chronic Cyclosporine Nephrotoxicity

TargetTreatmentResultReference
TGF-β1 mRNATranilast (100, 200, 400 mg/kg)Dose-dependent decrease[10]
Smad3 mRNATranilast (100, 200, 400 mg/kg)Dose-dependent decrease[10]
Smad7 mRNATranilast (100, 200, 400 mg/kg)Dose-dependent increase[10]

Key Mechanisms of Action

Tranilast impacts the TGF-β signaling pathway at multiple levels:

  • Inhibition of TGF-β Secretion: Studies have shown that tranilast can inhibit the release of TGF-β1 from keloid fibroblasts.[6][7] This upstream intervention reduces the availability of the ligand to initiate the signaling cascade.

  • Downregulation of TGF-β and Receptor Expression: Tranilast has been observed to attenuate the injury-induced upregulation of mRNA levels for TGF-β isoforms (TGF-β1 and TGF-β3) and their receptors (ALK-5, ALK-2, and TβRII) in arterial injury models.[9]

  • Modulation of Smad-Dependent Signaling: The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. Tranilast has been shown to interfere with this process. While some studies report that tranilast does not affect the phosphorylation of Smad2/3, it has been found to decrease the expression of Smad4.[11] Other research indicates that tranilast can decrease TGF-β1-induced phosphorylation of Smad2 and Smad3 in human peritoneal mesothelial cells.[12] Furthermore, in a model of chronic cyclosporine nephrotoxicity, tranilast decreased the expression of TGF-β1 and Smad3 while increasing the inhibitory Smad7.[10]

  • Interference with Non-Smad Pathways: The pro-oncogenic effects of TGF-β can also be mediated through non-Smad pathways.[13] While the primary focus of many studies has been on the Smad pathway, the broad effects of tranilast suggest potential interactions with these alternative signaling routes as well.

Signaling Pathway Visualization

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the points of intervention by tranilast.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates Tranilast_effect_Smad4 Tranilast (Inhibits Expression) Tranilast_effect_Smad4->Smad4 Tranilast_effect_pSmad Tranilast (Inhibits Phosphorylation) Tranilast_effect_pSmad->Smad23 DNA Target Gene (e.g., Collagen) Smad_complex_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Tranilast_release Tranilast (Inhibits Release) Tranilast_release->TGF_beta Fibroblast Fibroblast Fibroblast->TGF_beta Releases

Caption: Tranilast's multifaceted inhibition of the TGF-β/Smad pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of tranilast's effects.

Western Blot Analysis for Smad Protein Expression and Phosphorylation

This protocol is adapted from studies investigating the impact of tranilast on Smad signaling in various cell lines.[11][14]

  • Cell Culture and Treatment:

    • Culture cells (e.g., A549 human lung cancer cells, human peritoneal mesothelial cells) in appropriate media until they reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of tranilast (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24 hours).

    • Stimulate the cells with TGF-β1 or TGF-β2 (e.g., 1-5 ng/mL) for a defined period (e.g., 24-72 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total Smad2, phospho-Smad2, total Smad3, phospho-Smad3, and Smad4 overnight at 4°C. A primary antibody against β-actin should be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the β-actin loading control.

Western_Blot_Workflow A Cell Culture & Treatment (Tranilast +/- TGF-β) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer (to PVDF Membrane) C->D E Immunoblotting (Blocking, Primary & Secondary Antibodies) D->E F Detection (ECL) E->F G Analysis (Densitometry) F->G

Caption: Standard workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol is based on methodologies used to assess the effect of tranilast on the mRNA levels of TGF-β, its receptors, and downstream target genes.[5][9]

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for Western blot analysis.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR:

    • Perform qRT-PCR using a real-time PCR system with a SYBR Green-based detection method.

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., TGF-β1, TβRII, Smad4, Collagen Type I), and the cDNA template.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method. The expression of the target gene is normalized to the internal control and expressed as a fold change relative to the control group.

q_RT_PCR_Workflow A Cell Culture & Treatment (Tranilast +/- TGF-β) B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D qRT-PCR (SYBR Green) C->D E Data Analysis (2^-ΔΔCt Method) D->E

Caption: Workflow for quantitative real-time PCR analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Concentration

This protocol is derived from studies measuring the effect of tranilast on the secretion of TGF-β1 into the cell culture medium.[14]

  • Sample Collection:

    • Culture cells (e.g., A549 cells) with or without tranilast treatment for a specified period.

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

  • ELISA Procedure:

    • Use a commercial human TGF-β1 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the collected supernatants and a series of TGF-β1 standards to a microplate pre-coated with a monoclonal antibody specific for TGF-β1.

    • Incubate the plate to allow the TGF-β1 in the samples and standards to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add an enzyme-linked polyclonal antibody specific for TGF-β1.

    • Wash the plate again.

    • Add a substrate solution, which will react with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TGF-β1 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

Tranilast sodium demonstrates a clear and multi-faceted inhibitory effect on the TGF-β signaling pathway. By reducing TGF-β secretion, downregulating the expression of its receptors, and modulating the downstream Smad signaling cascade, tranilast effectively counteracts the pro-fibrotic and pro-proliferative effects of TGF-β. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of tranilast in TGF-β-driven pathologies.

References

Tranilast Sodium: A Deep Dive into its Molecular Targets and Cellular Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a synthetic derivative of a tryptophan metabolite, initially developed as an anti-allergic agent.[1] Its therapeutic applications have since expanded to include the treatment of fibrotic disorders like keloid and hypertrophic scars, and it is under investigation for a variety of other conditions driven by inflammation and fibrosis.[1] This guide provides a comprehensive technical overview of the molecular targets of Tranilast sodium and its mechanisms of action within key cellular signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biology.

Core Molecular Targets and Quantitative Data

Tranilast exerts its pleiotropic effects by interacting with multiple molecular targets. The following table summarizes the available quantitative data on its binding affinities and inhibitory concentrations across various cellular pathways.

Target PathwaySpecific TargetParameterValueCell/SystemReference(s)
Inflammasome NLRP3IC5010–15 µMMouse Bone Marrow-Derived Macrophages (BMDMs)[2]
TGF-β Signaling ALK5 (TGF-β Type I Receptor)pKi≥ 3.57In silico docking[3]
VEGFR1pKi5.11In silico docking[3]
VEGFR3pKi≥ 3.57In silico docking[3]
Mast Cell Degranulation ExocytosisInhibitionSignificant at 500 µM and 1 mMRat Peritoneal Mast Cells
NF-κB Signaling NF-κB dependent transcriptionInhibition51-53% at 50 µg/mlHuman Umbilical Vein Endothelial Cells (HUVECs)[4]
Aryl Hydrocarbon Receptor (AhR) Signaling AhRAgonist/Partial AntagonistNot QuantifiedMDA-MB-468 and BT474 breast cancer cells[5][6]

Modulation of Key Cellular Pathways

Tranilast's therapeutic potential stems from its ability to modulate several critical signaling cascades involved in inflammation, fibrosis, and immune responses.

NLRP3 Inflammasome Pathway

Tranilast is a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a wide range of inflammatory diseases.[1] Tranilast directly binds to the NACHT domain of NLRP3, which prevents its oligomerization and the subsequent assembly of the inflammasome complex. This, in turn, inhibits the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1]

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Stimuli PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 IL1b IL-1β Caspase1->IL1b Cleavage Inflammasome->Caspase1 Activation Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Tranilast Tranilast Tranilast->NLRP3_active Inhibits Oligomerization

Tranilast inhibits NLRP3 inflammasome activation.
Transforming Growth Factor-β (TGF-β) Signaling Pathway

The anti-fibrotic effects of Tranilast are largely attributed to its interference with the TGF-β signaling pathway.[1] TGF-β is a potent cytokine that promotes fibroblast proliferation and collagen synthesis. Tranilast has been shown to inhibit the expression of TGF-β1 and suppress the phosphorylation of Smad2, a key downstream mediator in the canonical TGF-β pathway.[1][7] By inhibiting this pathway, Tranilast reduces collagen deposition and mitigates fibrosis.

TGFb_Pathway cluster_extracellular Extracellular cluster_cell Fibroblast TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression Activation Tranilast Tranilast Tranilast->TGFb Inhibits Expression Tranilast->pSmad23 Inhibits Phosphorylation

Tranilast inhibits the TGF-β signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Tranilast has been shown to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response.[4] It achieves this by interfering with the association between NF-κB and its transcriptional coactivator, cAMP response element-binding protein (CREB)-binding protein (CBP).[4] This prevents the transcription of NF-κB-dependent pro-inflammatory genes, such as those encoding adhesion molecules (VCAM-1, ICAM-1, E-selectin) and cytokines (IL-6).[4]

NFkB_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell TNFa TNF-α TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation CBP CBP Gene_expression Inflammatory Gene Expression CBP->Gene_expression Nucleus->Gene_expression Activation Tranilast Tranilast Tranilast->NFkB_active Inhibits CBP Association

Tranilast inhibits NF-κB-dependent transcription.
Mast Cell Degranulation

As an anti-allergic agent, one of Tranilast's primary mechanisms is the stabilization of mast cells. It inhibits the release of chemical mediators such as histamine, leukotrienes, and prostaglandins from mast cells upon allergen stimulation. This is achieved by inhibiting the degranulation process, which involves the fusion of intracellular granules with the plasma membrane.

MastCell_Degranulation cluster_extracellular Extracellular cluster_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Signaling_Cascade Signaling Cascade IgE_Receptor->Signaling_Cascade Cross-linking Granule_Fusion Granule-Membrane Fusion Signaling_Cascade->Granule_Fusion Activation Mediator_Release Mediator Release (Histamine, etc.) Granule_Fusion->Mediator_Release Tranilast Tranilast Tranilast->Granule_Fusion Inhibition

Tranilast inhibits mast cell degranulation.
Aryl Hydrocarbon Receptor (AhR) Pathway

Tranilast has been identified as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The consequences of Tranilast's interaction with AhR are context-dependent, exhibiting both agonistic and partial antagonistic activities in different cell types.[5][6] In some contexts, AhR activation by Tranilast can promote the expression of genes like miR-302, which is involved in cell reprogramming.[8]

AhR_Pathway cluster_extracellular Extracellular cluster_cell Cell Tranilast_ext Tranilast Tranilast_int Tranilast AhR_inactive Inactive AhR Complex AhR_active Active AhR-ARNT Complex AhR_inactive->AhR_active Activation Nucleus Nucleus AhR_active->Nucleus Translocation ARNT ARNT ARNT->AhR_active XRE XRE Nucleus->XRE Gene_expression Target Gene Expression XRE->Gene_expression Tranilast_int->AhR_inactive Binding

Tranilast acts as a ligand for the Aryl Hydrocarbon Receptor.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the molecular targets and mechanisms of Tranilast.

NLRP3 Inflammasome Activation Assay (Co-Immunoprecipitation)

Objective: To determine if Tranilast inhibits the interaction between NLRP3 and ASC, a critical step in inflammasome assembly.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., THP-1 or bone marrow-derived macrophages) and prime with lipopolysaccharide (LPS) to induce pro-IL-1β and NLRP3 expression. Pre-treat cells with various concentrations of Tranilast before stimulating with an NLRP3 activator (e.g., ATP or nigericin).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an anti-ASC antibody conjugated to magnetic or agarose beads. This will pull down ASC and any interacting proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against NLRP3 and ASC. An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. A decrease in the amount of co-immunoprecipitated NLRP3 in Tranilast-treated cells indicates inhibition of the NLRP3-ASC interaction.

TGF-β Signaling Assay (Western Blot for pSmad2)

Objective: To assess the effect of Tranilast on the phosphorylation of Smad2, a downstream effector of TGF-β signaling.

Methodology:

  • Cell Culture and Treatment: Culture fibroblasts or other TGF-β responsive cells. Serum-starve the cells before treating with TGF-β1 in the presence or absence of Tranilast for a specified time.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin. A reduction in the pSmad2/total Smad2 ratio in Tranilast-treated cells indicates inhibition of TGF-β signaling.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify the inhibitory effect of Tranilast on mast cell degranulation.

Methodology:

  • Cell Culture and Sensitization: Culture a mast cell line (e.g., RBL-2H3) or primary mast cells. Sensitize the cells overnight with anti-DNP IgE.

  • Cell Treatment: Wash the sensitized cells and resuspend them in a suitable buffer. Pre-incubate the cells with various concentrations of Tranilast.

  • Degranulation Induction: Induce degranulation by adding DNP-HSA (antigen). Include a positive control (e.g., a calcium ionophore) and a negative control (buffer only).

  • Sample Collection: After incubation, centrifuge the cells to pellet them. Collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay: Lyse the cell pellet to measure the total cellular β-hexosaminidase. In a 96-well plate, mix the supernatant and lysate samples with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: After incubation, stop the reaction and measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition. A dose-dependent decrease in release in the presence of Tranilast indicates its mast cell stabilizing activity.

NF-κB Reporter Gene Assay (Luciferase Assay)

Objective: To determine if Tranilast inhibits NF-κB-mediated gene transcription.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After transfection, pre-treat the cells with Tranilast before stimulating with an NF-κB activator, such as TNF-α or PMA.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in Tranilast-treated cells indicates inhibition of NF-κB-dependent transcription.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX Assay)

Objective: To assess the ability of Tranilast to activate the AhR signaling pathway.

Methodology:

  • Cell Culture: Use a reporter cell line (e.g., H4IIE rat hepatoma cells) that is stably transfected with a luciferase reporter gene under the control of dioxin-responsive elements (DREs).

  • Cell Treatment: Plate the cells and treat them with a range of concentrations of Tranilast. Include a known AhR agonist (e.g., TCDD) as a positive control.

  • Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the concentration of Tranilast to generate a dose-response curve. This will reveal whether Tranilast acts as an agonist, antagonist, or has no effect on AhR activation.

Conclusion

This compound is a multi-target drug that modulates several key cellular pathways involved in inflammation and fibrosis. Its ability to inhibit the NLRP3 inflammasome, TGF-β signaling, NF-κB activation, and mast cell degranulation underscores its therapeutic potential in a wide range of diseases. Furthermore, its interaction with the aryl hydrocarbon receptor opens up additional avenues for its pharmacological application. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced molecular mechanisms of Tranilast, facilitating the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative aspects of its interactions with all its molecular targets and to explore its clinical efficacy in a broader range of pathological conditions.

References

Tranilast: A Technical Guide to its Inhibition of Histamine and Prostaglandin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3',4'-dimethoxycinnamoyl) anthranilic acid] is an anti-allergic and anti-inflammatory agent with a well-documented history in the treatment of allergic disorders such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[1] Its therapeutic efficacy is largely attributed to its ability to inhibit the release of key inflammatory mediators, including histamine and prostaglandins, from mast cells and other immune cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying Tranilast's inhibitory actions, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

Tranilast exerts its effects through a multi-faceted approach, primarily by stabilizing mast cells and thereby preventing the degranulation process that releases histamine and other pre-formed mediators.[3][4] Furthermore, it actively interferes with the synthesis of newly formed lipid mediators, such as prostaglandins, by targeting specific enzymatic pathways.[5]

Inhibition of Histamine Release

Tranilast has been shown to inhibit IgE-mediated histamine release from mast cells in a dose-dependent manner.[6][7] This mast cell stabilization is a cornerstone of its anti-allergic properties. The process of mast cell degranulation is a complex event initiated by the cross-linking of IgE receptors on the cell surface, leading to a cascade of intracellular signaling events that culminate in the fusion of histamine-containing granules with the plasma membrane. Tranilast intervenes in this process, although the precise molecular interactions are still under investigation, it is understood to contribute to the overall stabilization of the mast cell membrane.[7]

Inhibition of Prostaglandin Synthesis

Tranilast also demonstrates significant inhibitory effects on the production of prostaglandins, which are potent inflammatory mediators derived from arachidonic acid.[2][5] Its primary mode of action in this regard is the inhibition of prostaglandin D synthetase, a key enzyme in the synthesis of prostaglandin D2 (PGD2).[5] Additionally, evidence suggests that Tranilast can suppress the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the increased production of prostaglandins at sites of inflammation.[6] Some studies also indicate that Tranilast's inhibitory action on the release of arachidonic acid and its metabolites may be linked to processes upstream of the dissociation of arachidonic acid from membrane phospholipids.[8]

Quantitative Data on Inhibitory Activity

The following tables summarize the quantitative data available on the inhibitory effects of Tranilast on various inflammatory mediators.

MediatorAssay SystemIC50 / Effective ConcentrationReference(s)
Prostaglandin D2 (PGD2) Rat peritoneal mast cell homogenates0.1 mM[5]
Broken cell preparations of rat peritoneal mast cells0.08 mM[5]
Prostaglandin E2 (PGE2) Endotoxin-induced in vitro model~1-20 µM[7]
A23187-induced monocyte model2-20 µM[7]
Thromboxane B2 Endotoxin-induced in vitro model~10-50 µM[7]
SRS-A (Leukotrienes) Ionophore A23187-induced release from rat peritoneal exudate cells or human leucocytes~10⁻⁴ M[8]
Mast Cell Degranulation GTP-γ-S-induced degranulation in rat peritoneal mast cellsSignificant inhibition at 500 µM and 1 mM[9]
NLRP3 Inflammasome In vitro inflammasome activation assay10–15 µM[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key Signaling Pathways Modulated by Tranilast

Tranilast's inhibitory effects are a result of its interaction with several key signaling pathways involved in the inflammatory response.

Arachidonic Acid Cascade and Prostaglandin Synthesis

Tranilast directly interferes with the arachidonic acid cascade, a central pathway in the generation of prostaglandins and other eicosanoids. By inhibiting prostaglandin D synthetase, it specifically curtails the production of PGD2, a major prostaglandin released by mast cells.

Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGD2 Prostaglandin D2 (PGD2) PGD_Synthase->PGD2 Tranilast_AA Tranilast (Potential upstream inhibition) Tranilast_AA->PLA2 Tranilast_COX2 Tranilast (Suppresses expression) Tranilast_COX2->COX1_2 Tranilast_PGDS Tranilast (Inhibition) Tranilast_PGDS->PGD_Synthase

Caption: Tranilast's inhibition of the prostaglandin synthesis pathway.

TGF-β Signaling Pathway

Tranilast has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in inflammation and fibrosis. By interfering with this pathway, Tranilast can exert broader anti-inflammatory and anti-fibrotic effects.

TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex (TβRI/TβRII) TGF_beta->TGF_beta_Receptor SMADs SMAD 2/3 TGF_beta_Receptor->SMADs  Phosphorylation SMAD4 SMAD 4 SMADs->SMAD4 SMAD_Complex SMAD 2/3/4 Complex SMADs->SMAD_Complex SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (Inflammation, Fibrosis) Nucleus->Gene_Transcription Tranilast Tranilast Tranilast->TGF_beta_Receptor  Inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active  Activation Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase_1 Pro-Caspase-1 Pro_Caspase_1->Inflammasome Caspase_1 Active Caspase-1 Inflammasome->Caspase_1  Cleavage IL_1beta IL-1β (Pro-inflammatory) Caspase_1->IL_1beta  Cleavage Pro_IL_1beta Pro-IL-1β Pro_IL_1beta->Caspase_1 Tranilast Tranilast Tranilast->NLRP3_active  Binds to NACHT domain, prevents oligomerization Start Start: RBL-2H3 Cell Culture Sensitization Sensitize cells with anti-DNP IgE Start->Sensitization Pretreatment Pre-treat cells with various concentrations of Tranilast Sensitization->Pretreatment Stimulation Stimulate with DNP-HSA (antigen) Pretreatment->Stimulation Incubation Incubate to allow degranulation Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Histamine_Quantification Quantify histamine release (e.g., ELISA) Supernatant_Collection->Histamine_Quantification Data_Analysis Analyze data and determine % inhibition and IC50 Histamine_Quantification->Data_Analysis End End Data_Analysis->End Start Start: Cell Culture (e.g., Macrophages, Fibroblasts) Pretreatment Pre-treat cells with various concentrations of Tranilast Start->Pretreatment Stimulation Stimulate with an inflammatory agent (e.g., LPS) Pretreatment->Stimulation Incubation Incubate to allow PGE2 production Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Perform Competitive ELISA for PGE2 Supernatant_Collection->ELISA Data_Analysis Analyze data and determine % inhibition and IC50 ELISA->Data_Analysis End End Data_Analysis->End

References

Understanding the chemical structure and properties of Tranilast sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tranilast Sodium for Researchers and Drug Development Professionals

Introduction

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a synthetic derivative of a tryptophan metabolite.[1] Initially developed as an anti-allergic agent, it was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma.[2][3] Its indications were later expanded to include keloids and hypertrophic scars.[3] Tranilast exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-allergic, antifibrotic, and immunomodulatory effects.[2][4] Its therapeutic potential is being explored for a variety of conditions, including fibrotic diseases, inflammatory bowel disease, and certain cancers.[5][6][7] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, mechanism of action, and relevant experimental data for research and development professionals.

Chemical Structure and Properties

This compound is the sodium salt of Tranilast. The core structure consists of a 3,4-dimethoxycinnamoyl group linked to an anthranilic acid backbone via an amide bond.[2] This structure, featuring conjugated aromatic systems, is responsible for its biological activity and physical properties, such as its intrinsic fluorescence.[2]

Chemical Identity
IdentifierValueReference
IUPAC Name sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate[2][3]
CAS Number 104931-56-8 (Sodium Salt); 53902-12-8 (Parent Acid)[2][3]
Molecular Formula C₁₈H₁₆NNaO₅[2][8]
Molecular Weight 349.31 g/mol [2][8]
Canonical SMILES COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+][2]
InChI Key KZGHWWBBBHZLTTA-VRTOBVRTSA-M[2]
Physicochemical Properties
PropertyValueReference
Water Solubility 0.0084 mg/mL (for parent acid)[9]
logP 2.89 - 3.56[9]
pKa (Strongest Acidic) 3.55[9]
Solubility Soluble in DMSO[8][10]
Appearance Light yellow solid[11]
Spectral Properties

This compound possesses intrinsic fluorescence due to its conjugated aromatic structure.[2]

  • Fluorescence Excitation Maximum: 310 nm[2]

  • Fluorescence Emission Maximum: ~335 nm[2]

Synthesis

A common synthetic route for Tranilast involves a multi-step process starting from 3,4-dimethoxybenzaldehyde.[2][11]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Amide Condensation cluster_2 Step 3: Hydrolysis A 3,4-Dimethoxybenzaldehyde + Malonic Acid B 3,4-Dimethoxycinnamic Acid A->B Pyridine/Piperazine Catalyst C 3,4-Dimethoxycinnamic Acid + Methyl Anthranilate D Tranilast Methyl Ester C->D Acylating Condensing Agent E Tranilast Methyl Ester F Tranilast E->F Sodium Hydroxide (Inorganic Base)

Caption: General synthesis workflow for Tranilast.

A typical synthesis protocol is as follows:

  • Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid: 3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid, catalyzed by a weak base like pyridine, to yield 3,4-dimethoxycinnamic acid.[11]

  • Step 2: Synthesis of Tranilast Methyl Ester: The resulting 3,4-dimethoxycinnamic acid is condensed with methyl anthranilate in the presence of a condensing agent to form Tranilast methyl ester.[11]

  • Step 3: Hydrolysis to Tranilast: The methyl ester is then hydrolyzed using an inorganic base, such as sodium hydroxide, to produce the final Tranilast product.[11] The total yield for this process can be up to 67%.[11]

Pharmacological Data

Pharmacodynamics and In Vitro Efficacy

Tranilast demonstrates a wide range of inhibitory activities across various cell types and pathways. The IC₅₀ values below highlight its potency in different biological assays.

Target/AssayCell Type/SystemIC₅₀ ValueReference
Cell Proliferation Human Coronary Artery Endothelial Cells (FBS-induced)19.1 µM[12]
Human Coronary Artery Smooth Muscle Cells (PDGF-BB-induced)24.5 µM[12]
Mediator Release Prostaglandin D₂ (PGD₂) ProductionNot specified100 µM
Endotoxin-induced Prostaglandin E₂ (PGE₂)Not specified~1-20 µM
Endotoxin-induced Thromboxane B₂Not specified~10-50 µM
A23187-induced Monocyte Leukotriene C₄Human Monocytes10-40 µM
A23187-induced Monocyte PGE₂Human Monocytes2-20 µM
Cytokine Production Endotoxin-induced TGF-β1Not specified~100-200 µM
Endotoxin-induced IL-8Not specified~100 µM
Receptor Binding [¹²⁵I]-PDGF-BB BindingHuman Coronary Artery Smooth Muscle Cells268.0 µM
Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of Tranilast.

ParameterFormulationDoseValueReference
Tₘₐₓ (Time to Peak Concentration) Tablet400 mg5.11 h[13]
Capsule400 mg4.84 h[13]
Pooled DataNot specified2.79 ± 1.14 h[14]
Cₘₐₓ (Peak Plasma Concentration) Tablet400 mg74.92 µg/mL[13]
Capsule400 mg77.40 µg/mL[13]
Pooled DataNot specified42.2 ± 5.92 µg/mL[14]
T₁/₂ (Elimination Half-life) Tablet400 mg7.31 h[13]
Capsule400 mg9.44 h[13]
Pooled DataNot specified7.58 ± 1.44 h[14]
AUC (Area Under the Curve) Tablet400 mg1339 (µg·h)/mL[13]
Capsule400 mg1544 (µg·h)/mL[13]
Relative Bioavailability Tablet vs. Capsule400 mg99.66%[13]
Oral Bioavailability Crystalline Drug (in TNBS-treated rats)10 mg/kg~6.5%[7]
Self-Micellizing Solid Dispersion (in rats)10 mg/kg~34-fold increase in AUC vs. crystalline[15]

Mechanism of Action & Signaling Pathways

Tranilast's therapeutic effects stem from its ability to modulate multiple signaling pathways involved in inflammation and fibrosis. Key mechanisms include stabilizing mast cells, inhibiting fibroblast proliferation, and interfering with critical cytokine signaling cascades.

Mast Cell Stabilization

The primary anti-allergic action of Tranilast is attributed to its ability to inhibit the release of chemical mediators such as histamine, leukotrienes, and prostaglandins from mast cells. This action helps to control the immediate hypersensitivity reactions that characterize allergic conditions.[2]

Antifibrotic Activity via TGF-β Pathway

Tranilast exerts significant antifibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β) pathway, a central regulator of fibrosis.[6][16] It has been shown to induce the phosphorylation of Smad2, a key downstream signaling molecule in the TGF-β cascade.[17][18] This interaction ultimately leads to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor, which arrests cell growth and inhibits the proliferation of fibroblasts and smooth muscle cells.[17][18]

G Tranilast Tranilast TGFBR TGF-β Receptor Tranilast->TGFBR Activates Signaling Smad2 Smad2 TGFBR->Smad2 Phosphorylates pSmad2 p-Smad2 TGFBR->pSmad2 p21 p21 Gene Expression pSmad2->p21 Upregulates G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Induces Proliferation Fibroblast Proliferation G1Arrest->Proliferation Inhibits

Caption: Tranilast's modulation of the TGF-β/Smad pathway.

Inhibition of Inflammatory Signaling

Tranilast also suppresses inflammation by inhibiting several other key signaling pathways:

  • MAPK Pathways: It has been shown to inhibit extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 signaling pathways, which are crucial for inflammatory responses.[19][20]

  • NF-κB Pathway: The drug can suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.[20]

  • PDGF Signaling: In vascular smooth muscle cells, Tranilast can inhibit proliferation by blocking the binding of Platelet-Derived Growth Factor BB (PDGF-BB) to its receptor.[19]

G Tranilast Tranilast PDGF_R PDGF-BB Receptor Tranilast->PDGF_R MAPK MAPK Pathway (ERK, JNK, p38) Tranilast->MAPK NFkB NF-κB Pathway Tranilast->NFkB Proliferation Cell Proliferation PDGF_R->Proliferation Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: Tranilast's inhibition of pro-inflammatory pathways.

Activation of the Nrf2-HO-1 Antioxidant Pathway

Recent studies have revealed that Tranilast can activate the Nrf2-HO-1 pathway.[1] It is proposed that Tranilast covalently binds to the thiol groups in KEAP1, the cytosolic repressor of Nrf2. This binding leads to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant genes like heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects.[1]

G cluster_cytosol Cytosol cluster_nucleus Nucleus Tranilast Tranilast Keap1 Keap1 Tranilast->Keap1 Covalently binds & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Represses Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocates HO1 HO-1 Gene Expression Nrf2_nuc->HO1 Induces AntiInflammatory Anti-inflammatory & Antioxidant Effects HO1->AntiInflammatory

Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Key Experimental Protocols

This section details methodologies for experiments frequently cited in Tranilast research.

DNBS-Induced Rat Colitis Model

This protocol is used to evaluate the anti-inflammatory efficacy of Tranilast in an animal model of inflammatory bowel disease.[1]

  • Animal Model: Male Sprague-Dawley rats (250-260 g) are used.

  • Induction:

    • Rats are fasted for 24 hours with free access to water.

    • Under light isoflurane anesthesia, a rubber cannula is inserted 8 cm into the rectum.

    • Dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (e.g., 48 mg/0.4 mL/rat) is instilled into the colon.[1]

  • Treatment: Tranilast or a vehicle control is administered, typically orally or rectally, for a specified duration (e.g., twice daily for 9 days).[7]

  • Evaluation:

    • Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with H&E) to assess submucosal thickness and inflammatory cell infiltration.[7]

    • Biomarker Analysis: Colon homogenates are used to measure levels of inflammatory markers like myeloperoxidase (MPO) activity or specific cytokines (e.g., CINC-3) via ELISA.[1][7]

Co-Immunoprecipitation of KEAP1 and Nrf2

This protocol determines if Tranilast disrupts the interaction between KEAP1 and Nrf2.[1]

  • Cell Lysis: Cells (e.g., HCT116) are treated with Tranilast (e.g., 100 µM) for 2 hours and then lysed using RIPA buffer.

  • Incubation: Cell lysates are incubated with Tranilast (100 µM) at 30°C for 2 hours.

  • Immunoprecipitation:

    • An anti-KEAP1 antibody is added to the lysate and incubated at 4°C for 2 hours.

    • Protein A/G agarose beads are added and incubated at 4°C for another 2 hours to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with RIPA buffer to remove non-specific binding.

  • Elution and Detection: Bound proteins are eluted by boiling in SDS sample buffer and separated by SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies against Nrf2 and KEAP1 to detect their presence in the immunoprecipitated complex.[1]

PDGF-BB Receptor Binding Assay

This assay quantifies the ability of Tranilast to inhibit the binding of PDGF-BB to its cell surface receptor.[19]

  • Cell Culture: Human coronary artery smooth muscle cells (CASMCs) are grown to confluence in appropriate culture plates.

  • Binding Reaction:

    • Monolayer cultures are exposed to various concentrations of Tranilast (e.g., 30–1000 μM).

    • Radiolabeled [¹²⁵I]-PDGF-BB is added to the cells and incubated to allow for binding.

  • Washing: Unbound radioligand is removed by washing the cell monolayers.

  • Quantification: The amount of bound [¹²⁵I]-PDGF-BB is quantified by measuring the radioactivity of the cell lysate using a gamma counter.

  • Data Analysis: The results are used to calculate the concentration of Tranilast that inhibits 50% of specific [¹²⁵I]-PDGF-BB binding (IC₅₀).[19]

Conclusion

This compound is a multi-modal pharmacological agent with well-established anti-allergic and antifibrotic properties. Its mechanism of action is complex, involving the modulation of key signaling pathways such as TGF-β/Smad, MAPK, NF-κB, and Nrf2. The quantitative data on its in vitro potency and in vivo pharmacokinetics provide a solid foundation for further research and development. The detailed experimental protocols and pathway diagrams presented in this guide offer valuable tools for scientists working to explore the full therapeutic potential of this versatile compound. Future work may focus on optimizing its formulation to improve bioavailability and expanding its clinical applications to a broader range of inflammatory and fibrotic diseases.

References

The Genesis of an Anti-Allergic Agent: A Technical Guide to the Initial Synthesis and Discovery of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid (Tranilast)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial synthesis and discovery of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, a compound widely known as Tranilast. Initially developed as an anti-allergic agent, its therapeutic potential has since expanded to encompass anti-fibrotic and anti-proliferative applications. This document details the seminal discovery, outlines common synthetic routes with specific experimental protocols, and presents key quantitative data from foundational studies. Furthermore, it visualizes the core chemical synthesis workflow and the primary signaling pathway associated with its initial anti-allergic mechanism of action, adhering to stringent technical specifications for data presentation and visualization.

Introduction and Initial Discovery

N-(3',4'-dimethoxycinnamoyl)-anthranilic acid (Tranilast), initially designated N-5', was first reported by Koda et al. and subsequently developed by Kissei Pharmaceuticals in Japan.[1][2] It was introduced to the market in Japan and South Korea in 1982 as an oral anti-allergic medication for conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[1][3]

The discovery of Tranilast was rooted in the search for novel anti-atopic agents. Early pharmacological studies revealed its potent inhibitory effects on homologous passive cutaneous anaphylaxis (PCA), a key model for IgE-mediated allergic reactions.[2] The primary mechanism identified was its ability to stabilize mast cells and basophils, thereby inhibiting the release of chemical mediators like histamine following an antigen challenge.[1][4][5][6] This action distinguished it from non-steroidal anti-inflammatory drugs (NSAIDs) of the time.[5] While initially characterized as a mast cell stabilizer, later research has significantly broadened our understanding of its mechanism, notably its role as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which accounts for its efficacy in fibrotic diseases and cancer.[4][7][8][9]

Chemical Synthesis

The synthesis of Tranilast has been approached through several methods since its inception. A prevalent and well-documented route involves a three-step process commencing with a Knoevenagel condensation, followed by an amidation reaction, and concluding with ester hydrolysis. An alternative pathway begins with a pre-formed salt of the final compound.

Representative Synthesis Workflow

The logical flow for a common multi-step synthesis of Tranilast is depicted below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrolysis A 3,4-Dimethoxybenzaldehyde C 3,4-Dimethoxycinnamic Acid A->C Pyridine, Piperidine (cat.) B Malonic Acid B->C Pyridine, Piperidine (cat.) E Tranilast Methyl Ester C->E Acylating Condensing Agent D Methyl Anthranilate D->E F Tranilast (Final Product) E->F NaOH, Ethanol, Reflux

A three-step chemical synthesis workflow for Tranilast.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Tranilast and a key biological assay used in its initial characterization.

Protocol for Chemical Synthesis of Tranilast

This protocol is a composite based on established chemical transformations for this class of molecules, including Knoevenagel condensation, amidation, and hydrolysis.[4][10]

Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid

  • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Add pyridine as the solvent and a catalytic amount of piperidine.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield crude 3,4-dimethoxycinnamic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified acid.

Step 2: Synthesis of Tranilast Methyl Ester

  • Dissolve 3,4-dimethoxycinnamic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • To this mixture, add methyl anthranilate (1.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the urea byproduct (if DCC is used).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tranilast methyl ester.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Hydrolysis to Tranilast

  • Dissolve the purified tranilast methyl ester (1.0 eq) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10 eq).

  • Heat the mixture to reflux for 1-1.5 hours.[4]

  • After the reaction is complete, cool the solution slightly and pour it into ice water.[4]

  • Acidify the mixture to pH 3-4 with dilute hydrochloric acid, which will cause a large amount of solid to precipitate.[4]

  • Allow the solid to stand, then collect it by suction filtration.[4]

  • Wash the filter cake with ice water until the filtrate is near neutral pH (6-7).[4]

  • Dry the solid under vacuum.

  • Recrystallize the crude Tranilast from ethanol to yield the final, purified product as a light-yellow solid.[4]

Protocol for Passive Cutaneous Anaphylaxis (PCA) Assay

This in vivo assay was fundamental in demonstrating Tranilast's ability to inhibit IgE-mediated allergic reactions. The protocol is based on established models.[1][6][7]

  • Sensitization: Anesthetize BALB/c mice or Wistar rats. Inject a specific dose (e.g., 100 ng) of anti-dinitrophenol (DNP) IgE monoclonal antibodies intradermally into the ear pinna or a shaved area of dorsal skin.[1][7] This sensitizes the tissue mast cells.

  • Drug Administration: At a specified time before the antigen challenge (e.g., 1 hour), administer Tranilast orally (or via the desired route) to the test group of animals. Administer the vehicle solution to the control group.

  • Antigen Challenge: After a latent period (typically 24 hours post-sensitization), intravenously inject the antigen (e.g., 500 µg of DNP conjugated to Human Serum Albumin, DNP-HSA) along with a vascular permeability tracer, such as Evans blue dye.[1][7]

  • Quantification of Reaction: After a set time (e.g., 30-60 minutes), euthanize the animals.

    • Method A (Dye Extravasation): Excise the area of skin injection (or the ear). Extract the Evans blue dye from the tissue using a solvent like formamide overnight. Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye is proportional to the increase in vascular permeability caused by mast cell degranulation.[6][11]

    • Method B (Ear Swelling): Measure the thickness of the ear before and after the antigen challenge using a digital caliper. The change in ear thickness reflects the localized edema from the inflammatory response.[1]

  • Data Analysis: Compare the extent of the reaction (dye extravasation or ear swelling) in the Tranilast-treated group to the vehicle-treated control group. Calculate the percentage inhibition to determine the efficacy of Tranilast.

Quantitative Data Summary

The initial studies on Tranilast provided key quantitative metrics for its synthesis and biological activity.

Table 1: Synthesis Yields for N-(3',4'-dimethoxycinnamoyl)-anthranilic acid

Synthesis Method/StepReported YieldReference(s)
Multi-step chemical synthesis (overall)Up to 67%[10]
Final hydrolysis step (from morpholinium salt)98%[12]
Biological synthesis in S. cerevisiae14.5 mg/L

Table 2: In Vitro Biological Activity of Tranilast

AssayTarget/Cell TypeConcentrationObserved EffectReference(s)
Histamine Release InhibitionRat Peritoneal Cells (HTA-induced)100 µM~52% inhibition[5]
Histamine Release InhibitionRat Peritoneal Cells (HTA-induced)1000 µM~95% inhibition[5]
Collagen Synthesis InhibitionHuman Skin Fibroblasts300 µM~55% inhibition[9]

Key Signaling Pathway

The foundational anti-allergic effect of Tranilast is its ability to interfere with the degranulation of mast cells, a critical event in the type I hypersensitivity reaction.

G cluster_0 Mast Cell Activation Cascade Allergen Allergen IgE IgE Antibodies Allergen->IgE binds to FcεRI FcεRI Receptor (on Mast Cell) IgE->FcεRI bound to Crosslinking Receptor Cross-linking FcεRI->Crosslinking leads to Signaling Intracellular Signaling Cascade (e.g., Syk, LAT, PLCγ) Crosslinking->Signaling Calcium ↑ Intracellular Ca²⁺ Signaling->Calcium Degranulation Degranulation Calcium->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Tranilast Tranilast Tranilast->Degranulation Inhibits

Inhibition of mast cell degranulation by Tranilast.

Conclusion

N-(3',4'-dimethoxycinnamoyl)-anthranilic acid (Tranilast) was originally discovered and developed as a novel anti-allergic compound with a distinct mechanism of action centered on the inhibition of mast cell degranulation. Its synthesis is achievable through well-established organic chemistry reactions, and its initial biological efficacy was demonstrated in robust in vivo models of allergy. The foundational research laid the groundwork for its clinical use and sparked further investigation into its broader pharmacological properties, particularly its potent anti-fibrotic effects mediated through TGF-β inhibition. This guide serves as a technical resource, consolidating the core data and methodologies from the seminal period of Tranilast's development for the modern researcher.

References

Tranilast's Impact on Pro-Inflammatory Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic agent, demonstrates significant anti-inflammatory properties by modulating the gene expression of key pro-inflammatory markers. This technical guide synthesizes current research to provide an in-depth overview of its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties. Tranilast exerts its effects through multiple pathways, most notably by directly inhibiting the NLRP3 inflammasome, modulating the NF-κB and MAPK signaling cascades, and inducing the cytoprotective Nrf2/HO-1 pathway. These actions collectively lead to a significant reduction in the expression and secretion of potent pro-inflammatory cytokines and chemokines, positioning Tranilast as a molecule of interest for a variety of inflammatory diseases.

Introduction to Tranilast's Anti-Inflammatory Role

Tranilast is an analog of a tryptophan metabolite.[1] While clinically used for allergic conditions like bronchial asthma and hypertrophic scars, its therapeutic potential is rooted in its ability to broadly suppress inflammatory responses.[1][2] Inflammation is a complex biological process orchestrated by a host of signaling molecules and transcription factors that drive the expression of pro-inflammatory genes. Key mediators include cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1).[3][4] Tranilast intervenes at critical junctures of the inflammatory cascade, primarily by altering the transcriptional machinery responsible for producing these mediators.

Core Mechanisms of Action on Inflammatory Signaling Pathways

Tranilast's anti-inflammatory effects are not mediated by a single target but rather through a multi-pronged approach on several key signaling pathways that govern inflammation.

Direct Inhibition of the NLRP3 Inflammasome

A primary mechanism of Tranilast is its role as a direct inhibitor of the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the cleavage of Caspase-1, leading to the maturation and secretion of the highly pro-inflammatory cytokine IL-1β.[6][7]

Tranilast has been shown to physically bind to the NACHT domain of the NLRP3 protein.[2][5] This interaction prevents the oligomerization of NLRP3, a critical step for the assembly of the functional inflammasome complex.[2][5][6] By preventing assembly, Tranilast effectively blocks the downstream activation of Caspase-1 and the subsequent production of mature IL-1β.[5][8] This inhibition is specific to the NLRP3 inflammasome, with no significant effect observed on AIM2 or NLRC4 inflammasomes.[2]

G cluster_0 cluster_1 NLRP3 Inflammasome Pathway Stimuli PAMPs / DAMPs (e.g., Nigericin, MSU) NLRP3 NLRP3 Monomer Stimuli->NLRP3 Activates Oligo NLRP3 Oligomerization NLRP3->Oligo ASC ASC Recruitment & Oligomerization Oligo->ASC Casp1 Pro-Caspase-1 → Active Caspase-1 ASC->Casp1 IL1b Pro-IL-1β → Mature IL-1β Secretion Casp1->IL1b Tranilast Tranilast Tranilast->Oligo Binds to NACHT domain & Inhibits

Figure 1: Tranilast directly inhibits NLRP3 inflammasome assembly.
Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a wide array of pro-inflammatory genes, including TNF-α, IL-6, and adhesion molecules.[9][10][11] Tranilast has been shown to interfere with NF-κB-dependent gene transcription.[9] While it may not prevent the nuclear translocation of NF-κB, studies suggest it inhibits the association between NF-κB and its transcriptional coactivator, the cAMP response element-binding protein (CBP).[9] This disruption effectively halts the transcription of NF-κB target genes.[9] Additionally, in some contexts, Tranilast can downregulate phosphorylated NF-κB levels.[12]

G cluster_0 cluster_1 Canonical NF-κB Pathway TNFa TNF-α / IL-1β IKK IKK Complex Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytosolic) NFkB_nuc NF-κB Translocation (Nuclear) NFkB_cyto->NFkB_nuc Release Transcription NF-κB/CBP Mediated Gene Transcription NFkB_nuc->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) Transcription->Genes Tranilast Tranilast Tranilast->Transcription Inhibits NF-κB/CBP Association

Figure 2: Tranilast interferes with NF-κB-mediated transcription.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[3][13] Tranilast has been reported to inhibit the ERK, JNK, and p38 signaling pathways.[3] By dampening the activation of these kinases, Tranilast can suppress the downstream activation of transcription factors like AP-1, further contributing to the reduced expression of pro-inflammatory genes.[3]

Activation of the Nrf2/HO-1 Anti-Inflammatory Pathway

In addition to suppressing pro-inflammatory pathways, Tranilast also activates protective mechanisms. It has been shown to activate the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.[12][14][15] Tranilast's chemical structure allows it to covalently bind to Keap1, the negative regulator of Nrf2.[14][15] This binding releases Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes, most notably Heme Oxygenase-1 (HO-1).[12][14][15] HO-1 plays a significant role in resolving inflammation, and its induction by Tranilast is at least partly responsible for the drug's anti-inflammatory effects.[16]

G cluster_0 Cytoprotective Pathway Keap1 Keap1-Nrf2 Complex (Cytosolic) Nrf2_nuc Nrf2 Translocation (Nuclear) Keap1->Nrf2_nuc Release ARE ARE-Mediated Gene Transcription Nrf2_nuc->ARE HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Effect Anti-inflammatory Effects HO1->Effect Tranilast Tranilast Tranilast->Keap1 Binds to Keap1 & Disrupts Complex

Figure 3: Tranilast activates the Nrf2/HO-1 anti-inflammatory pathway.

Quantitative Effects on Pro-Inflammatory Gene and Protein Expression

The following tables summarize the quantitative effects of Tranilast on various pro-inflammatory markers as documented in the literature.

Target MarkerCell Type/ModelStimulusTranilast ConcentrationObserved EffectReference
IL-1β Secretion Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin10-100 µMDose-dependent inhibition of Caspase-1 cleavage and IL-1β secretion.[2]
IL-1β Secretion Human THP-1 MacrophagesLPS + Nigericin~50-100 µMSignificant inhibition of IL-1β secretion.[2]
TNF-α, IL-1β RAW264.7 MacrophagesLPSNot specifiedDiminished production.[16]
IL-6, TNF-α, IL-8 H9c2 CardiomyocytesHypoxia/Reoxygenation25-100 µMDose-dependent decrease in secretion.[12]
IL-6, IL-8, MCP-1 Human Corneal FibroblastsPoly(I:C)Not specifiedTime-dependent reduction in expression.[3]
VCAM-1, ICAM-1, E-selectin Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α12.5-100 µg/mlDose-dependent inhibition of surface expression.[9]
ICAM-1, MCP-1 Atherosclerotic plaques (ApoE-/- mice)High-Fat DietNot specifiedSignificantly decreased expression in plaques.[8]
TGF-β1, IL-1β, PGE2 Human Monocytes-MacrophagesNot specifiedNot specifiedInhibited release.[17][18]
TGF-β, IL-8, VEGF-A, MMP2 sNF96.2 Schwann Cells-250 µMDown-regulated mRNA abundance.[19]
Target PathwayCell TypeTranilast ConcentrationObserved EffectReference
ICAM-1-κB Reporter HUVECsTNF-α50 µg/ml53% inhibition of reporter gene activity.
E-selectin-κB Reporter HUVECsTNF-α50 µg/ml51% inhibition of reporter gene activity.
Nrf2 Nuclear Levels HCT116 Colon Carcinoma25-200 µMDose-dependent increase in nuclear Nrf2.[14][20]
HO-1 Protein Levels HCT116 Colon Carcinoma25-200 µMDose-dependent increase in HO-1 expression.[14][20]
p-NF-κB H9c2 CardiomyocytesHypoxia/Reoxygenation25-100 µMDose-dependent downregulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate Tranilast's effects.

In Vitro Inflammasome Activation Assay

This protocol is designed to assess the specific effect of Tranilast on NLRP3 inflammasome activation in macrophages.

  • Cell Culture: Culture mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages with PMA) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • Priming (Signal 1): Seed cells in multi-well plates. Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours). This step upregulates the expression of pro-IL-1β and NLRP3 via NF-κB signaling.

  • Tranilast Treatment: Pre-treat the cells with varying concentrations of Tranilast (e.g., 10, 50, 100 µM) for a specified duration (e.g., 30-60 minutes) after the LPS priming step to isolate its effect on inflammasome assembly rather than on the priming step.

  • Activation (Signal 2): Stimulate the primed cells with a known NLRP3 activator such as Nigericin (10 µM), ATP (5 mM), or MSU crystals (250 µg/mL) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to collect protein for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants.

    • Western Blot: Analyze cell lysates for cleaved (active) Caspase-1 (p20 subunit) and ASC oligomerization to confirm inflammasome assembly and activation.

G A 1. Culture Macrophages (BMDM or THP-1) B 2. Prime with LPS (Signal 1) (e.g., 1 µg/mL, 3h) A->B C 3. Treat with Tranilast (Varying Concentrations) B->C D 4. Activate with Nigericin/ATP (Signal 2) (e.g., 10 µM, 1h) C->D E 5. Collect Supernatant & Lysate D->E F 6a. ELISA for IL-1β E->F Supernatant G 6b. Western Blot for Cleaved Caspase-1 E->G Lysate

Figure 4: General experimental workflow for an in vitro inflammasome assay.
Gene Expression Analysis by RT-qPCR

This method quantifies changes in mRNA levels of pro-inflammatory genes.

  • Cell Culture and Treatment: Culture relevant cells (e.g., HUVECs, fibroblasts, macrophages) and treat with a pro-inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of Tranilast for a defined period (e.g., 4-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., IL6, TNF, ICAM1, VCAM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression or activation state (e.g., phosphorylation) of key signaling proteins.

  • Cell Culture and Treatment: Treat cells as described for the specific pathway of interest (e.g., with LPS for NF-κB; with Tranilast alone for Nrf2 activation).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies (Nrf2, NF-κB), perform nuclear/cytoplasmic fractionation.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p-NF-κB, total NF-κB, Nrf2, HO-1, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

Tranilast sodium effectively downregulates the gene expression of a broad spectrum of pro-inflammatory markers. Its multifaceted mechanism, involving the direct inhibition of the NLRP3 inflammasome, modulation of NF-κB and MAPK pathways, and activation of the Nrf2/HO-1 system, makes it a compelling candidate for further investigation in inflammatory disease therapeutics. The data clearly indicate that Tranilast can significantly reduce the production of key cytokines and adhesion molecules central to inflammatory pathogenesis.

For drug development professionals, Tranilast serves as a valuable scaffold and a proof-of-concept for multi-target anti-inflammatory therapy. Future research should focus on optimizing its bioavailability, further delineating its interactions with transcriptional machinery, and conducting robust clinical trials in specific inflammatory conditions beyond its current indications to fully harness its therapeutic potential.

References

Preliminary Studies on Tranilast Sodium in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), a drug initially developed as an anti-allergic agent, has demonstrated significant potential in the modulation of immune responses, making it a compelling candidate for repositioning in the treatment of autoimmune diseases. This technical guide synthesizes the findings from preliminary in vivo studies of Tranilast sodium in key autoimmune disease models, including rheumatoid arthritis and inflammatory bowel disease. It provides a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways implicated in Tranilast's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, showcasing the therapeutic efficacy of Tranilast across different autoimmune disease models.

Table 1: Efficacy of Tranilast in Arthritis Models

Animal ModelSpeciesTranilast DosageTreatment DurationKey Quantitative OutcomesReference
Collagen-Induced Arthritis (CIA)Mice400 mg/kg/day (oral)8 weeks- Significantly reduced clinical and X-ray scores of arthritis. - Decreased numbers of TNF-α-positive mast cells. - Reduced mRNA levels of TNF-α, IL-6, RANKL, and Cathepsin-K. - Increased IL-10 mRNA levels.[1][2][3]
Adjuvant-Induced Arthritis (AIA)Rats150 or 300 mg/kg (twice daily, oral)From 17 days before sensitization- Dose-dependent suppression of foot volume, paw thickness, and clinical scores. - Dramatic decrease in fibrosis indices of the ankles.
Streptococcal Cell Wall-Induced ArthritisRats150 or 300 mg/kg (twice daily, oral)From 17 days before sensitization- Dose-dependent suppression of foot volume, paw thickness, and clinical scores. - Dramatic decrease in fibrosis indices of the ankles.

Table 2: Efficacy of Tranilast in Inflammatory Bowel Disease (IBD) Models

Animal ModelSpeciesTranilast DosageTreatment DurationKey Quantitative OutcomesReference
TNBS-Induced ColitisRats10 mg/kg (twice a day, oral)9 days- 92% reduction in the increase of myeloperoxidase (MPO) activity. - Tendency to suppress cellular infiltration and thickened submucosa.[4]
TNBS-Induced ColitisRats2 mg/kg (oral, as self-micellizing solid dispersion)Not specified- Significant suppression of MPO activity and thickening of the submucosa.

Experimental Protocols

This section provides detailed methodologies for the key animal models cited in the preliminary studies of Tranilast.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis model that mimics human rheumatoid arthritis to evaluate the therapeutic efficacy of Tranilast.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Tranilast

  • Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Preparation of Collagen Emulsion: Emulsify bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (4 mg/mL Mycobacterium tuberculosis).

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant intradermally at the base of the tail.

  • Arthritis Development and Scoring: Monitor mice daily for the onset and severity of arthritis, typically beginning around day 24. Score each paw on a scale of 0-4 based on erythema, swelling, and ankylosis (total score per mouse: 0-16).

  • Tranilast Administration: Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment and control groups. Administer Tranilast (e.g., 400 mg/kg/day) or vehicle orally once daily for the specified duration (e.g., 8 weeks).

  • Outcome Assessment:

    • Clinical Assessment: Record arthritis scores and body weight regularly.

    • Radiological Assessment: At the end of the study, perform X-ray analysis of the paws to assess joint damage.

    • Histological Analysis: Euthanize mice, collect paw tissues, and fix in formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammation, pannus formation, and bone/cartilage destruction.

    • Molecular Analysis: Analyze paw tissue homogenates for mRNA and protein levels of inflammatory markers (e.g., TNF-α, IL-6, IL-10, RANKL) using RT-PCR and Western blot, respectively.

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To induce a rapid and robust polyarthritis in rats to assess the anti-inflammatory and anti-fibrotic effects of Tranilast.

Materials:

  • Male Lewis or Dark Agouti rats

  • Heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum

  • Incomplete Freund's Adjuvant (IFA) or mineral oil

  • Tranilast

  • Vehicle control

Procedure:

  • Preparation of Adjuvant: Prepare a suspension of heat-killed Mycobacterium in IFA or mineral oil (e.g., 10 mg/mL).

  • Induction of Arthritis (Day 0): Inject 100 µL of the adjuvant suspension intradermally into the base of the tail or a hind paw of each rat.

  • Arthritis Development: Monitor the rats for signs of arthritis, which typically appear in the non-injected paws around day 10-12 and peak within a few days.

  • Tranilast Administration: Begin oral administration of Tranilast (e.g., 150 or 300 mg/kg, twice daily) or vehicle at a predetermined time point (e.g., 17 days before sensitization for prophylactic studies, or upon disease onset for therapeutic studies).

  • Outcome Assessment:

    • Clinical Evaluation: Regularly measure paw volume and thickness using a plethysmometer or calipers. Assign a clinical score based on the severity of inflammation in each paw.

    • Histopathological Analysis: At the end of the experiment, collect ankle joints for histological examination to assess inflammation, bone resorption, and fibrosis.

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats

Objective: To induce a model of inflammatory bowel disease that shares features with human Crohn's disease to evaluate the efficacy of Tranilast in mitigating intestinal inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (50%)

  • Tranilast

  • Vehicle control

Procedure:

  • Induction of Colitis:

    • Fast rats overnight with free access to water.

    • Anesthetize the rats lightly (e.g., with isoflurane).

    • Gently insert a flexible catheter intrarectally to approximately 8 cm from the anus.

    • Instill 1 mL of TNBS solution (e.g., 40 mg/kg in 50% ethanol) into the colon.

    • Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Tranilast Administration: Begin oral administration of Tranilast (e.g., 10 mg/kg, twice daily) or vehicle for the specified duration (e.g., 9 days), starting at a defined time point relative to colitis induction.

  • Assessment of Colitis:

    • Clinical Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.

    • Macroscopic Evaluation: At the end of the study, euthanize the rats, and resect the colon. Measure the colon length and weight, and score the macroscopic damage based on the extent of ulceration and inflammation.

    • Histological Analysis: Collect colon tissue samples for histological examination to assess the degree of inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Homogenize colon tissue to measure the activity of myeloperoxidase (MPO) as an indicator of neutrophil infiltration.

Signaling Pathways and Mechanism of Action

Tranilast exerts its immunomodulatory effects by targeting several key inflammatory signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation (Not inhibited by Tranilast) p65_p50_IkB p65/p50-IκBα (Inactive) IkB->p65_p50_IkB p65_p50 p65/p50 p65_p50->p65_p50_IkB p65_p50_active p65/p50 (Active) p65_p50_IkB->p65_p50_active Release Tranilast Tranilast p65_p50_CBP p65/p50-CBP/p300 Complex Tranilast->p65_p50_CBP Inhibits Interaction p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Translocates (Not inhibited by Tranilast) CBP CBP/p300 CBP->p65_p50_CBP p65_p50_nuc->p65_p50_CBP DNA DNA (κB sites) Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Translation p65_p50_CBP->DNA Binds

Caption: Tranilast's Inhibition of the NF-κB Signaling Pathway.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3-SMAD4 SMAD_complex->SMAD_complex_nuc Translocates Tranilast Tranilast Tranilast->TGFb Suppresses Expression Tranilast->SMAD_complex_nuc Inhibits Activity DNA DNA SMAD_complex_nuc->DNA Regulates Transcription Th1_diff Th1 Differentiation (e.g., T-bet expression) SMAD_complex_nuc->Th1_diff Inhibits Th2_diff Th2 Differentiation (e.g., GATA3 expression) SMAD_complex_nuc->Th2_diff Promotes IL10 IL-10 Production SMAD_complex_nuc->IL10 Promotes DNA->Th1_diff DNA->Th2_diff DNA->IL10

Caption: Tranilast's Modulation of the TGF-β Signaling Pathway.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs_prime PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_prime->TLR4 NFkB_prime NF-κB Pathway TLR4->NFkB_prime Activates pro_IL1b pro-IL-1β NFkB_prime->pro_IL1b Upregulates NLRP3_inactive NLRP3 (inactive) NFkB_prime->NLRP3_inactive Upregulates IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active PAMPs_DAMPs_activate PAMPs/DAMPs (e.g., ATP, MSU crystals) K_efflux K+ Efflux PAMPs_DAMPs_activate->K_efflux K_efflux->NLRP3_active Activates Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_active->Inflammasome Oligomerizes ASC ASC ASC->Inflammasome Recruited pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Recruited Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleaves & Activates Tranilast Tranilast Tranilast->NLRP3_active Binds to NACHT domain Inhibits Oligomerization Casp1->IL1b Cleaves pro-IL-1β IL18 IL-18 (mature) Casp1->IL18 Cleaves pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis Induces

Caption: Tranilast's Direct Inhibition of the NLRP3 Inflammasome.

Conclusion

Preliminary studies on this compound in various autoimmune disease models have demonstrated its significant anti-inflammatory and immunomodulatory properties. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and TGF-β signaling pathways, and direct targeting of the NLRP3 inflammasome, positions it as a promising therapeutic candidate. The quantitative data from these preclinical models provide a strong rationale for further investigation and clinical development of Tranilast for the treatment of autoimmune diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of Tranilast.

References

Methodological & Application

Tranilast Sodium: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally administered drug initially developed as an anti-allergic agent.[1][2] Its therapeutic applications have since expanded to include the treatment of inflammatory conditions such as bronchial asthma, atopic dermatitis, and hypertrophic scars.[1][2][3][4] In the context of in vitro research, Tranilast is a valuable tool for investigating cellular processes such as proliferation, fibrosis, inflammation, and angiogenesis. Its primary mechanism of action involves the inhibition of chemical mediator release from mast cells, including histamine, leukotrienes, and prostaglandins.[4] Furthermore, Tranilast modulates key signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway, and has been shown to directly inhibit the NLRP3 inflammasome.[2][4][5]

These application notes provide a comprehensive overview of the use of Tranilast sodium in in vitro cell culture experiments, including detailed protocols and a summary of its effects on various cell types.

Data Presentation: Quantitative Effects of Tranilast in Vitro

The following table summarizes the quantitative effects of Tranilast observed in various in vitro studies. This data can serve as a guide for dose-response experiments and for selecting appropriate concentrations for specific cell types and desired outcomes.

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Bovine Retinal Pigment Epithelial (RPE) Cells300 µMNot SpecifiedInhibition of proliferation[6]
Rabbit Dermal Fibroblasts300 µMNot SpecifiedInhibition of proliferation and collagen gel contraction[6]
Rat Peritoneal Exudate Cells & Human Leukocytes10⁻⁵ - 10⁻³ MNot SpecifiedInhibition of SRS-A release (IC₅₀ ≈ 10⁻⁴ M)[7]
Keloid and Hypertrophic Scar Fibroblasts3 - 300 µMNot SpecifiedInhibition of collagen synthesis[8]
Normal Human Keratinocytes5 - 400 µM48 hoursDose-dependent decrease in cell number[9]
Normal Human Keratinocytes200 - 400 µMNot SpecifiedDecreased cell spreading and elongation of cell body[9]
Normal Human Keratinocytes100 - 400 µMNot SpecifiedDose-dependent decrease in F-actin and vinculin expression[9]
Normal Human Keratinocytes400 µMNot SpecifiedG0/G1 cell cycle arrest[9]
Human Dermal Microvascular Endothelial Cells (HDMECs)> 25 µg/mLNot SpecifiedInhibition of proliferation (IC₅₀: 136 µM) and VEGF-induced chemotaxis (IC₅₀: 135 µM)[10][11]
Human Dermal Microvascular Endothelial Cells (HDMECs)Not SpecifiedNot SpecifiedInhibition of tube formation (IC₅₀: 175 µM)[10][11]
Rat INS-1 Pancreatic β-cells10, 50, 100 µM1 hour pre-treatmentAttenuation of palmitic acid-induced ROS production[12]
H9c2 Cardiomyocytes25 - 100 µMNot SpecifiedDose-dependent reversal of H/R-induced effects on Nrf2/HO-1/NF-κB signaling[13]

Experimental Protocols

Protocol 1: General Cell Culture and Tranilast Treatment

This protocol provides a general framework for treating adherent cell lines with this compound. Specific parameters such as cell seeding density, media supplements, and incubation times should be optimized for each cell line and experimental objective.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Adherent cells of interest

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Preparation of Tranilast Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Tranilast Treatment:

    • Prepare working solutions of Tranilast by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

    • Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of Tranilast or the vehicle control (medium with DMSO only).

    • Return the plates to the incubator and incubate for the desired experimental duration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of Tranilast on cell proliferation.

Materials:

  • Cells treated with Tranilast as per Protocol 1 (in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with Tranilast, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the use of Western blotting to analyze changes in protein expression and phosphorylation in key signaling pathways affected by Tranilast.

Materials:

  • Cells treated with Tranilast as per Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2, anti-Smad4, anti-NLRP3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After Tranilast treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway Inhibition by Tranilast

Tranilast has been shown to inhibit the TGF-β signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[14][15][16] One of the key mechanisms is the suppression of Smad4 expression.[14] Tranilast can also inhibit the phosphorylation of Smad2.[14][15]

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII TBRI TβRI TBRII->TBRI Activates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocation Tranilast_cytoplasm Tranilast Tranilast_cytoplasm->p_Smad2_3 Inhibits Phosphorylation Tranilast_cytoplasm->Smad4 Suppresses Expression Gene_expression Gene Expression (e.g., Collagen, Fibronectin) Smad_complex_nuc->Gene_expression Regulates

Caption: Tranilast inhibits the TGF-β/Smad pathway.

NLRP3 Inflammasome Inhibition by Tranilast

Recent studies have identified Tranilast as a direct inhibitor of the NLRP3 inflammasome.[2][5] It binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[2][5]

NLRP3_pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects Stimuli e.g., MSU crystals, ATP, nigericin NLRP3 NLRP3 Stimuli->NLRP3 Activates NLRP3_Oligo NLRP3 Oligomerization NLRP3->NLRP3_Oligo ASC ASC Inflammasome Assembled Inflammasome Pro_Casp1 Pro-Caspase-1 NLRP3_Oligo->Inflammasome Recruits ASC & Pro-Caspase-1 Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Tranilast Tranilast Tranilast->NLRP3_Oligo Inhibits IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b

Caption: Tranilast directly inhibits NLRP3 inflammasome assembly.

General Experimental Workflow for In Vitro Tranilast Studies

The following diagram illustrates a typical workflow for investigating the effects of Tranilast in a cell culture setting.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seeding & Attachment) Tranilast_Prep 2. Tranilast Preparation (Stock & Working Solutions) Cell_Culture->Tranilast_Prep Treatment 3. Cell Treatment (Tranilast & Vehicle Control) Tranilast_Prep->Treatment Incubation 4. Incubation (Defined Time Period) Treatment->Incubation Proliferation 5a. Proliferation Assay (e.g., MTT) Incubation->Proliferation Protein_Analysis 5b. Protein Analysis (e.g., Western Blot) Incubation->Protein_Analysis Gene_Expression 5c. Gene Expression (e.g., qPCR) Incubation->Gene_Expression Data_Analysis 6. Data Analysis & Interpretation Proliferation->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: General workflow for in vitro Tranilast experiments.

References

Application Notes and Protocols for Tranilast Sodium in a Murine Model of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tranilast sodium in a bleomycin-induced murine model of pulmonary fibrosis. The protocols outlined below are based on established methodologies and offer a framework for investigating the anti-fibrotic potential of Tranilast.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by the progressive scarring of lung tissue.[1][2][3] A key mediator in the development of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which stimulates the excessive deposition of extracellular matrix (ECM) proteins like collagen.[1][3][4] Tranilast, an anti-allergic drug, has demonstrated promising anti-fibrotic properties by inhibiting this crucial pathway.[1][3][4] The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized preclinical model to study the pathogenesis of lung fibrosis and to evaluate potential therapeutic agents.[5][6]

Mechanism of Action

Tranilast exerts its anti-fibrotic effects primarily by suppressing the TGF-β/SMAD2 signaling pathway.[1][2][3][4][7] This inhibition leads to a downstream reduction in the production of key ECM proteins, such as fibronectin and type IV collagen.[1][2][3][4][7] Furthermore, Tranilast has been shown to attenuate the phosphorylation of SMAD2, a critical step in the activation of the TGF-β signaling cascade.[1][2][3][4] Studies have also indicated that Tranilast can suppress the activation of alveolar macrophages, which play a role in the fibrotic process.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of Tranilast in a bleomycin-induced murine model of pulmonary fibrosis.

Table 1: Effect of Tranilast on Fibrotic Markers in Lung Tissue

Treatment GroupTGF-β1 Level in BAL Fluid (pg/mL)Total Lung Collagen Content (µ g/lung )Fibronectin Expression (relative units)
Saline + VehicleBaselineBaselineBaseline
Bleomycin + VehicleIncreasedSignificantly IncreasedSignificantly Increased
Bleomycin + TranilastSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Note: "Significantly" indicates a statistically significant difference (p < 0.05 or p < 0.01) compared to the Bleomycin + Vehicle group as reported in the cited literature.[1][3] Actual numerical values can vary based on specific experimental conditions.

Table 2: Histological Assessment of Pulmonary Fibrosis

Treatment GroupAshcroft Fibrosis Score
Saline + VehicleMinimal (0-1)
Bleomycin + VehicleSignificant Fibrosis (e.g., 5-7)
Bleomycin + TranilastSignificantly Reduced Fibrosis Score

Note: The Ashcroft scoring system is a semi-quantitative method used to grade the extent of lung fibrosis, with higher scores indicating more severe fibrosis.[1][6]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted method.[5][6]

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal handling equipment

  • Specific mouse strain (e.g., C57BL/6 are susceptible)[6]

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using a standardized and approved protocol.

  • Bleomycin Administration:

    • Intratracheal Instillation: Surgically expose the trachea and instill a single dose of bleomycin (e.g., 0.01 mg/mouse) in a small volume of sterile saline.[8] This method delivers the agent directly to the lungs.[6]

    • Intravenous Injection: Alternatively, administer bleomycin via intravenous injection.[2][4]

  • Post-Procedure Monitoring: Monitor the animals closely for recovery from anesthesia and for any signs of distress.

  • Fibrosis Development: Allow sufficient time for fibrosis to develop, typically 14 to 28 days post-bleomycin administration.[8]

Tranilast Administration

This protocol details the oral administration of Tranilast to the fibrotic mouse model.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Tranilast Solution: Prepare a homogenous suspension of Tranilast in the chosen vehicle at the desired concentration.

  • Administration: Administer Tranilast orally via gavage. A typical dosage from literature is in the range of 200 mg/kg/day.[9]

  • Treatment Schedule: The treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after the induction of fibrosis). The duration of treatment will depend on the study design.

Assessment of Pulmonary Fibrosis

A multi-faceted approach is recommended to accurately assess the extent of pulmonary fibrosis and the efficacy of Tranilast treatment.

a) Histological Analysis:

  • Tissue Harvesting: At the end of the experiment, euthanize the mice and carefully excise the lungs.

  • Fixation and Processing: Inflate the lungs with and immerse in 10% neutral buffered formalin for fixation. Process the fixed tissues and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.[1]

  • Scoring: Quantify the degree of fibrosis using the Ashcroft scoring method.[1][6]

b) Collagen Quantification:

  • Sample Preparation: Homogenize a portion of the lung tissue.

  • Sircol Collagen Assay: Use a commercially available Sircol collagen assay kit to quantify the total collagen content in the lung homogenates, following the manufacturer's instructions.[1][3]

c) Analysis of Signaling Molecules:

  • Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid for the analysis of inflammatory cells and soluble mediators.

  • ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of TGF-β1 in the BAL fluid.[1][3]

  • Western Blotting: Prepare protein lysates from lung tissue to analyze the expression and phosphorylation status of key signaling proteins, such as SMAD2.[2][4][7]

  • Immunohistochemistry: Perform immunohistochemical staining on lung sections to visualize the localization and expression of proteins like fibronectin and phosphorylated SMAD2.[2][4]

Visualizations

G cluster_0 Experimental Workflow cluster_1 Assessment Methods Induction Induction of Pulmonary Fibrosis (Bleomycin Instillation) Treatment Tranilast Administration (Oral Gavage) Induction->Treatment Development Fibrosis Development (14-28 days) Treatment->Development Assessment Assessment of Fibrosis Development->Assessment Histology Histology (H&E, Masson's Trichrome) Assessment->Histology Collagen Collagen Assay (Sircol) Assessment->Collagen Signaling Signaling Analysis (ELISA, Western Blot, IHC) Assessment->Signaling

Experimental workflow for evaluating Tranilast in a murine model of pulmonary fibrosis.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD2 SMAD2 TGFbR->SMAD2 Activates Tranilast Tranilast Tranilast->SMAD2 Inhibits Phosphorylation pSMAD2 pSMAD2 SMAD2->pSMAD2 Phosphorylation ECM Extracellular Matrix Production (Collagen, Fibronectin) pSMAD2->ECM Promotes Fibrosis Pulmonary Fibrosis ECM->Fibrosis Leads to

Tranilast inhibits the TGF-β/SMAD2 signaling pathway, reducing pulmonary fibrosis.

References

Application Notes: Tranilast Sodium in Rat Models of Experimental Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Tranilast (N-[3′,4′-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has demonstrated significant anti-inflammatory properties in various preclinical models.[1] In the context of inflammatory bowel disease (IBD), research using rat models of experimental colitis has highlighted its potential as a therapeutic agent. Tranilast has been shown to ameliorate colitis induced by various methods, including 2,4,6-trinitrobenzenesulfonic acid (TNBS), radiation, and dextran sulfate sodium (DSS).[2][3][4] Its therapeutic effects are attributed to multiple mechanisms, including the inhibition of mast cell infiltration, suppression of the NLRP3 inflammasome, and activation of the Nrf2-HO-1 antioxidant pathway.[2][4][5]

These notes provide an overview of the application of Tranilast sodium in rat colitis models, detailing experimental protocols, summarizing key quantitative outcomes, and illustrating its molecular mechanisms of action.

Key Mechanisms of Action:

  • Mast Cell Stabilization: Tranilast is known to be a mast cell stabilizer. In radiation-induced colitis, it significantly reduces the infiltration of mast cells in the rectal tissue, which is associated with a decrease in inflammation and the expression of matrix metalloproteinase-9 (MMP-9).[2][6][7]

  • NLRP3 Inflammasome Inhibition: Tranilast directly targets the NLRP3 inflammasome.[8][9] It binds to the NACHT domain of NLRP3, which blocks NLRP3's oligomerization and its subsequent interaction with the ASC adaptor protein.[8][10] This action inhibits the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokine IL-1β, a key driver of inflammation in colitis.[5][8]

  • Nrf2-HO-1 Pathway Activation: Tranilast activates the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), a critical transcription factor for cellular protection against oxidative stress.[4] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties, contributing to the amelioration of colonic damage.[1][4]

Quantitative Data Summary

The efficacy of Tranilast in rat colitis models has been quantified across several studies. The tables below summarize key findings.

Table 1: Effect of Tranilast on Histological and Cellular Markers in Radiation-Induced Colitis

Parameter Radiation Group (RG) Tranilast-Treated Group (TG) p-value Reference
Total Inflammation Score (TIS) Significantly Higher vs. TG Significantly Lower vs. RG p = 0.02 [2][6]
Infiltrating Mast Cells (median count) 20 6 p = 0.034 [7]

| MMP-9-Positive Cells (mean ± SD) | 23.67 ± 19.00 | 10.25 ± 8.45 | p < 0.05 |[7] |

Table 2: Effect of Tranilast on Biochemical and Histological Markers in TNBS-Induced Colitis

Parameter TNBS-Control Group Tranilast-Treated Group (10 mg/kg, oral) % Reduction Reference
Myeloperoxidase (MPO) Activity ~2.2-fold increase vs. healthy Suppressed increase 92% [3]
Infiltrated Cell Number ~5-fold increase vs. healthy Suppressed - [3]

| Submucosa Thickness | ~3-fold increase vs. healthy | Suppressed | - |[3] |

Experimental Protocols

Protocol 1: Induction of Radiation-Induced Colitis (RIC) and Tranilast Administration

This protocol is based on the methodology described by Seo et al. (2025).[2][6][7]

1. Animals and Acclimatization:

  • Species: Female Sprague-Dawley rats (5 weeks old).

  • Acclimatization: House animals for at least 7 days under standard conditions (23 ± 3°C, 50% ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

2. Experimental Groups:

  • Control Group (n=5): No irradiation or treatment.

  • Radiation Group (RG, n=9): Receives pelvic irradiation.

  • Tranilast Group (TG, n=9): Receives Tranilast treatment prior to and during the irradiation period.

3. Tranilast Administration:

  • Drug Preparation: Dissolve this compound in phosphate-buffered saline (PBS).

  • Dosage: 100 mg/kg body weight.[2][6]

  • Route: Intraperitoneal (IP) injection.[2][6]

  • Schedule: Administer once daily for 10 consecutive days, starting on the day of irradiation.[2][6]

4. Irradiation Procedure:

  • Anesthesia: Anesthetize rats (e.g., using isoflurane or a ketamine/xylazine cocktail).

  • Irradiation: Deliver a single dose of 20 Gy to the pelvic area, collimated to 1.5 cm from the anus.[2][6]

  • Post-Procedure Care: Monitor animals until they have fully recovered from anesthesia.

5. Sample Collection and Analysis:

  • Euthanasia: Euthanize rats 10 weeks after radiation.[2][6]

  • Tissue Collection: Collect rectal tissue samples.

  • Histological Evaluation: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score inflammation based on a Total Inflammation Score (TIS).

  • Immunohistochemistry: Perform staining for mast cell tryptase to count mast cells and for MMP-9 to quantify its expression.[2][7]

Protocol 2: Induction of TNBS-Induced Colitis and Tranilast Administration

This protocol is adapted from the methodology described by Seto et al. (2017).[3]

1. Animals and Acclimatization:

  • Species: Male Wistar rats.

  • Acclimatization: Acclimatize animals as described in Protocol 1.

2. Colitis Induction:

  • Fasting: Fast rats for 24 hours with free access to water.

  • Anesthesia: Lightly anesthetize rats.

  • TNBS Instillation: Intrarectally instill 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (40 mg/kg) dissolved in 25% ethanol.[3]

3. Tranilast Administration:

  • Dosage: 10 mg/kg body weight.[3]

  • Route: Oral gavage.[3]

  • Schedule: Administer twice a day for 9 consecutive days, starting after colitis induction.[3]

4. Assessment of Colitis:

  • Euthanasia: Euthanize rats on day 10.

  • Macroscopic Scoring: Assess the colon for visible signs of damage (ulceration, inflammation).

  • Myeloperoxidase (MPO) Assay: Collect colonic tissue samples and homogenize. Measure MPO activity, a marker for neutrophil infiltration, using a suitable colorimetric assay kit. This is a key indicator of inflammation.[3]

  • Histology: Process colonic tissue for H&E staining to evaluate cellular infiltration and thickening of the submucosa.[3]

Signaling Pathways and Visualizations

The following diagrams illustrate the key mechanisms of action for Tranilast in the context of experimental colitis.

G cluster_workflow General Experimental Workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats) grouping Random Group Assignment (Control, Colitis, Tranilast + Colitis) acclimatization->grouping induction Colitis Induction (e.g., Radiation, TNBS) grouping->induction treatment Tranilast Administration (e.g., 100 mg/kg IP or 10 mg/kg Oral) induction->treatment monitoring Monitoring (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanasia & Sample Collection (Colon Tissue) monitoring->euthanasia analysis Data Analysis (Histology, MPO, IHC, etc.) euthanasia->analysis

Caption: General experimental workflow for studying Tranilast in rat colitis models.

G cluster_mast_cell Mechanism 1: Mast Cell Inhibition tranilast Tranilast mast_cell Mast Cell Infiltration in Colonic Tissue tranilast->mast_cell inhibits reduction Amelioration of Colitis tranilast->reduction leads to mmp9 MMP-9 Expression mast_cell->mmp9 promotes inflammation Colonic Inflammation & Tissue Damage mmp9->inflammation contributes to

Caption: Tranilast inhibits mast cell infiltration and MMP-9 expression.

G cluster_nlrp3 Mechanism 2: NLRP3 Inflammasome Inhibition tranilast Tranilast nlrp3 NLRP3 (NACHT domain) tranilast->nlrp3 binds to oligomerization NLRP3 Oligomerization nlrp3->oligomerization blocks asc ASC Recruitment oligomerization->asc caspase1 Caspase-1 Activation asc->caspase1 il1b IL-1β Maturation & Release caspase1->il1b inflammation Inflammation il1b->inflammation

Caption: Tranilast directly binds and inhibits the NLRP3 inflammasome.

G cluster_nrf2 Mechanism 3: Nrf2-HO-1 Pathway Activation tranilast Tranilast keap1 KEAP1 tranilast->keap1 inhibits nrf2 Nrf2 Release & Nuclear Translocation keap1->nrf2 releases ho1 Heme Oxygenase-1 (HO-1) Expression nrf2->ho1 promotes anti_inflammation Anti-inflammatory & Antioxidant Effects ho1->anti_inflammation

Caption: Tranilast activates the protective Nrf2-HO-1 signaling pathway.

References

Application of Tranilast Sodium in Breast Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an anti-allergic agent, has demonstrated significant anti-cancer properties in various malignancies, including breast cancer. In breast cancer cell line studies, Tranilast has been shown to inhibit cell proliferation, migration, and invasion, induce apoptosis, and target cancer stem-like cells. Its mechanisms of action are primarily linked to the modulation of the Transforming Growth Factor-beta (TGF-β) and Aryl Hydrocarbon Receptor (AHR) signaling pathways. This document provides detailed application notes and protocols for studying the effects of Tranilast sodium on breast cancer cell lines.

Mechanism of Action

Tranilast exerts its anti-tumor effects in breast cancer through two main signaling pathways:

  • Inhibition of the TGF-β Signaling Pathway: Tranilast has been shown to interfere with the TGF-β signaling cascade, a critical pathway in breast cancer progression that regulates cell growth, epithelial-mesenchymal transition (EMT), and metastasis. Tranilast can inhibit the phosphorylation of Smad2 and reduce the expression of Smad4, key downstream effectors of the TGF-β pathway.[1][2]

  • Activation of the Aryl Hydrocarbon Receptor (AHR): Tranilast acts as an agonist of the AHR, a ligand-activated transcription factor.[3][4] AHR activation by Tranilast can lead to cell cycle arrest and the inhibition of breast cancer stem-like cells. A key indicator of AHR activation is the increased expression of its target gene, Cytochrome P450 1A1 (CYP1A1).

The following diagram illustrates the key signaling pathways affected by Tranilast in breast cancer cells.

cluster_workflow Experimental Workflow start Breast Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry/TUNEL) treatment->apoptosis migration Migration/Invasion Assay (Wound Healing/Transwell) treatment->migration molecular Molecular Analysis (Western Blot/qPCR) treatment->molecular end Data Analysis & Interpretation viability->end apoptosis->end migration->end molecular->end cluster_effects Anticancer Effects of Tranilast Tranilast Tranilast TGFB_Inhibition TGF-β Pathway Inhibition Tranilast->TGFB_Inhibition AHR_Activation AHR Pathway Activation Tranilast->AHR_Activation Apoptosis Induction of Apoptosis TGFB_Inhibition->Apoptosis Migration_Inhibition Inhibition of Migration & Invasion (EMT) TGFB_Inhibition->Migration_Inhibition CellCycle_Arrest Cell Cycle Arrest AHR_Activation->CellCycle_Arrest CSC_Inhibition Inhibition of Cancer Stem-Like Cells AHR_Activation->CSC_Inhibition Reduced_Proliferation Reduced Cell Proliferation & Growth CellCycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation Reduced_Metastasis Reduced Metastatic Potential Migration_Inhibition->Reduced_Metastasis CSC_Inhibition->Reduced_Metastasis

References

Application Notes: Protocol for Dissolving Tranilast for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has demonstrated a wide range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-angiogenic properties.[1][2][3] It is utilized in research for treating conditions like bronchial asthma, atopic dermatitis, keloids, and hypertrophic scars.[1][4][5] Mechanistically, Tranilast impacts multiple signaling pathways. It inhibits the release of chemical mediators like histamine and prostaglandins from mast cells, modulates the Transforming Growth Factor-beta (TGF-β) pathway, and influences other critical cellular signaling cascades involved in inflammation and cell proliferation.[1][2][6]

Due to its poor aqueous solubility, preparing Tranilast for in vitro cell-based assays requires careful selection of a solvent and a standardized protocol to ensure reproducibility.[7][8] This document provides a detailed protocol for dissolving and preparing Tranilast for use in cell culture experiments.

Data Presentation: Solubility of Tranilast

The solubility of Tranilast varies significantly across different solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesSource
DMSO >10 mg/mL>30 mMThe most common and recommended solvent for stock solutions.[7]
20 mg/mL~61 mM-[9]
32.73 mg/mL100 mMBased on a molecular weight of 327.34.[3]
50 mg/mL152.75 mMSonication may be required.[10]
65 mg/mL198.57 mM-[5]
Dimethylformamide (DMF) 35 mg/mL~107 mM-[9]
Ethanol 2 mg/mL~6.1 mM-[9]
PBS (pH 7.2) ~0.2 mg/mL~0.61 mMConsidered poorly soluble or insoluble in aqueous buffers.[9]
Water InsolubleInsolubleTranilast sodium demonstrates poor aqueous solubility.[5][7]

Note: The molecular weight of Tranilast is approximately 327.33 g/mol . Batch-specific molecular weights may vary slightly.[3][5]

Experimental Protocol: Preparation of Tranilast Stock and Working Solutions

This protocol details the steps for preparing a 100 mM stock solution of Tranilast in DMSO and subsequently diluting it for use in cell-based assays.

Materials:

  • Tranilast powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line

Procedure for Preparing 100 mM Stock Solution:

  • Weighing Tranilast: Accurately weigh out a specific amount of Tranilast powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.73 mg of Tranilast (assuming MW = 327.33 g/mol ).

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the Tranilast powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the Tranilast powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C or -80°C for long-term stability.[10] The powder form can be stored at -20°C for at least 3 years.[10]

Procedure for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the Tranilast stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Add the Tranilast stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%, and ideally ≤ 0.1%) as DMSO can have physiological effects on cells.

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without Tranilast.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the Tranilast working solution or the vehicle control.

  • Stability: Aqueous solutions of Tranilast are not stable. It is highly recommended to prepare fresh working solutions from the frozen stock for each experiment and use them immediately.[9]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh 1. Weigh Tranilast Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For each experiment dilute 6. Dilute in Culture Medium thaw->dilute treat 7. Treat Cells Immediately dilute->treat vehicle Prepare Vehicle Control (Medium + DMSO) dilute->vehicle Parallel Step

Caption: Workflow for preparing Tranilast stock and working solutions.

Key Signaling Pathways Modulated by Tranilast

G cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes tranilast Tranilast tgf_beta TGF-β Pathway tranilast->tgf_beta mapk_pi3k MAPK / PI3K Signaling tranilast->mapk_pi3k nlrp3 NLRP3 Inflammasome tranilast->nlrp3 mast_cell Mast Cell Degranulation tranilast->mast_cell jak_stat JAK2/STAT3 Pathway tranilast->jak_stat nrf2 Nrf2-HO-1 Pathway tranilast->nrf2 fibrosis ↓ Fibrosis / Collagen Synthesis tgf_beta->fibrosis proliferation ↓ Cell Proliferation mapk_pi3k->proliferation inflammation ↓ Inflammation nlrp3->inflammation mediator_release ↓ Mediator Release (Histamine, Prostaglandins) mast_cell->mediator_release jak_stat->inflammation antioxidant ↑ Antioxidant Response nrf2->antioxidant

Caption: Simplified diagram of key signaling pathways modulated by Tranilast.

References

Application Notes and Protocols for Tranilast Sodium in Animal Studies of Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including abnormal uterine bleeding, pelvic pain, and infertility. Current long-term medical treatments are limited, highlighting the urgent need for novel therapeutic strategies. Tranilast (N-3, 4-dimethoxycinnamoyl anthranilic acid), an orally administered drug with anti-allergic, anti-inflammatory, and anti-fibrotic properties, has emerged as a promising candidate for the treatment of uterine fibroids.[1][2] In vitro studies have demonstrated that tranilast can inhibit the proliferation of uterine fibroid cells and reduce the production of extracellular matrix (ECM) components.[3][4][5] Preclinical animal studies are crucial for evaluating the in vivo efficacy and mechanism of action of tranilast in a physiological context.

These application notes provide a comprehensive overview and detailed protocols for conducting animal studies to investigate the therapeutic potential of tranilast sodium for uterine fibroids, based on established preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal animal study investigating the effects of tranilast on human uterine fibroid xenografts in a mouse model. In this study, severe combined immunodeficient (SCID) mice were ovariectomized, supplemented with estrogen and progesterone, and implanted with human uterine fibroid explants. The mice were then treated with tranilast (50 mg/kg/daily) or a vehicle control for two months.[1][6]

Table 1: Effect of Tranilast on Uterine Fibroid Xenograft Weight

Treatment GroupDosageDurationMean Tumor Weight Reduction (%)p-value
Tranilast50 mg/kg/daily2 months37%< 0.001
Vehicle-2 months--

Data sourced from Chuang T., et al. (2023).[1][6]

Table 2: Effect of Tranilast on Markers of Cell Proliferation, Apoptosis, and Fibrosis

MarkerMethodChange with Tranilast Treatment
Cell Proliferation
Ki67ImmunohistochemistrySignificant decrease in staining
CCND1Immunohistochemistry, RT-qPCR, Western BlotSignificant decrease in expression
E2F1Immunohistochemistry, RT-qPCR, Western BlotSignificant decrease in expression
Apoptosis
Cleaved Caspase 3ImmunohistochemistrySignificant increase in nuclear staining
Fibrosis & ECM Deposition
CollagenMasson's Trichrome StainingReduced staining
TGF-β3Immunohistochemistry, RT-qPCR, Western BlotSignificant decrease in expression
Fibronectin (FN1)RT-qPCR, Western BlotSignificant inhibition of mRNA and protein expression
COL3A1RT-qPCR, Western BlotSignificant inhibition of mRNA and protein expression

Data sourced from Chuang T., et al. (2023).[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of tranilast in uterine fibroids and the general experimental workflow for animal studies.

Tranilast_Signaling_Pathway cluster_cell Uterine Fibroid Cell TGF_beta3 TGF-β3 Proliferation_Factors CCND1, E2F1 TGF_beta3->Proliferation_Factors ECM_Proteins Collagen (COL3A1) Fibronectin (FN1) TGF_beta3->ECM_Proteins Cell_Proliferation Decreased Cell Proliferation Proliferation_Factors->Cell_Proliferation ECM_Deposition Decreased ECM Deposition ECM_Proteins->ECM_Deposition Apoptosis Increased Apoptosis (Cleaved Caspase 3) Fibroid_Growth Reduced Fibroid Growth Apoptosis->Fibroid_Growth Cell_Proliferation->Fibroid_Growth ECM_Deposition->Fibroid_Growth Tranilast Tranilast Tranilast->TGF_beta3 Tranilast->Apoptosis

Caption: Proposed mechanism of tranilast in uterine fibroids.

Experimental_Workflow cluster_prep Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Ovariectomy Ovariectomy of SCID Mice Hormone_Supplementation Estrogen & Progesterone Supplementation Ovariectomy->Hormone_Supplementation Fibroid_Implantation Implantation of Human Uterine Fibroid Explants Hormone_Supplementation->Fibroid_Implantation Treatment Daily Tranilast (50 mg/kg) or Vehicle Administration (2 months) Fibroid_Implantation->Treatment Sacrifice Sacrifice & Tissue Collection Treatment->Sacrifice Tumor_Analysis Tumor Weight Measurement Sacrifice->Tumor_Analysis Histo_Analysis Histological Analysis (IHC, Masson's Trichrome) Sacrifice->Histo_Analysis Molecular_Analysis Molecular Analysis (RT-qPCR, Western Blot) Sacrifice->Molecular_Analysis

Caption: Experimental workflow for tranilast animal studies.

Experimental Protocols

Animal Model and Uterine Fibroid Xenograft Implantation

Objective: To establish a human uterine fibroid xenograft model in immunodeficient mice that mimics the hormone-dependent growth of fibroids.

Materials:

  • Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

  • Human uterine fibroid tissue (obtained with patient consent and institutional review board approval)

  • Estrogen and progesterone pellets

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to any procedures.

  • Ovariectomy:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Make a small dorsal midline incision in the skin and then a small incision in the underlying muscle wall to access the abdominal cavity.

    • Locate and ligate the ovarian blood vessels and the fallopian tube.

    • Excise the ovary.

    • Repeat for the contralateral ovary.

    • Close the muscle and skin incisions with sutures or surgical clips.

    • Administer post-operative analgesics as recommended by the institutional animal care and use committee (IACUC).

  • Hormone Supplementation:

    • One week after ovariectomy, subcutaneously implant estrogen and progesterone pellets to maintain physiological hormone levels that support fibroid growth.

  • Uterine Fibroid Tissue Preparation and Implantation:

    • Under sterile conditions, dissect fresh human uterine fibroid tissue into small fragments (approximately 2-3 mm³).

    • Anesthetize the hormone-supplemented mice.

    • Make a small skin incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert a single fibroid tissue fragment into the pocket.

    • Close the incision with sutures or surgical clips.

    • Allow the animals to recover for at least 3 days before starting treatment.

This compound Administration

Objective: To administer this compound to the uterine fibroid xenograft mouse model.

Materials:

  • This compound powder

  • Vehicle (e.g., 1% Sodium Bicarbonate solution)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Tranilast Solution:

    • Prepare a sterile solution of tranilast in the chosen vehicle at the desired concentration. For a 50 mg/kg dose in a 25g mouse, a common injection volume is 0.1-0.2 mL. The concentration should be calculated accordingly.

    • Ensure the solution is well-dissolved. Gentle warming may be necessary. Prepare fresh daily.

  • Administration:

    • Gently restrain the mouse.

    • Administer the tranilast solution (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Perform the injection in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Continue daily administration for the duration of the study (e.g., two months).[1][6]

Tissue Collection and Analysis

Objective: To collect tissues for the analysis of tumor growth, cell proliferation, apoptosis, and ECM deposition.

Procedure:

  • Euthanasia and Tissue Harvest:

    • At the end of the treatment period, euthanize the mice using a CO2 chamber followed by cervical dislocation, or another IACUC-approved method.

    • Carefully dissect the fibroid xenografts, removing any surrounding host tissue.

    • Measure and record the final weight of each xenograft.

    • Collect other organs (e.g., liver, kidney) for toxicity assessment if required.

  • Tissue Processing:

    • Divide the xenograft tissue for different analyses:

      • Fix a portion in 10% neutral buffered formalin for 24-48 hours for paraffin embedding and subsequent histological analysis (Immunohistochemistry and Masson's Trichrome staining).

      • Snap-freeze a portion in liquid nitrogen and store at -80°C for RNA and protein extraction (RT-qPCR and Western Blot).

Immunohistochemistry (IHC) for Ki67 and Cleaved Caspase-3

Objective: To assess cell proliferation (Ki67) and apoptosis (cleaved caspase-3) in the fibroid xenografts.

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-Ki67, anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide.

  • Blocking: Block non-specific binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Apply biotinylated secondary antibody, followed by ABC reagent and DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of positively stained cells under a microscope.

Masson's Trichrome Staining for Collagen

Objective: To visualize and semi-quantify collagen deposition in the fibroid xenografts.

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

Procedure:

  • Deparaffinization and Rehydration: As described for IHC.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Collagen Staining: Stain with aniline blue.

  • Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount.

  • Analysis: Collagen fibers will be stained blue, nuclei black, and cytoplasm red. The intensity and extent of blue staining can be semi-quantitatively scored.

Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the mRNA expression levels of key genes involved in fibrosis and cell cycle regulation.

Materials:

  • Frozen fibroid tissue

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for COL3A1, FN1, CCND1, E2F1, TGF-β3, and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from frozen tissue samples according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting

Objective: To determine the protein levels of key markers.

Materials:

  • Frozen fibroid tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-COL3A1, anti-FN1, anti-CCND1, anti-E2F1, anti-TGF-β3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize frozen tissue in RIPA buffer and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

The provided application notes and protocols offer a detailed framework for conducting preclinical animal studies to evaluate the efficacy of this compound for the treatment of uterine fibroids. The use of a human uterine fibroid xenograft model in hormone-supplemented immunodeficient mice provides a clinically relevant platform to assess the therapeutic potential of novel compounds.[1] Adherence to these detailed methodologies will facilitate reproducible and robust data generation, contributing to the development of new and effective treatments for this prevalent gynecological condition.

References

Application Notes: Western Blot Analysis of Tranilast's Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic agent that has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-proliferative properties.[1][2][3] Its therapeutic potential is being explored in a variety of conditions, including fibrosis, keloids, and cancer.[4][5][6] The mechanism of action of Tranilast involves the modulation of key cellular signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway and the NLRP3 inflammasome.[1][7][8] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of Tranilast by quantifying the changes in protein expression levels within these pathways.

Mechanism of Action & Target Pathways

Tranilast exerts its effects by targeting several critical signaling cascades:

  • TGF-β/Smad Pathway: Tranilast has been shown to inhibit the TGF-β signaling pathway.[9][10] This pathway is central to fibrosis and tissue remodeling. Upon ligand binding, the TGF-β receptor phosphorylates Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. Tranilast can attenuate the phosphorylation of Smad2 and Smad3 and decrease the expression of Smad4.[4][9][11] This leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins like fibronectin and collagen.[10][11]

  • NLRP3 Inflammasome: Tranilast is a direct inhibitor of the NLRP3 inflammasome.[7][8] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. By directly binding to the NACHT domain of NLRP3, Tranilast prevents the assembly of the inflammasome, thereby inhibiting caspase-1 activation and the subsequent secretion of IL-1β.[7][8][12]

  • Other Pathways: Tranilast has also been reported to modulate other signaling pathways, including MAPK and PI3K, and to affect the expression of proteins involved in cell proliferation, apoptosis, and angiogenesis.[1][13][14]

Key Protein Targets for Western Blot Analysis

Based on the known mechanisms of Tranilast, the following proteins are key targets for investigation using Western blot analysis:

PathwayTarget ProteinExpected Effect of Tranilast
TGF-β/Smad Phospho-Smad2 (pSmad2)Decrease
Phospho-Smad3 (pSmad3)Decrease
Smad4Decrease
FibronectinDecrease
Collagen Type I/IVDecrease
E-cadherinIncrease (in EMT models)
N-cadherinDecrease (in EMT models)
NLRP3 Inflammasome Cleaved Caspase-1Decrease
IL-1β (cleaved/mature form)Decrease
NLRP3No change in expression, but assembly is inhibited
Apoptosis Cleaved PARPIncrease
Cleaved Caspase-3Increase
Cell Cycle/Proliferation p53Increase
Cyclin D1Decrease

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for analyzing the effects of Tranilast on target protein expression.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis cell_culture 1. Cell Seeding & Culture tranilast_treatment 2. Tranilast Treatment (e.g., 50-300 µM) cell_culture->tranilast_treatment cell_lysis 3. Cell Lysis (RIPA or SDS buffer) tranilast_treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 5. Sample Preparation (Laemmli buffer & heat) protein_quant->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer (PVDF membrane) sds_page->transfer blocking 8. Blocking (BSA or non-fat milk) transfer->blocking pri_ab 9. Primary Antibody Incubation blocking->pri_ab sec_ab 10. Secondary Antibody Incubation pri_ab->sec_ab detection 11. Chemiluminescent Detection sec_ab->detection imaging 12. Image Acquisition detection->imaging quantification 13. Densitometry Analysis imaging->quantification normalization 14. Normalization to Loading Control (e.g., β-actin, GAPDH) quantification->normalization G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 pSmad2/3 Smad23->pSmad23 Complex pSmad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Expression (Fibronectin, Collagen) Nucleus->Gene Tranilast Tranilast Tranilast->pSmad23 inhibits Tranilast->Smad4 inhibits expression

References

Application Note: Quantification of Tranilast Sodium using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Tranilast sodium in bulk drug substance and pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of this compound. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column YWG-C18 (or equivalent C18 column)
Mobile Phase Methanol : 0.02 M KH₂PO₄ (60:40, v/v), pH 4.2
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 333 nm
Column Temperature Ambient
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

Standard Solution Preparation

Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 100 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation (for Pharmaceutical Formulation)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask and add the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spiking LevelMean Recovery (%)% RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

Table 5: Precision Data

Precision Type% RSD
Intra-day ≤ 2.0%
Inter-day ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult
LOD Calculated based on 3.3 x (σ/S)
LOQ Calculated based on 10 x (σ/S)

Where σ = standard deviation of the response and S = slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The effect of these changes on the chromatographic parameters was observed.

Table 7: Robustness Parameters

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
pH of Mobile Phase (± 0.2) No significant change

Experimental Workflow and System Diagram

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

experimental_workflow prep_standards Prepare Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_standards->hplc_setup prep_samples Prepare Sample Solutions prep_samples->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve inject_samples Inject Sample Solutions generate_curve->inject_samples quantify Quantify this compound inject_samples->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification by HPLC.

hplc_system cluster_0 HPLC System solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump injector Injector pump->injector column C18 Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.

Application Note: Evaluating the Anti-Proliferative Effects of Tranilast Sodium using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of single cells.[1][2] It is considered a gold standard for assessing the effects of cytotoxic agents, radiation, and other treatments on cell reproductive integrity. This application note provides a detailed protocol for utilizing the colony formation assay to evaluate the anti-proliferative effects of Tranilast sodium, an antiallergic drug that has demonstrated potent anti-cancer and anti-fibrotic properties.[3][4][5] Tranilast is known to impact key signaling pathways involved in cell growth and proliferation, making this assay particularly well-suited for quantifying its therapeutic potential.[6]

Introduction to this compound

Tranilast [N-(3, 4-dimethoxycinnamonyl)-anthranilic acid] is a synthetic derivative of a tryptophan metabolite, initially developed as an anti-allergic drug for conditions like asthma and keloids.[3][7] Its mechanism of action involves the inhibition of chemical mediator release, such as histamine and prostaglandins, from mast cells.[4][8][9]

Beyond its anti-allergic functions, research has revealed its efficacy in inhibiting cell proliferation and fibrosis.[4][10] This is largely attributed to its interference with major signaling pathways. A primary target of Tranilast is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is crucial in cell growth, differentiation, and extracellular matrix deposition.[3][6][8] By modulating the TGF-β pathway, Tranilast can arrest the cell cycle, induce apoptosis, and inhibit the proliferation of various cancer cell types, including breast and prostate cancer.[5][11][12][13] Studies have shown that Tranilast treatment leads to a significant reduction in the size and number of colonies in soft agar clonogenic assays, underscoring its potential as an anti-cancer agent.[5]

Mechanism of Action: Tranilast and the TGF-β Pathway

Tranilast exerts its anti-proliferative effects significantly by modulating the TGF-β signaling pathway. In many cancer cells, this pathway is dysregulated to promote growth and metastasis. Tranilast has been shown to interfere with this signaling, leading to the transcriptional activation of cell cycle inhibitors like p21 and subsequent cell cycle arrest.[11][14] It can also induce apoptosis, as evidenced by the cleavage of PARP.[5][12]

Tranilast_TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor (TβRI/TβRII) Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex SmadComplex_n Smad2/3/4 Complex SmadComplex->SmadComplex_n Translocates p21 p21 Gene Transcription SmadComplex_n->p21 Activates CellCycle Cell Cycle Progression p21->CellCycle Inhibits Proliferation Cell Proliferation & Colony Formation CellCycle->Proliferation TGFB TGF-β TGFB->TGFBR Binds Tranilast Tranilast Tranilast->TGFBR Inhibits Signal Transduction Tranilast->Smad23 Induces Smad2 Phosphorylation* caption *Note: Some studies show Tranilast can induce Smad2 phosphorylation, suggesting a complex, context-dependent mechanism [8].

Caption: Tranilast's modulation of the TGF-β signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the major steps in performing a colony formation assay with Tranilast treatment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells B 2. Prepare Single-Cell Suspension (Trypsinize) A->B C 3. Count Viable Cells (e.g., Trypan Blue) B->C D 4. Seed Cells at Low Density in Plates C->D E 5. Allow Adherence (Several Hours) D->E F 6. Treat with Tranilast (Varying Concentrations) E->F G 7. Incubate for 1-3 Weeks F->G H 8. Fix Colonies (e.g., Methanol) G->H I 9. Stain Colonies (e.g., Crystal Violet) H->I J 10. Wash and Dry Plates I->J K 11. Count Colonies (≥50 cells/colony) J->K L 12. Calculate Surviving Fraction & Plot Data K->L

Caption: Workflow for the colony formation assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell line of interest (e.g., BT-474, MDA-MB-231, PC-3)[5][13]

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well or 12-well tissue culture plates[1]

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

  • Fixation Solution: Methanol or 10% neutral buffered formalin[15]

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol[2][15]

  • Deionized water

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microscope

Step-by-Step Methodology

1. Preparation of Tranilast Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). b. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Preparation and Seeding: a. Culture cells to approximately 70-80% confluency. b. Aspirate the culture medium, wash the cells once with sterile PBS, and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube. d. Centrifuge the cell suspension (e.g., 1000 rpm for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh complete medium.[1] e. Perform a viable cell count using a hemocytometer and Trypan Blue exclusion to ensure high viability (>95%). f. Dilute the cell suspension to the desired seeding density. This must be optimized per cell line (typically 200-2000 cells/well for a 6-well plate) to yield 50-150 distinct colonies in the control wells.[15] g. Add the appropriate volume of cell suspension to each well of the culture plates. Ensure even distribution by gently swirling the plates. h. Incubate the plates for several hours (e.g., 4-6 hours) to allow cells to attach firmly.

3. Tranilast Treatment: a. Prepare serial dilutions of Tranilast from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 µM).[16] Include a vehicle control (DMSO) at the same final concentration as the highest Tranilast dose. b. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Tranilast. Use at least triplicate wells for each condition.[15]

4. Incubation: a. Incubate the plates undisturbed in a CO₂ incubator at 37°C for 1 to 3 weeks.[17] b. The incubation time depends on the doubling time of the cell line. Monitor the plates every few days until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.[2]

5. Fixation and Staining: a. Once colonies are of adequate size, gently aspirate the medium from each well. b. Carefully wash the wells once with PBS to remove any remaining medium and dead cells. c. Add 1-2 mL of fixation solution (e.g., methanol) to each well and incubate for 10-20 minutes at room temperature.[15] d. Remove the fixation solution. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[15] f. Carefully remove the staining solution. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible against a clear background.[1][15] g. Invert the plates on a paper towel and allow them to air-dry completely overnight.

6. Colony Counting and Data Analysis: a. Scan the dried plates for a visual record. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[2] This can be done manually using a microscope or with automated colony counting software. c. Calculate the following metrics for data analysis: i. Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the control group. PE = (Number of colonies counted in control wells / Number of cells seeded) x 100% ii. Surviving Fraction (SF): The proportion of cells that survived treatment relative to the control. SF = (Number of colonies counted in treated wells / (Number of cells seeded x PE)) x 100%

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment concentrations.

Tranilast Conc. (µM)No. of Cells SeededMean No. of Colonies (±SD)Plating Efficiency (PE)Surviving Fraction (SF)
0 (Vehicle Control)500125 ± 825.0%100%
5050098 ± 6-78.4%
10050064 ± 5-51.2%
20050021 ± 4-16.8%
4005005 ± 2-4.0%
(Note: Data presented are hypothetical and for illustrative purposes only.)

Conclusion

The colony formation assay is a robust and sensitive method for evaluating the long-term impact of therapeutic compounds on cell proliferation and survival. This protocol provides a comprehensive framework for assessing the dose-dependent inhibitory effects of this compound. By quantifying the reduction in clonogenic survival, researchers can effectively determine the anti-proliferative potential of Tranilast in various cell lines, providing crucial data for pre-clinical drug development in oncology and fibrosis research.

References

Application Notes and Protocols: Assessing Metastasis using Tranilast Sodium in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is cell migration, the directed movement of cancer cells through the extracellular matrix. Understanding and targeting the molecular mechanisms governing cell migration is a key focus of anti-cancer drug development. Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an anti-allergic agent, has demonstrated potent anti-tumorigenic properties by inhibiting cell proliferation, invasion, and migration.[1] This document provides detailed application notes and protocols for utilizing Tranilast sodium in cell migration assays to assess its potential as an anti-metastatic agent.

Tranilast's primary mechanism of action involves the modulation of key signaling pathways implicated in cancer progression. Notably, it is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] TGF-β plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages by inducing epithelial-mesenchymal transition (EMT).[2] Tranilast has been shown to suppress the TGF-β/Smad signaling cascade, a critical mediator of EMT, thereby inhibiting the acquisition of a migratory and invasive phenotype in cancer cells.[3][4]

Mechanism of Action of Tranilast in Inhibiting Cell Migration

Tranilast exerts its inhibitory effects on cell migration through the modulation of several key signaling pathways:

  • TGF-β/Smad Pathway: Tranilast inhibits the TGF-β signaling pathway, which is a potent inducer of EMT.[3][4] It has been shown to suppress the expression of Smad4, a central mediator of the TGF-β pathway, in non-small cell lung cancer cells.[3][5] This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin, effectively reversing the EMT process and reducing cell motility.[3][4]

  • STAT3 Signaling: In the tumor microenvironment, cancer-associated fibroblasts (CAFs) can promote cancer cell migration and drug resistance through the secretion of cytokines like Interleukin-6 (IL-6). Tranilast has been found to inhibit IL-6 secretion from CAFs, leading to the suppression of the downstream JAK/STAT3 signaling pathway in cancer cells.[6] This inhibition contributes to the reversal of CAF-induced EMT and drug resistance.[6]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK, is also involved in TGF-β-dependent EMT.[7] Studies have shown that Tranilast can inhibit the activation of ERK1/2 and JNK, further contributing to its anti-migratory effects.[5][7]

  • Matrix Metalloproteinases (MMPs): The invasion of cancer cells through the extracellular matrix is dependent on the activity of enzymes like MMPs. Tranilast has been shown to inhibit the activity of MMP-2 by downregulating the expression of its activator, tissue inhibitor of metalloproteinase-2 (TIMP-2), in pancreatic cancer cells.[3]

  • Cytoskeletal Regulation: Cell migration is fundamentally dependent on the dynamic rearrangement of the cytoskeleton. Tranilast treatment has been observed to cause the downregulation of Myocardin-Related Transcription Factor-A (MRTF-A), a global regulator of the cytoskeleton, in breast cancer cells.[8]

Data Presentation: Quantitative Effects of Tranilast on Cell Migration and Proliferation

The following tables summarize the quantitative data on the inhibitory effects of Tranilast on cancer cell lines.

Cell LineCancer TypeAssayTranilast Concentration (µM)% Inhibition of Migration/InvasionReference
PAN 02Pancreatic CancerChemoinvasion AssayDose-dependentSignificantly inhibited[3][4]
BT-474Breast CancerTranswell Migration AssayNot specifiedReduced migration[8]
MDA-MB-231Breast CancerTranswell Migration AssayNot specifiedReduced migration[8]
4T1Murine Breast CancerInvasion AssayNot specifiedInhibition of invasion[5]
Cell LineCancer TypeIC50 for Proliferation (µM)Reference
HOSOsteosarcoma130.4[9]
143BOsteosarcoma329.0[9]
U2OSOsteosarcoma252.4[9]
MG-63Osteosarcoma332.6[9]
Various NSCLC and CAF linesNon-Small Cell Lung Cancer150-250[6]

Experimental Protocols

Protocol 1: Transwell Migration Assay

This protocol outlines the steps for a standard Transwell migration assay to assess the effect of Tranilast on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 24-well Transwell inserts (8.0 µm pore size)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells.

    • On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add Tranilast at various concentrations (e.g., 0, 10, 50, 100, 200 µM) to the upper chamber along with the cells. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Include a negative control with serum-free medium in the lower chamber to assess basal migration.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migratory capacity (typically 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in the staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope and capture images from several random fields for each membrane.

    • Count the number of migrated cells per field using image analysis software.

    • Calculate the average number of migrated cells for each condition.

    • The percentage of migration inhibition can be calculated as: (1 - (Number of migrated cells with Tranilast / Number of migrated cells in control)) x 100%.

Protocol 2: Invasion Assay

This protocol is a modification of the migration assay to assess the effect of Tranilast on the invasive potential of cancer cells.

Materials:

  • All materials from Protocol 1

  • Extracellular matrix (ECM) gel (e.g., Matrigel™ or Geltrex™)

Procedure:

  • Coating of Transwell Inserts:

    • Thaw the ECM gel on ice.

    • Dilute the ECM gel with cold serum-free medium to the desired concentration (typically 0.5-1 mg/mL).

    • Add a thin layer (50-100 µL) of the diluted ECM gel to the upper surface of the Transwell inserts.

    • Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify.

  • Cell Seeding and Assay:

    • Follow steps 1-5 from Protocol 1, seeding the cells on top of the solidified ECM gel in the upper chamber. The incubation time for invasion assays is typically longer than for migration assays (24-72 hours) to allow for matrix degradation and invasion.

Mandatory Visualizations

Tranilast_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_STAT3 STAT3 Signaling TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus_TGFB Nucleus Smad Complex->Nucleus_TGFB EMT Gene Transcription EMT Gene Transcription Nucleus_TGFB->EMT Gene Transcription Cell Migration & Invasion Cell Migration & Invasion EMT Gene Transcription->Cell Migration & Invasion IL-6 IL-6 IL-6 Receptor IL-6 Receptor IL-6->IL-6 Receptor JAK JAK IL-6 Receptor->JAK activates p-STAT3 p-STAT3 JAK->p-STAT3 phosphorylates STAT3 STAT3 STAT3->p-STAT3 Nucleus_STAT3 Nucleus p-STAT3->Nucleus_STAT3 Migration Gene Transcription Migration Gene Transcription Nucleus_STAT3->Migration Gene Transcription Migration Gene Transcription->Cell Migration & Invasion Tranilast Tranilast Tranilast->Smad4 inhibits expression Tranilast->IL-6 inhibits secretion

Caption: Tranilast inhibits cell migration by targeting TGF-β/Smad and IL-6/STAT3 pathways.

Cell_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Starve Cells 1. Starve cells in serum-free medium Prepare Cell Suspension 2. Prepare cell suspension in serum-free medium Starve Cells->Prepare Cell Suspension Add Chemoattractant 3. Add chemoattractant to lower chamber Seed Cells 4. Seed cells and Tranilast in upper chamber Add Chemoattractant->Seed Cells Incubate 5. Incubate (12-48h) Fix and Stain 6. Fix and stain migrated cells Incubate->Fix and Stain Quantify 7. Quantify migrated cells (microscopy & software) Fix and Stain->Quantify

Caption: Workflow of a Transwell cell migration assay to evaluate Tranilast's efficacy.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Tranilast Sodium Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic agent that has demonstrated a wide range of immunomodulatory and anti-inflammatory properties.[1][2] Initially recognized for its ability to inhibit the release of mediators like histamine from mast cells, its mechanism of action is now understood to be more complex, involving the modulation of various immune cell functions.[2] Tranilast has been shown to impact the transforming growth factor-beta (TGF-β) pathway, interfere with calcium signaling, and modulate inflammatory responses in macrophages.[1][2] Specifically, it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-33, and down-regulate enzymes like COX-2 and iNOS in macrophages.[3] Furthermore, Tranilast can influence T-cell responses by inhibiting antigen-induced IL-2 production and may affect antigen presentation by suppressing HLA-DR and -DQ expression on macrophages.[4]

Data Presentation

The following tables are templates illustrating how to present quantitative flow cytometry data from experiments investigating the effects of Tranilast. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of Tranilast on Major Lymphocyte Populations in Human PBMCs

TreatmentConcentration (µM)% CD3+ T Cells% CD19+ B Cells% CD56+ NK Cells
Vehicle Control065.2 ± 4.810.5 ± 2.115.3 ± 3.5
Tranilast1064.8 ± 5.110.2 ± 1.915.8 ± 3.9
Tranilast5063.5 ± 4.59.8 ± 2.316.1 ± 3.2
Tranilast10060.1 ± 5.39.5 ± 1.816.5 ± 4.1
Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.

Table 2: Effect of Tranilast on T Helper and Cytotoxic T Cell Subsets

TreatmentConcentration (µM)% CD4+ of CD3+% CD8+ of CD3+CD4/CD8 Ratio
Vehicle Control045.8 ± 3.925.1 ± 3.11.82
Tranilast1046.2 ± 4.124.8 ± 2.91.86
Tranilast5044.1 ± 3.523.5 ± 3.31.88
Tranilast10042.5 ± 4.222.8 ± 2.81.86
*Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.

Table 3: Effect of Tranilast on Regulatory T Cell (Treg) Population

TreatmentConcentration (µM)% CD4+CD25+FOXP3+ of CD4+MFI of FOXP3
Vehicle Control05.2 ± 1.1850 ± 150
Tranilast105.5 ± 1.3870 ± 165
Tranilast506.8 ± 1.5950 ± 180
Tranilast1008.1 ± 1.8 1100 ± 210
*Data are presented as mean ± standard deviation. MFI: Mean Fluorescence Intensity. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 4: Effect of Tranilast on Monocyte/Macrophage Polarization Markers

TreatmentConcentration (µM)% CD14+CD86+ (M1-like)% CD14+CD163+ (M2-like)
Vehicle Control015.6 ± 2.510.2 ± 1.8
Tranilast1014.2 ± 2.111.5 ± 2.0
Tranilast5011.8 ± 1.914.8 ± 2.3
Tranilast1008.5 ± 1.5 18.2 ± 2.8
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 5: Effect of Tranilast on Dendritic Cell Maturation Markers

TreatmentConcentration (µM)% CD11c+CD80+% CD11c+CD86+
Vehicle Control012.3 ± 2.218.5 ± 3.1
Tranilast1011.5 ± 1.917.2 ± 2.8
Tranilast509.8 ± 1.714.6 ± 2.5
Tranilast1007.2 ± 1.4 11.8 ± 2.1
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL or 50 mL conical centrifuge tubes

  • Sterile transfer pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample 1:1 with sterile PBS in a conical tube.

  • Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume in a new conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.

  • Collect the buffy coat layer containing the PBMCs into a new conical tube.

  • Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a small volume of PBS for a cell count.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium for subsequent experiments.

Protocol 2: In Vitro Treatment of PBMCs with Tranilast Sodium

Materials:

  • Isolated human PBMCs at 1 x 10^7 cells/mL

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO or other appropriate solvent)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Seed 1 x 10^6 PBMCs per well in a 96-well plate in a final volume of 200 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution.

  • Add the desired final concentrations of Tranilast to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the Tranilast stock).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Following incubation, harvest the cells for flow cytometry analysis.

Protocol 3: Flow Cytometry Staining for Surface Markers

Materials:

  • Tranilast-treated and control PBMCs

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against desired surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, CD11c, CD80, CD86, CD163, CD25)

  • Fc receptor blocking solution (optional)

  • 96-well V-bottom plates or flow cytometry tubes

  • Centrifuge

Procedure:

  • Harvest the cells from the culture plate and transfer to a 96-well V-bottom plate or flow cytometry tubes.

  • Wash the cells by adding 200 µL of Flow Cytometry Staining Buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant.

  • (Optional) Resuspend the cells in 50 µL of Fc receptor blocking solution and incubate for 10 minutes at 4°C to reduce non-specific antibody binding.

  • Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes after each wash.

  • Resuspend the cells in 200-300 µL of Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer.

Protocol 4: Intracellular Staining for FoxP3 (for Treg Analysis)

Materials:

  • Surface-stained cells (from Protocol 3, including CD4 and CD25 staining)

  • FoxP3 Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated anti-FoxP3 antibody

  • Permeabilization Buffer (from the kit)

Procedure:

  • Following surface staining, resuspend the cells in 100 µL of the Fixation/Permeabilization solution.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells by adding 1 mL of Permeabilization Buffer and centrifuging at 500 x g for 5 minutes. Discard the supernatant.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer.

  • Add the fluorochrome-conjugated anti-FoxP3 antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200-300 µL of Flow Cytometry Staining Buffer for analysis.

  • Acquire the samples on a flow cytometer within a few hours.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis blood Whole Blood Collection pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc culture Cell Culture (1x10^6 cells/well) pbmc->culture tranilast This compound Exposure (0-100 µM, 24-72h) culture->tranilast surface Surface Marker Staining (CD3, CD4, CD8, etc.) tranilast->surface intracellular Intracellular Staining (e.g., FoxP3) surface->intracellular acquisition Flow Cytometer Acquisition surface->acquisition intracellular->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis of immune cells after Tranilast exposure.

tranilast_signaling cluster_macrophage Macrophage cluster_outputs Downstream Effects cluster_tcell T Cell tranilast Tranilast erk ERK1/2 tranilast->erk akt Akt tranilast->akt nrf2 Nrf2 tranilast->nrf2 nlrp3 NLRP3 Inflammasome tranilast->nlrp3 m1_polarization M1 Polarization tranilast->m1_polarization m2_polarization M2 Polarization tranilast->m2_polarization tcr Antigen Presentation (via APC) tranilast->tcr Suppresses HLA-DR/DQ on Macrophages il2 IL-2 Production tranilast->il2 nfkb NF-κB erk->nfkb akt->nfkb ho1 HO-1 nrf2->ho1 ho1->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-33) nfkb->pro_inflammatory inflammatory_enzymes Inflammatory Enzymes (COX-2, iNOS) nfkb->inflammatory_enzymes nlrp3->pro_inflammatory tcr->il2

Caption: Simplified signaling pathways modulated by Tranilast in immune cells.

References

Application Notes and Protocols: Creating Self-Micellizing Solid Dispersions of Tranilast for Improved Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-inflammatory agent used in the treatment of conditions such as bronchial asthma, atopic dermatitis, and keloids.[1][2] Its therapeutic potential is often limited by its poor aqueous solubility, which leads to low and variable oral bioavailability.[1][3] Enhancing the dissolution rate and subsequent absorption of Tranilast is a critical goal for improving its clinical efficacy.

Self-micellizing solid dispersions (SMSDs) represent a promising formulation strategy to overcome these challenges.[4][5][6] This approach involves dispersing the drug in an amorphous state within a carrier matrix composed of an amphiphilic polymer.[4][7] Upon contact with aqueous media, the polymer self-assembles into micelles, encapsulating the drug and facilitating its dissolution and absorption.[4][7] Studies have demonstrated that SMSD formulations can dramatically increase the oral bioavailability of Tranilast, with some showing up to a 52-fold increase in the area under the curve (AUC) in preclinical models.[8]

This document provides detailed protocols for the preparation and characterization of Tranilast self-micellizing solid dispersions, summarizes key quantitative data from relevant studies, and illustrates the experimental workflow and a key signaling pathway modulated by Tranilast.

Mechanism of Action: Tranilast and Key Signaling Pathways

Tranilast exerts its therapeutic effects through multiple mechanisms. Primarily, it inhibits the release of chemical mediators like histamine and prostaglandins from mast cells.[2][9] Furthermore, Tranilast is known to modulate profibrotic and inflammatory signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in tissue fibrosis and scarring.[2][10][11] Other pathways implicated in Tranilast's action include the Nrf2-HO-1 pathway, which is involved in stress response, and the CXCR4/JAK2/STAT3 pathway, which plays a role in inflammation.[12][13]

Tranilast_TGF_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds SMAD Smad2/3 Phosphorylation Receptor->SMAD Activates Smad4 Smad4 Complex SMAD->Smad4 Forms complex with Nucleus Nucleus Smad4->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Transcription Initiates Fibrosis Fibrosis / ECM Deposition Transcription->Fibrosis Tranilast Tranilast Tranilast->Receptor Inhibits (Suppresses Smad pathway) Tranilast->Transcription

Tranilast's inhibition of the TGF-β signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Tranilast SMSD by Solvent Evaporation

This method is widely used for its simplicity and effectiveness in achieving a molecular dispersion of the drug within the polymer carrier.[4][14]

Materials:

  • Tranilast powder

  • Amphiphilic polymer (e.g., Soluplus®, Kolliphor® P407, poly[MPC-co-BMA])[8][15][16]

  • Organic solvent (e.g., Methanol, 1,4-Dioxane)[4][17]

  • Rotary vacuum dryer or Freeze dryer

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Selection of Polymer: Choose a suitable amphiphilic polymer. The selection can be guided by screening studies that measure the apparent solubility of Tranilast in aqueous solutions of different polymers.[7]

  • Dissolution: Accurately weigh Tranilast and the selected polymer (e.g., at a drug:polymer ratio of 1:1 to 1:9 w/w) and dissolve them in a suitable organic solvent to form a clear solution.[4][17]

  • Solvent Removal (Option A - Rotary Evaporation): Transfer the solution to a round-bottom flask and attach it to a rotary vacuum dryer. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry mass is formed.[4]

  • Solvent Removal (Option B - Freeze-Drying): For thermosensitive materials, freeze the solution (e.g., at -80°C) and then lyophilize it under high vacuum (e.g., <20 Pa) for 24-48 hours to sublimate the solvent.[4]

  • Drying and Sizing: Further dry the resulting solid mass in an oven or desiccator to remove residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[17]

  • Storage: Store the prepared SMSD powder in a desiccator at room temperature away from light and moisture.

Protocol 2: Preparation of Tranilast SMSD by Wet-Milling

This technique is suitable for producing crystalline or amorphous solid dispersions with controlled particle sizes.[3][8]

Materials:

  • Tranilast powder

  • Amphiphilic polymer (e.g., poly[MPC-co-BMA])

  • Milling media (e.g., Zirconia beads)

  • Wet-milling system (Planetary ball mill)

  • Deionized water

  • Freeze dryer

Procedure:

  • Preparation of Slurry: Prepare a slurry containing Tranilast, the amphiphilic polymer, and deionized water. A typical composition might be 5% Tranilast, 5% polymer, and 90% water (w/w).

  • Milling: Place the slurry and zirconia beads (e.g., 0.1 mm diameter) into the milling pot.

  • Wet-Milling Process: Conduct the wet-milling operation at a specified rotation speed (e.g., 400 rpm) for a set duration (e.g., 1-3 hours). The process should be carried out at a controlled temperature (e.g., 4°C) to minimize degradation.

  • Separation: After milling, separate the milled suspension from the zirconia beads.

  • Lyophilization: Freeze the resulting nanosuspension and lyophilize it to obtain the final SMSD powder.

  • Storage: Store the product in a cool, dry, and dark place.

Experimental_Workflow cluster_prep SMSD Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation start Tranilast + Amphiphilic Polymer dissolve Dissolve in Organic Solvent start->dissolve slurry Prepare Aqueous Slurry start->slurry evap Solvent Evaporation (Rotary Dryer or Freeze Dryer) dissolve->evap end_prep Dried SMSD Powder evap->end_prep mill Wet-Milling mill->end_prep slurry->mill pxrd PXRD (Crystallinity) end_prep->pxrd dsc DSC (Thermal Properties) end_prep->dsc sem SEM (Morphology) end_prep->sem dls DLS (Micelle Size) end_prep->dls dissolution In Vitro Dissolution (USP Apparatus) end_prep->dissolution pk In Vivo Pharmacokinetics (Rat Model) dissolution->pk

Experimental workflow for SMSD preparation and evaluation.
Protocol 3: Physicochemical Characterization

3.3.1 Powder X-Ray Diffraction (PXRD):

  • Purpose: To assess the crystalline or amorphous nature of Tranilast in the solid dispersion.

  • Method: Analyze samples using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 5° to 40°. The absence of sharp peaks characteristic of crystalline Tranilast indicates conversion to an amorphous state.[8]

3.3.2 Differential Scanning Calorimetry (DSC):

  • Purpose: To study the thermal properties and confirm the physical state of the drug.

  • Method: Heat a small sample (3-5 mg) in a sealed aluminum pan from 25°C to 250°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The disappearance of the drug's melting endotherm in the DSC thermogram of the SMSD suggests an amorphous state.[3]

3.3.3 Scanning Electron Microscopy (SEM):

  • Purpose: To observe the surface morphology of the particles.

  • Method: Mount the powder samples on stubs using double-sided adhesive tape, sputter-coat with gold, and examine under a scanning electron microscope at an appropriate accelerating voltage.

3.3.4 Micelle Size Analysis:

  • Purpose: To measure the size of the micelles formed upon dispersion in an aqueous medium.

  • Method: Disperse the SMSD powder in deionized water. Analyze the resulting micellar solution using Dynamic Light Scattering (DLS) to determine the mean particle diameter and polydispersity index.[8]

Protocol 4: In Vitro Dissolution Testing
  • Purpose: To evaluate the dissolution rate enhancement of the SMSD formulation compared to the pure drug.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle method).[17]

  • Media:

    • Acidic medium: 900 mL of pH 1.2 buffer (simulated gastric fluid).[14]

    • Neutral medium: 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[18]

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C and set the paddle speed to 50 or 100 rpm.[17]

    • Add a quantity of SMSD powder or pure Tranilast equivalent to a specific dose of the drug into the dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[19]

    • Replace the withdrawn volume with fresh medium.

    • Filter the samples and analyze the concentration of Tranilast using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 5: In Vivo Pharmacokinetic Study
  • Purpose: To compare the oral bioavailability of the Tranilast SMSD formulation with that of crystalline Tranilast.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Fast the rats overnight with free access to water.[4]

    • Administer the formulations (e.g., SMSD suspended in water, crystalline Tranilast suspended in 0.5% carboxymethyl cellulose) orally via gavage at a specific dose (e.g., 10 mg/kg Tranilast).[8]

    • Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[4]

    • Centrifuge the blood samples to separate the plasma.

    • Extract Tranilast from the plasma samples and analyze the concentration using a validated LC-MS/MS method.[14]

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation

The following tables summarize quantitative data from various studies on Tranilast solid dispersions, highlighting the improvements in physicochemical properties and pharmacokinetic parameters.

Table 1: Physicochemical Properties of Tranilast Solid Dispersions

Formulation TypePolymer/CarrierDrug Loading (% w/w)Preparation MethodResulting Particle/Micelle Size (nm)Reference
Amorphous SDEudragit EPO~50%Solvent EvaporationNot Specified[14]
Crystalline SDNot SpecifiedNot SpecifiedWet-Milling~122[1][3]
SMSDpoly[MPC-co-BMA]50%Wet-Milling~122[8]
SMSDpoly[MPC-co-BMA]15%Wet-Milling~137[20]
ComplexAMP ClayNot SpecifiedCo-precipitationNot Specified[18]

Table 2: In Vitro Dissolution Enhancement of Tranilast Formulations

Formulation TypeDissolution MediumFold Increase in Dissolution Rate vs. Crystalline DrugKey FindingReference
Amorphous SD (Eudragit EPO)pH 1.2 (Acidic)3,000-foldHighest improvement under acidic conditions.[14]
Crystalline SDNot SpecifiedMarked ImprovementSignificant enhancement compared to crystalline Tranilast.[1]
SMSD (pMB-SD/TL)Acidic ConditionsMarked ImprovementImmediate micellization and enhanced dissolution.[8]
Complex (TL-AMP)pH 1.2 and 4.0Significant ImprovementOvercame negligible dissolution of pure drug at acidic pH.[18]
Complex (TL-AMP)pH 6.8~3-fold (at 30 min)Faster drug release (90% vs 30% in 30 min).[18]

Table 3: Pharmacokinetic Parameters of Tranilast Formulations in Rats

Formulation TypeDose (mg/kg)Fold Increase in Cmax vs. Crystalline DrugFold Increase in AUC vs. Crystalline DrugReference
Amorphous SD (Eudragit EPO)Not Specified-19-fold[14]
Crystalline SDNot Specified60-fold32-fold[1][3]
SMSD (pMB-SD/TL)10125-fold52-fold[8]
SMSD (SMSD/TL15)10147-fold34-fold[20]
Complex (TL-AMP)Not Specified6-fold3-fold[18]

Conclusion

The development of self-micellizing solid dispersions is a highly effective strategy for enhancing the oral delivery of Tranilast. By converting the poorly soluble crystalline drug into an amorphous, high-energy form within an amphiphilic polymer matrix, SMSDs significantly improve dissolution rates and dramatically increase oral bioavailability. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to formulate and evaluate Tranilast SMSDs, paving the way for more effective therapeutic applications.

References

Application Notes and Protocols for Studying Tranilast Sodium in Keloid Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keloids are fibroproliferative disorders characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen, by dermal fibroblasts following skin injury.[1] These benign tumors extend beyond the original wound boundaries and are a significant clinical challenge.[2] Fibroblasts isolated from keloid tissues exhibit abnormally high rates of proliferation and collagen synthesis.[3] A key mediator in the pathogenesis of keloids is Transforming Growth Factor-beta 1 (TGF-β1), which stimulates fibroblasts to produce excessive collagen.[4][5]

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), initially developed as an anti-allergic drug, has shown efficacy in treating keloids and hypertrophic scars.[6] Its primary mechanism in this context is the inhibition of fibrosis.[7] Tranilast suppresses collagen synthesis in keloid fibroblasts, largely by inhibiting the release of TGF-β1 from the fibroblasts themselves, thereby interfering with the autocrine signaling loop that promotes fibrosis.[4][8] It has also been shown to reduce keloid fibroblast viability at higher concentrations.[9]

These application notes provide a comprehensive experimental framework for researchers investigating the effects of Tranilast sodium on primary human keloid-derived fibroblasts in vitro.

Mechanism of Action: Tranilast in Keloid Fibroblasts

Tranilast exerts its anti-fibrotic effects primarily by targeting the TGF-β/Smad signaling pathway, which is a central regulator of collagen production.[7][10] In keloid fibroblasts, an autocrine loop exists where the cells themselves release TGF-β1, which then binds to surface receptors (TβRI/II), leading to the phosphorylation of Smad2 and Smad3.[11] These activated Smads form a complex with Smad4, translocate to the nucleus, and drive the transcription of target genes, most notably those for type I and type III collagen (COL1A1, COL3A1).[12]

Tranilast disrupts this cycle by inhibiting the release of TGF-β1 from the keloid fibroblasts.[8][13] This reduction in available TGF-β1 leads to decreased Smad activation and a subsequent downregulation of collagen gene expression at a pre-translational level.[12]

Tranilast_TGF_Pathway Tranilast's Mechanism on the TGF-β/Smad Pathway cluster_outside Extracellular Space cluster_cell Keloid Fibroblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis TGFb1_released TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb1_released->Receptor Binds Tranilast Tranilast TGFb1_source TGF-β1 Release Tranilast->TGFb1_source Inhibits pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Smad2/3 Smad23 Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Binds to Smad4 Smad4 Smad4->SmadComplex SmadComplex_N p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_N Translocates CollagenGenes Collagen Genes (e.g., COL1A1) SmadComplex_N->CollagenGenes Activates Transcription Collagen_mRNA Collagen mRNA CollagenGenes->Collagen_mRNA Transcription CollagenProtein Collagen Protein (Excess Deposition) Collagen_mRNA->CollagenProtein Translation TGFb1_source->TGFb1_released Autocrine Signaling

Caption: Tranilast inhibits TGF-β1 release, blocking Smad signaling and collagen synthesis.

Experimental Design and Workflow

A typical workflow for assessing the efficacy of Tranilast involves isolating primary fibroblasts from keloid tissue, expanding them in culture, treating them with various concentrations of Tranilast, and performing downstream functional assays.

Experimental_Workflow A 1. Keloid Tissue Biopsy (Surgical Sample) B 2. Fibroblast Isolation (Explant Method) A->B C 3. Cell Culture & Expansion (Passages 3-8) B->C D 4. Tranilast Treatment (e.g., 3-300 µM for 24-72h) C->D E 5. Downstream Assays D->E F Cell Viability Assay (WST-1 / MTT) E->F G Collagen Synthesis Assay (Sirius Red / Hydroxyproline) E->G H TGF-β1 Quantification (ELISA) E->H I Gene Expression (RT-qPCR) E->I J Apoptosis Assay (Annexin V / PI) E->J

Caption: Overall workflow from keloid tissue biopsy to functional analysis of Tranilast's effects.

Data Presentation: Summary of Tranilast Effects

The following tables summarize quantitative data from published studies on the effects of Tranilast on keloid fibroblasts.

Table 1: Effects of Tranilast on Keloid Fibroblast Viability and Proliferation

Parameter Tranilast Concentration (µM) Incubation Time Observed Effect Reference(s)
Cell Viability 30 72h Viability decreased to ~79% [14]
Cell Viability 300 72h Viability significantly reduced (~62-70%) [9][14]

| Cell Proliferation | 300 | Not Specified | Proliferation suppressed |[15] |

Table 2: Effects of Tranilast on Extracellular Matrix (ECM) Components

Parameter Tranilast Concentration (µM) Incubation Time Observed Effect Reference(s)
Collagen Synthesis 3 - 300 48h Dose-dependent suppression (max ~55% inhibition at 300 µM) [12][15]
Glycosaminoglycan Synthesis 300 Not Specified Suppressed [15]
Fibronectin Production Up to 300 Not Specified Scarcely affected [15]

| Hydroxyproline Content | 200 mg/kg (in vivo) | Not Specified | Reduced in implanted keloid tissue |[15] |

Table 3: Effects of Tranilast on Cytokine Release and Gene Expression

Parameter Tranilast Concentration (µM) Observed Effect Reference(s)
TGF-β1 Release 30 - 300 Dose-dependent inhibition [3][8][13]
Pro α1(I) Collagen mRNA Not Specified Decreased by 60%; prevented TGF-β1 mediated increase [12]
MMP-2 mRNA Expression 3 Stimulating effect observed [9]
MMP-2 mRNA Expression 30 No significant effect [9]

| MMP-9 mRNA Expression | 3 - 30 | No significant influence |[9] |

Detailed Experimental Protocols

Protocol for Isolation and Culture of Human Keloid Fibroblasts

This protocol is based on the explant method, which avoids enzymatic digestion and helps maintain the cells' in vivo-like characteristics.[1]

Materials:

  • Keloid tissue biopsy

  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Amphotericin B

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well and 100 mm tissue culture plates

  • Sterile scalpels and forceps

Procedure:

  • Sample Preparation: Wash the keloid tissue biopsy 3-4 times in sterile PBS containing 2x Penicillin-Streptomycin and Amphotericin B.

  • Explant Preparation: In a sterile petri dish, remove any fat or epidermal tissue. Mince the remaining dermal tissue into small fragments (~1-2 mm³).

  • Plating Explants: Place 4-5 tissue fragments into each well of a 6-well tissue culture plate. Add a minimal amount of complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin) to just cover the explants, ensuring they remain adhered to the plate surface.

  • Incubation: Incubate at 37°C in a humidified 5% CO₂ incubator. Be careful not to disturb the plates for the first 3-4 days to allow for tissue adherence.

  • Fibroblast Outgrowth: Fibroblasts will begin to migrate out from the explants after 7-14 days. Monitor the cultures and change the medium every 3 days.

  • Subculturing (Passaging): Once the fibroblasts reach 80-90% confluency, remove the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and re-plate the cells in a larger flask (e.g., T-75).

  • Expansion: Continue to culture the fibroblasts, passaging them at 80-90% confluency. For experiments with Tranilast, it is recommended to use cells between passages 3 and 8, as the inhibitory effect on collagen synthesis may be more pronounced in later passages.[16]

Protocol for Cell Viability Assay (WST-1)

Materials:

  • Keloid fibroblasts

  • 96-well tissue culture plates

  • This compound, dissolved in a suitable vehicle (e.g., DMSO or culture medium)

  • WST-1 reagent

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed keloid fibroblasts into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Tranilast Treatment: Prepare serial dilutions of Tranilast in culture medium (e.g., 0, 3, 10, 30, 100, 300 µM). Remove the old medium from the cells and add 100 µL of the Tranilast-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 440 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Collagen Synthesis Assay (Sirius Red Staining)

Materials:

  • Keloid fibroblasts cultured in 24-well plates

  • This compound

  • Sirius Red stain solution (0.1% Direct Red 80 in saturated picric acid)

  • 0.01 N HCl

  • 0.1 N NaOH

  • PBS

Procedure:

  • Cell Culture and Treatment: Seed fibroblasts in 24-well plates and grow to confluency. Treat with various concentrations of Tranilast in serum-free or low-serum medium for 48 hours.[12]

  • Cell Lysis: After treatment, collect the culture medium (for secreted collagen) and wash the cell layer with PBS. The following steps are for cell-layer associated collagen.

  • Fixation: Fix the cells with cold methanol for 10 minutes. Allow to air dry completely.

  • Staining: Add 300 µL of Sirius Red stain solution to each well and incubate at room temperature for 1 hour with gentle shaking.

  • Washing: Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

  • Elution: Add 300 µL of 0.1 N NaOH to each well and incubate for 30 minutes with shaking to elute the bound dye.

  • Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm. The amount of collagen is proportional to the absorbance reading.

Protocol for TGF-β1 Quantification (ELISA)

Materials:

  • Keloid fibroblasts cultured in 6-well plates

  • This compound

  • Serum-free culture medium

  • Human TGF-β1 ELISA kit

  • Collection tubes

Procedure:

  • Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to ~80% confluency. Wash the cells with PBS and switch to serum-free medium.

  • Treatment: Treat the cells with Tranilast (e.g., 0, 30, 100, 300 µM) in serum-free medium for 24-48 hours.[8]

  • Supernatant Collection: Collect the cell culture supernatant from each well into sterile tubes. Centrifuge to remove any cell debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Activating latent TGF-β1 to its immunoreactive form, usually by acidification.

    • Adding standards and samples to the antibody-coated plate.

    • Incubation with a detection antibody.

    • Addition of a substrate solution.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the concentration of TGF-β1 in each sample by comparing its absorbance to the standard curve. Normalize the results to the cell number or total protein content of the corresponding well.

References

Troubleshooting & Optimization

Technical Support Center: Working with Tranilast Sodium in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the solubility challenges of Tranilast sodium in in vitro experimental settings. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro effects?

A1: Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-inflammatory compound.[1][2] In vitro, it is known to inhibit the release of chemical mediators like histamine and prostaglandins from mast cells.[3][4] It also demonstrates anti-fibrotic properties by suppressing collagen synthesis in fibroblasts and modulating signaling pathways such as Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K).[1][5] Additionally, it has been identified as an inhibitor of the transcription factor FoxO-1.[2]

Q2: In which solvents is this compound soluble?

A2: this compound has poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS), as well as in ethanol.[3][6][7] It is, however, readily soluble in polar aprotic solvents, most notably Dimethyl Sulfoxide (DMSO).[3][6]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is not recommended to dissolve this compound directly in aqueous cell culture medium due to its very low aqueous solubility.[6][7] Doing so will likely result in an incomplete dissolution and inaccurate final concentration. The standard and recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to one year).[8]

Quantitative Solubility Data

The solubility of Tranilast can vary slightly between suppliers and batches. The following table summarizes reported solubility data in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO32.73 - 65100 - 198.57[3]
DMSO>10Not Specified
DMSO20Not Specified[7]
Dimethyl Formamide (DMF)35Not Specified[7]
EthanolInsoluble / ~2Insoluble[3][6][7]
Water / PBS (pH 7.2)Insoluble / ~0.2Insoluble[3][6][7]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use anhydrous DMSO as moisture can reduce the solubility of many compounds.[9]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the stock solution will be added to sterile cell cultures, it should be filter-sterilized. Use a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: My this compound powder is not dissolving in DMSO.

Possible Cause Troubleshooting Step
Concentration is too high Check the solubility table above. You may be attempting to create a stock solution that is above the maximum solubility limit. Try preparing a more dilute stock.
DMSO is not anhydrous DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of Tranilast. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
Insufficient mixing/time Continue to vortex the solution. Gentle warming to 37°C can also help facilitate dissolution.

Issue 2: A precipitate forms when I add my DMSO stock solution to the cell culture medium.

This is the most common issue encountered when working with poorly soluble compounds.

Possible Cause Troubleshooting Step
Final concentration exceeds aqueous solubility The final concentration of Tranilast in your aqueous medium is likely too high. The small amount of DMSO carried over is not sufficient to keep it in solution. Solution: Lower the final working concentration of Tranilast in your experiment.
High concentration of DMSO stock Using a very concentrated DMSO stock means adding a very small volume to a large volume of aqueous medium. This can cause the compound to rapidly precipitate out before it can disperse. Solution: Try preparing a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This allows you to add a larger volume of the stock to your medium, which can improve mixing and dispersion.[10]
Improper mixing technique Adding the DMSO stock directly into the medium without agitation can lead to localized high concentrations and precipitation. Solution: While gently vortexing or swirling the culture medium, add the DMSO stock drop-wise to facilitate rapid and even dispersion.
Interaction with media components Components in the serum or medium, such as salts and proteins, can sometimes cause precipitation.[11] Solution: Pre-warm the medium to 37°C before adding the Tranilast stock. After addition, mix gently and inspect for any precipitate before adding to cells.
Final DMSO concentration is too low While minimizing DMSO is important for cell health, a certain minimal amount may be required to act as a co-solvent. Solution: Ensure your final DMSO concentration does not exceed a level toxic to your specific cell line (typically <0.5%). If precipitation persists at non-toxic DMSO levels, the desired Tranilast concentration may be too high for the aqueous environment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_application Working Solution Preparation cluster_troubleshooting Troubleshooting Point weigh Weigh Tranilast Sodium Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Warm to Dissolve add_dmso->dissolve prewarm Pre-warm Culture Medium to 37°C dissolve->prewarm Filter & Aliquot add_stock Add Stock Drop-wise while Swirling prewarm->add_stock incubate Add to Cells & Incubate add_stock->incubate precipitate Precipitate Forms? add_stock->precipitate precipitate->add_stock Lower Final Conc. Use Dilute Stock

Caption: Workflow for preparing and using this compound solutions in vitro.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tranilast Tranilast receptor TGF-β Receptor tranilast->receptor Inhibits mapk MAPK Pathway tranilast->mapk Inhibits pi3k PI3K/Akt Pathway tranilast->pi3k Inhibits foxo1 FoxO1 tranilast->foxo1 Inhibits Translocation receptor->mapk Activates receptor->pi3k Activates tgfb TGF-β tgfb->receptor foxo1_p p-FoxO1 pi3k->foxo1_p Phosphorylates foxo1_p->foxo1 Dephosphorylation gene_expression Target Gene Expression foxo1->gene_expression Translocates & Activates fibrosis fibrosis gene_expression->fibrosis Fibrosis & Inflammation

Caption: Simplified signaling pathways modulated by Tranilast.

References

Optimizing Tranilast sodium concentration for anti-proliferative effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Tranilast sodium in anti-proliferation studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tranilast and its primary mechanism for anti-proliferative effects?

A1: Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has demonstrated significant anti-proliferative and anti-fibrotic properties.[1] Its primary mechanism of action is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] By interfering with this pathway, Tranilast can suppress the phosphorylation of downstream mediators like SMAD2 and SMAD4, leading to cell cycle arrest (often at the G0/G1 or G2/M phase), inhibition of cell proliferation, and induction of apoptosis.[2][4][5]

Q2: What is the best solvent to use for preparing a Tranilast stock solution?

A2: Tranilast is sparingly soluble in aqueous solutions like PBS (approx. 0.2 mg/mL) but is readily soluble in organic solvents.[6] For in vitro cell culture experiments, it is highly recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 20 mg/mL.[6] Ensure the final concentration of DMSO in the cell culture medium is insignificant (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for my cell line?

A3: The optimal concentration of Tranilast is highly cell-type dependent. Based on published data, a broad starting range for dose-response experiments would be between 10 µM and 400 µM. For sensitive cell lines like certain cancer cells, effects can be seen at concentrations as low as 10-50 µM, while more resistant cells or different assays may require concentrations up to 300-400 µM to observe a significant anti-proliferative effect.[1][7][8] It is always recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell proliferation) for your specific cell line and experimental conditions.

Data Summary: Effective Concentrations of Tranilast

The following tables summarize the effective concentrations and IC50 values of Tranilast across various cell lines as reported in the literature.

Cell TypeEffective Concentration Range (µM)Observed Effect
Human Breast Cancer (BT-474, MDA-MB-231)10 - 200 µMInhibition of cell growth and migration, induction of apoptosis.[7][9]
Human Lung Cancer (A549)50 - 200 µMSuppression of ECM protein expression, attenuation of SMAD2 phosphorylation.[2][10]
Human Keratinocytes (Normal)5 - 400 µMDose-dependent decrease in cell number; G0/G1 arrest at 400 µM.[8]
Uterine Leiomyoma Cells10 - 300 µMDose-dependent suppression of proliferation.[1]
Osteosarcoma Cell Lines (HOS, 143B, etc.)Not specifiedEnhances cytotoxic effects of cisplatin and doxorubicin.[5]
Cell TypeIC50 Value (µM)Assay/Endpoint
Human Dermal Microvascular Endothelial Cells (HDMECs)136 µMProliferation.[11][12]
Human Dermal Microvascular Endothelial Cells (HDMECs)135 µMVEGF-induced Chemotaxis.[11][12]
Human Dermal Microvascular Endothelial Cells (HDMECs)175 µMTube Formation.[11][12]
Bovine Retinal Endothelial Cells22 µMVEGF-stimulated Proliferation.[6]

Signaling Pathway Visualization

// Pathway connections TGFB -> Receptor [label=" Binds"]; Receptor -> SMAD23 [label=" Phosphorylates"]; SMAD23 -> SMAD_Complex [style=dashed]; SMAD4 -> SMAD_Complex [style=dashed]; SMAD_Complex -> Transcription [label=" Translocates &\n Activates"];

// Tranilast inhibition points Tranilast -> Receptor [label=" Inhibits Signal\nTransduction", color="#EA4335", style=bold, arrowhead=tee]; Tranilast -> SMAD4 [label=" Suppresses\nExpression", color="#EA4335", style=bold, arrowhead=tee, constraint=false];

// Invisible edges for alignment Receptor -> SMAD4 [style=invis]; } .dot Caption: Tranilast inhibits the TGF-β pathway, a key regulator of cell proliferation.

Troubleshooting Guide

Problem: I am observing high levels of cell death, even at low Tranilast concentrations.

  • Possible Cause 1: Solvent Cytotoxicity. High concentrations of the solvent (DMSO) used to dissolve Tranilast can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic for your cell line, typically below 0.5% and ideally at or below 0.1%. Prepare a vehicle control (medium with the same final concentration of DMSO but without Tranilast) to run in parallel with your experimental samples.

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be exceptionally sensitive to Tranilast.

    • Solution: Broaden your dose-response curve to include much lower concentrations (e.g., in the nanomolar or low micromolar range) to identify a non-toxic working range.

  • Possible Cause 3: Contamination. Contamination of cell cultures can cause unexpected cell death.

    • Solution: Regularly check your cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.

Problem: My results (e.g., IC50 values) are inconsistent between experiments.

  • Possible Cause 1: Cell Passage Number. Cell characteristics can change at high passage numbers, affecting their response to drugs.[13]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells after a defined number of passages.

  • Possible Cause 2: Inconsistent Seeding Density. The initial number of cells seeded can significantly impact the outcome of proliferation assays.[14]

    • Solution: Perform accurate cell counts (e.g., using a hemocytometer and trypan blue exclusion) and ensure you seed the same number of viable cells for each experiment. Optimize the seeding density beforehand to ensure cells are in the logarithmic growth phase during the treatment period.[14]

  • Possible Cause 3: Variation in Drug Incubation Time. The duration of exposure to Tranilast will affect the measured anti-proliferative effect. IC50 values can be highly dependent on the assay endpoint time.[15][16]

    • Solution: Strictly adhere to the planned incubation time for all experiments. If comparing results, ensure the time points are identical.

Problem: I see a precipitate in my culture wells after adding Tranilast.

  • Possible Cause 1: Poor Solubility. Tranilast has very low solubility in aqueous media. Adding a high volume of a concentrated stock directly to the well can cause it to precipitate.

    • Solution: Prepare intermediate dilutions of your Tranilast stock in culture medium before adding it to the wells. Add the final dilution dropwise while gently swirling the plate to ensure rapid and even mixing. Do not store aqueous dilutions for long periods.[6]

  • Possible Cause 2: Interaction with Media Components. Some components in serum or media can interact with the compound, reducing its solubility.

    • Solution: Visually inspect wells immediately after adding the compound. If precipitation is immediate, try preparing dilutions in serum-free media first, adding them to the wells, and then adding serum if required by your protocol.

Problem: I am not observing an anti-proliferative effect.

  • Possible Cause 1: Insufficient Concentration. The concentrations used may be too low for your specific cell line.

    • Solution: Increase the concentration range in your dose-response experiment. Some cell types may require concentrations upwards of 200-400 µM.[8]

  • Possible Cause 2: Compound Inactivity. The Tranilast stock may have degraded.

    • Solution: Prepare a fresh stock solution from powder. Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay Timing. The incubation period may be too short to observe a significant effect on proliferation.

    • Solution: Consider extending the incubation time (e.g., from 24h to 48h or 72h). However, be mindful that cells in control wells should not become over-confluent during this time.

Experimental Protocols

Key Experiment: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at optimized density. B 2. Incubation Allow cells to adhere and recover (e.g., 24 hours). A->B C 3. Treatment Add serial dilutions of Tranilast and controls (vehicle, blank). B->C D 4. Incubation Incubate for desired period (e.g., 24, 48, or 72 hours). C->D E 5. Add MTT Reagent Add 10-20 µL of MTT solution (e.g., 5 mg/mL) to each well. D->E F 6. Formazan Formation Incubate for 2-4 hours at 37°C until purple crystals are visible. E->F G 7. Solubilization Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl). F->G H 8. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. G->H

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound powder and DMSO

  • MTT reagent (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

  • Solubilization solution (e.g., pure DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cells in complete medium to the predetermined optimal seeding density (typically 1,000-100,000 cells/well, determined empirically).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and vehicle controls.

    • Incubate the plate at 37°C, 5% CO₂, for 18-24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock of Tranilast (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the Tranilast stock in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the highest concentration of DMSO that will be used.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the appropriate Tranilast dilution (or vehicle control medium) to the respective wells.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[17]

    • Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the Tranilast concentration and use non-linear regression to calculate the IC50 value.

References

Troubleshooting inconsistent results in Tranilast sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tranilast sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Tranilast and what is its primary mechanism of action?

Tranilast is an anti-allergic drug that has been shown to have anti-inflammatory and anti-fibrotic properties.[1] Its primary mechanisms of action include:

  • Inhibition of mast cell degranulation: Tranilast inhibits the release of chemical mediators such as histamine, prostaglandins, and leukotrienes from mast cells, which are key drivers of allergic and inflammatory responses.[1][2]

  • Modulation of the TGF-β signaling pathway: Tranilast interferes with the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis and tissue scarring.[2][3] It has been shown to inhibit the release of TGF-β1 from keloid fibroblasts.[4]

  • Inhibition of fibroblast proliferation and collagen synthesis: By affecting the TGF-β pathway, Tranilast can suppress the proliferation of fibroblasts and the synthesis of collagen, making it a subject of interest for treating conditions like keloids and hypertrophic scars.[1][4][5]

  • Other effects: Tranilast has also been found to block the TRPV2 ion channel and inhibit NALP3 inflammasome activation.[6]

Q2: What are the common experimental applications of Tranilast?

Tranilast is used in a variety of in vitro and in vivo experimental settings, including:

  • Studies on allergic reactions and asthma.[5][6]

  • Research into fibrosis, keloids, and hypertrophic scars.[4][5]

  • Cancer research, where it has been shown to inhibit the growth and migration of certain cancer cells.[7][8][9]

  • Investigation of inflammatory conditions.[10]

Q3: What is the solubility and stability of this compound?

Tranilast is almost insoluble in water but is soluble in dimethyl sulfoxide (DMSO), dioxane, and slightly soluble in ether.[6] The sodium salt form is used to improve solubility.[11] For experimental use, stock solutions are typically prepared in DMSO.[12] Tranilast is photochemically unstable in solution, so it should be protected from light.[6]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution
Low or no observable effect of Tranilast Inadequate Drug Concentration: The concentration of Tranilast may be too low to elicit a response in the specific cell type or experimental model being used.Perform a dose-response study to determine the optimal concentration. Effective concentrations in vitro can range from 3 µM to 1 mM depending on the cell type and endpoint being measured.[5][13]
Poor Drug Solubility/Stability: Tranilast is poorly soluble in aqueous solutions and can degrade, especially when exposed to light.[6][11]Prepare fresh stock solutions in DMSO and protect from light. When diluting into aqueous media, ensure the final DMSO concentration is low and consistent across all experimental groups.[12]
Cell Type and Passage Number: The responsiveness of cells to Tranilast can vary. For example, the inhibitory effect on collagen synthesis in fibroblasts may be dependent on the passage number, with later passages being more sensitive.[14]Use cell lines from a reliable source and maintain consistent cell culture conditions, including passage number. Document cell characteristics thoroughly.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to significant variability in results.Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. Consider using an automated cell counter for accuracy.
Variability in Drug Treatment: Inconsistent timing or volume of Tranilast addition can introduce variability.Standardize the timing and method of drug application across all samples.
Unexpected Cytotoxicity High Drug Concentration: While generally well-tolerated at effective doses, very high concentrations of Tranilast can induce cytotoxicity.Determine the cytotoxic threshold for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Tranilast can be toxic to cells.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.5% for DMSO) and is consistent across all treatment and control groups.
Contradictory Results Compared to Published Literature Different Experimental Conditions: Minor variations in protocol, such as incubation time, cell density, or media composition, can significantly alter the outcome.Carefully review and align your experimental protocol with established literature. Pay close attention to all parameters.
Cell Line Differences: The genetic and phenotypic characteristics of cell lines can differ between labs, even if they have the same name.Perform cell line authentication to confirm the identity of your cells.

Experimental Protocols

Protocol: In Vitro Fibroblast Collagen Synthesis Assay

This protocol outlines a general procedure to assess the effect of Tranilast on collagen synthesis in human dermal fibroblasts.

1. Materials:

  • Human dermal fibroblast cell line (e.g., from ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sircol™ Soluble Collagen Assay Kit

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Spectrophotometer

2. Procedure:

  • Cell Culture: Culture human dermal fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours.

  • Tranilast Preparation: Prepare a stock solution of Tranilast in DMSO. From this stock, prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).

  • Treatment: After 24 hours of cell adherence, replace the medium with the prepared Tranilast dilutions or vehicle control (serum-free DMEM with 0.1% DMSO). Incubate for 48 hours.

  • Collagen Quantification:

    • Collect the cell culture supernatant.

    • Lyse the cells in the wells with a suitable lysis buffer.

    • Quantify the amount of soluble collagen in the supernatant and cell lysate using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength using a spectrophotometer.

  • Data Analysis: Calculate the total collagen production for each treatment group and normalize it to the total protein content or cell number. Compare the Tranilast-treated groups to the vehicle control to determine the effect on collagen synthesis.

Signaling Pathways and Workflows

Tranilast's Effect on the TGF-β Signaling Pathway

Tranilast has been shown to interfere with the TGF-β signaling pathway, which is a key regulator of fibrosis.[3] It can induce the phosphorylation of Smad2, a downstream mediator of TGF-β signaling.[3]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Collagen) Smad_complex->Gene_expression Tranilast Tranilast Tranilast->TGF_beta_R Interferes Tranilast->pSmad2_3 Induces Phosphorylation

Caption: Tranilast's modulation of the TGF-β/Smad signaling pathway.

General Experimental Workflow for Tranilast Studies

This diagram illustrates a typical workflow for an in vitro experiment investigating the effects of Tranilast.

experimental_workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Mast Cells) start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Tranilast Treatment (Dose-response) cell_seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation endpoint_assay Endpoint Assay (e.g., ELISA, Western Blot, qPCR, Viability) incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for in vitro Tranilast experiments.

Logical Troubleshooting Flowchart

When encountering inconsistent results, this flowchart provides a logical sequence of steps to identify the source of the problem.

troubleshooting_flowchart start Inconsistent Results Observed check_reagents Check Reagents (Tranilast, Media, etc.) start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol check_cells Verify Cell Health & Passage check_protocol->check_cells check_equipment Calibrate & Check Equipment check_cells->check_equipment positive_control Run Positive/Negative Controls check_equipment->positive_control re_run Re-run Experiment with Controls positive_control->re_run analyze Analyze Data re_run->analyze resolve Problem Resolved analyze->resolve consult Consult Literature/Senior Researcher analyze->consult

Caption: A step-by-step guide for troubleshooting inconsistent results.

References

Technical Support Center: Tranilast Sodium in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Tranilast sodium for use in cell culture?

A1: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a stock solution of 10-65 mg/mL in DMSO can be prepared.[2][3]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][3][4][5] Different suppliers provide varying recommendations for storage duration, ranging from one to twelve months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4][6] Some sources recommend using the prepared solutions promptly and advise against long-term storage.[5]

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. Published studies have used a wide range of concentrations, from micromolar (µM) to millimolar (mM) levels. For instance, concentrations from 5 µM to 400 µM have been used to study its effects on keratinocyte cell growth.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound stable in aqueous cell culture media?

A4: While specific stability data in common media like DMEM or RPMI-1640 is not available, the properties of Tranilast suggest potential stability issues. Tranilast is known to be photolabile, so exposure of media containing Tranilast to light should be minimized.[8][9] Additionally, the sodium salt of Tranilast may precipitate in media with high sodium content.[10] It is recommended to add the Tranilast stock solution to the cell culture medium immediately before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms in the cell culture medium after adding this compound. 1. Low Solubility: The final concentration of Tranilast exceeds its solubility in the aqueous medium. 2. DMSO Concentration: The final concentration of DMSO in the medium is too high, causing cellular toxicity or affecting solubility. 3. Salt Precipitation: this compound may precipitate in high-sodium environments.[10] 4. Interaction with Media Components: Tranilast may interact with components in the serum or the basal medium, leading to precipitation.[11][12]1. Ensure the final DMSO concentration is typically below 0.5% (v/v). 2. Prepare a more diluted stock solution of Tranilast in DMSO to reduce the volume added to the medium. 3. Warm the medium to 37°C before and after adding the Tranilast stock solution and mix gently.[13] 4. If precipitation persists, consider using a serum-free medium or a different basal medium to identify potential interactions.
Loss of Tranilast activity over time in the experiment. 1. Degradation: Tranilast may degrade in the aqueous environment of the cell culture medium, especially during longer incubation periods. 2. Photodegradation: Exposure to light can cause Tranilast to degrade.[8][9] 3. Cellular Metabolism: The cells may be metabolizing the Tranilast.1. For long-term experiments, consider replacing the medium with freshly prepared Tranilast-containing medium at regular intervals (e.g., every 24-48 hours). 2. Protect the cell cultures from light by keeping plates or flasks in the dark as much as possible. 3. If cellular metabolism is suspected, the activity of Tranilast's known degradation products, if any, on the experimental system should be considered.
Inconsistent experimental results. 1. Inconsistent Stock Solution: Repeated freeze-thaw cycles of the stock solution may lead to degradation or precipitation. 2. Variable Incubation Conditions: Differences in incubation time, temperature, or CO2 levels can affect both the cells and the stability of the compound.1. Aliquot the Tranilast stock solution to avoid repeated freeze-thaw cycles.[4][6] 2. Ensure consistent experimental conditions for all replicates and experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Treating Cells with this compound
  • Materials:

    • Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Culture cells to the desired confluency.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tranilast concentration).

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Proceed with the downstream analysis (e.g., cell viability assay, gene expression analysis).

Signaling Pathways and Experimental Workflows

Tranilast is known to modulate several key signaling pathways involved in inflammation and fibrosis.

Tranilast_Signaling_Pathways Tranilast Tranilast TGF_beta TGF-β Signaling Tranilast->TGF_beta Inhibits NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Tranilast->Nrf2_HO1 Activates Fibrosis Fibrosis TGF_beta->Fibrosis Cell_Proliferation Cell Proliferation TGF_beta->Cell_Proliferation Inflammation Inflammation NLRP3->Inflammation Nrf2_HO1->Inflammation

Caption: Key signaling pathways modulated by Tranilast.

To address the absence of direct stability data, a generalized workflow for assessing the stability of Tranilast in a specific cell culture medium is proposed below.

Tranilast_Stability_Workflow start Prepare Tranilast-spiked cell culture medium incubate Incubate at 37°C, 5% CO2 (Time points: 0, 6, 12, 24, 48h) start->incubate sample Collect aliquots at each time point incubate->sample store Store samples at -80°C sample->store analyze Quantify Tranilast concentration (e.g., HPLC or LC-MS/MS) store->analyze data Analyze data and determine degradation rate analyze->data end Conclusion on stability data->end

Caption: Proposed workflow for Tranilast stability assessment.

References

Technical Support Center: Addressing Off-Target Effects of Tranilast Sodium in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tranilast sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of Tranilast in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced proliferation after Tranilast treatment, even at concentrations expected to be specific for NLRP3 inhibition. Is this an off-target effect?

A1: Yes, this is a known off-target effect of Tranilast. Several studies have reported that Tranilast can inhibit the proliferation of various cell types, including fibroblasts, keratinocytes, and smooth muscle cells.[1][2][3] This effect is generally observed in a dose-dependent manner.

Troubleshooting Guide:

  • Confirm the Effect: First, confirm that the observed reduction in cell proliferation is statistically significant compared to your vehicle control.

  • Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which Tranilast begins to impact cell proliferation in your specific cell type. This will help you establish a therapeutic window for NLRP3 inhibition with minimal impact on cell growth.

  • Alternative Readouts: If possible, use readouts for your primary target (NLRP3 inflammasome activity) that are less dependent on cell number, such as measuring cytokine secretion on a per-cell basis or analyzing protein expression in cell lysates.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Tranilast Treatment: The following day, treat the cells with a range of Tranilast concentrations (e.g., 5 µM to 400 µM) and a vehicle control.[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Q2: I am observing changes in the expression of genes related to fibrosis and extracellular matrix remodeling. Is this related to Tranilast treatment?

A2: Yes, Tranilast is known to have anti-fibrotic properties, primarily through its inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4][5] This can lead to decreased collagen synthesis and reduced expression of other extracellular matrix components.[6]

Troubleshooting Guide:

  • Investigate the TGF-β Pathway: To confirm this off-target effect, you can measure the phosphorylation of key downstream mediators of the TGF-β pathway, such as Smad2.[7][8]

  • Collagen Synthesis Assay: Directly measure the impact of Tranilast on collagen production in your cell culture system.

  • Gene Expression Analysis: Use RT-PCR to quantify the mRNA levels of genes involved in fibrosis, such as COL1A1, COL3A1, and fibronectin.

Experimental Protocol: Collagen Synthesis Assay

  • Cell Culture: Culture your fibroblasts or other relevant cell types to confluence.

  • Treatment: Treat the cells with Tranilast at various concentrations in a medium containing a labeled proline precursor (e.g., 3H-proline).[2]

  • Incubation: Incubate for 24-48 hours to allow for the incorporation of the labeled proline into newly synthesized collagen.

  • Protein Precipitation: Precipitate the total protein from the cell lysate and medium.

  • Collagenase Digestion: Digest the protein with a specific collagenase to separate collagen from other proteins.

  • Quantification: Measure the amount of radioactivity in the collagenase-sensitive and -insensitive fractions to determine the rate of collagen synthesis.

Quantitative Data Summary: Tranilast's Effect on Cell Proliferation and Collagen Synthesis

Cell TypeTranilast Concentration (µM)Effect on ProliferationEffect on Collagen SynthesisReference
Normal Human Keratinocytes5-400Dose-dependent decreaseNot Assessed[1]
Rabbit Tenon's Capsule Fibroblasts300~27% decreaseReduced[2]
Rabbit Corneal Stromal Fibroblasts300~45% decreaseReduced[2]
Human Skin Fibroblasts300Not Assessed~55% decrease[6]
Human Microvascular Endothelial Cells136 (IC50)InhibitionNot Assessed[9]

Q3: My experimental results suggest that Tranilast is affecting inflammatory pathways other than the NLRP3 inflammasome. Which pathways should I investigate?

A3: Tranilast has been shown to modulate several other key inflammatory signaling pathways, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Tranilast can inhibit NF-κB activation, which is a central regulator of inflammation.[1][9] However, some studies suggest this may not be a direct effect on IκB degradation but rather on downstream transcriptional activation.[10]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Tranilast has been reported to inhibit the phosphorylation of ERK, JNK, and p38, which are involved in a wide range of cellular processes, including inflammation and cell proliferation.[1]

  • STAT3 (Signal Transducer and Activator of Transcription 3): Tranilast can inhibit the IL-6-induced phosphorylation of STAT3, a key transcription factor in inflammatory and cancer signaling.[11][12]

Troubleshooting Guide:

  • Western Blot Analysis: The most direct way to assess the activity of these pathways is to perform western blot analysis using phospho-specific antibodies for key proteins (e.g., phospho-p65 for NF-κB, phospho-ERK/JNK/p38 for MAPK, and phospho-STAT3 for STAT3).

  • Reporter Assays: Use luciferase reporter assays to measure the transcriptional activity of NF-κB and STAT3.

  • Cytokine Profiling: Perform a cytokine array or ELISA to measure the levels of various inflammatory cytokines and chemokines that are regulated by these pathways.

Experimental Protocol: Western Blot for Phosphorylated Signaling Proteins

  • Cell Lysis: After treating your cells with Tranilast and the appropriate stimulus (e.g., LPS for NF-κB, IL-6 for STAT3), lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of your target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading differences.

Signaling Pathways and Experimental Workflows

Tranilast_Off_Target_Signaling cluster_TGF TGF-β Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_STAT3 STAT3 Pathway Tranilast Tranilast pSmad2 p-Smad2 Tranilast->pSmad2 p65_p50 p65/p50 Tranilast->p65_p50 pERK p-ERK Tranilast->pERK pJNK p-JNK Tranilast->pJNK pp38 p-p38 Tranilast->pp38 pSTAT3 p-STAT3 Tranilast->pSTAT3 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad2 Fibrosis Fibrosis-related Gene Expression pSmad2->Fibrosis Stimuli_NFkB Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli_NFkB->IKK IKK->p65_p50 NFkB_target NF-κB Target Genes (e.g., ICAM-1, VCAM-1) p65_p50->NFkB_target Stimuli_MAPK Various Stimuli MEK1_2 MEK1/2 Stimuli_MAPK->MEK1_2 MKK4_7 MKK4/7 Stimuli_MAPK->MKK4_7 MKK3_6 MKK3/6 Stimuli_MAPK->MKK3_6 MEK1_2->pERK MAPK_target MAPK Target Genes pERK->MAPK_target MKK4_7->pJNK pJNK->MAPK_target MKK3_6->pp38 pp38->MAPK_target IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK JAK->pSTAT3 STAT3_target STAT3 Target Genes pSTAT3->STAT3_target Experimental_Workflow start Start: Observe Unexpected Phenotype with Tranilast Treatment dose_response Perform Dose-Response Curve to Determine IC50 for the Effect start->dose_response pathway_id Identify Potential Off-Target Pathways (TGF-β, NF-κB, MAPK, STAT3) dose_response->pathway_id western_blot Western Blot for Key Phosphorylated Proteins pathway_id->western_blot rt_pcr RT-PCR for Target Gene Expression pathway_id->rt_pcr functional_assay Perform Functional Assays (e.g., Collagen Synthesis, Proliferation) pathway_id->functional_assay data_analysis Analyze and Correlate Data from Molecular and Functional Assays western_blot->data_analysis rt_pcr->data_analysis functional_assay->data_analysis conclusion Conclusion: Confirm and Characterize the Off-Target Effect data_analysis->conclusion

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Tranilast through Nano-formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast nano-formulations. The information is designed to address specific issues that may be encountered during experimentation, with a focus on practical solutions and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing nano-formulations of Tranilast?

A1: Tranilast is an anti-allergic and anti-inflammatory drug with therapeutic potential in conditions like bronchial asthma, atopic dermatitis, and keloids. However, its poor water solubility can limit its bioavailability and therapeutic efficacy. Nano-formulations, such as nanoparticles, liposomes, and nano-emulsions, can significantly enhance the solubility, dissolution rate, and bioavailability of Tranilast, leading to improved therapeutic outcomes. For instance, a nanocrystalline formulation of Tranilast has been shown to significantly improve its dissolution behavior, even in acidic conditions.[1]

Q2: What are the key signaling pathways modulated by Tranilast that are relevant to its therapeutic effects?

A2: Tranilast exerts its therapeutic effects by modulating several key signaling pathways. Primarily, it is known to inhibit the release of chemical mediators like histamine from mast cells, a process central to its anti-allergic properties.[2][3] Additionally, Tranilast has been shown to suppress profibrotic pathways, most notably the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in conditions characterized by fibrosis such as keloids and hypertrophic scars.[2][4][5][6] It can also interfere with other pathways like the MAPK signaling pathway.[7]

Q3: What are the critical quality attributes to consider when developing a Tranilast nano-formulation?

A3: The critical quality attributes (CQAs) for a Tranilast nano-formulation that should be carefully controlled and monitored include:

  • Particle Size and Polydispersity Index (PDI): These affect the formulation's stability, in vivo distribution, cellular uptake, and drug release profile.

  • Encapsulation Efficiency and Drug Loading: These parameters determine the amount of Tranilast carried by the nanoparticles and influence the dosage and therapeutic efficacy.

  • Zeta Potential: This is an indicator of the colloidal stability of the nano-formulation.

  • In Vitro Drug Release Profile: This provides insights into the release kinetics of Tranilast from the nano-carrier.

  • Stability: The formulation must remain stable during storage in terms of particle size, encapsulation efficiency, and drug integrity.

Troubleshooting Guides

Formulation and Preparation Issues
Problem Possible Causes Troubleshooting Steps
Low Drug Loading/Encapsulation Efficiency - Poor solubility of Tranilast in the lipid or polymer matrix.- Drug leakage during the formulation process.- Inappropriate ratio of drug to carrier material.- Optimize Solvent System: For methods involving solvents, ensure Tranilast is fully dissolved before emulsification.- Select Appropriate Carrier: Choose lipids or polymers in which Tranilast has higher solubility.- Adjust Drug-to-Carrier Ratio: Experiment with different ratios to find the optimal loading capacity.- Control Processing Parameters: For high-pressure homogenization, optimize pressure and number of cycles. For solvent evaporation methods, control the rate of solvent removal.[6]
Large Particle Size or High Polydispersity Index (PDI) - Inefficient homogenization or sonication.- Aggregation of nanoparticles during formation.- Inappropriate surfactant concentration.- Optimize Homogenization/Sonication: Increase the homogenization pressure/speed or sonication time and power.- Optimize Surfactant Concentration: Ensure sufficient surfactant is used to stabilize the newly formed nanoparticles and prevent aggregation.- Control Temperature: For methods involving temperature changes, ensure rapid and uniform cooling to promote the formation of smaller, more uniform particles.
Formulation Instability (Aggregation, Sedimentation) - Insufficient surface charge (low zeta potential).- Inadequate steric stabilization.- Ostwald ripening, especially in nano-emulsions.- Adjust Zeta Potential: Modify the pH of the aqueous phase or add charged lipids/polymers to increase the surface charge and electrostatic repulsion.- Add Steric Stabilizers: Incorporate PEGylated lipids or polymers to provide a protective layer around the nanoparticles.- Use a Combination of Surfactants: Employ a mix of ionic and non-ionic surfactants for both electrostatic and steric stabilization.- Optimize Storage Conditions: Store at recommended temperatures and protect from light.
Characterization and Analysis Issues
Problem Possible Causes Troubleshooting Steps
Inaccurate Particle Size Measurement by DLS - Presence of dust or large aggregates in the sample.- Sample concentration is too high or too low.- Incorrect viscosity value of the dispersant.- Filter the Sample: Use a syringe filter (e.g., 0.22 µm) to remove large particles before measurement.- Optimize Sample Concentration: Dilute the sample to an appropriate concentration to avoid multiple scattering effects. The ideal count rate is typically between 150k and 250k counts per second.[8]- Use Correct Viscosity: Ensure the viscosity of the dispersant at the measurement temperature is accurately entered into the software.
Low Yield After Purification (e.g., Centrifugation) - Nanoparticles are too small and do not pellet effectively.- Loss of nanoparticles during washing steps.- Increase Centrifugation Speed/Time: Optimize centrifugation parameters to ensure complete pelleting of the nanoparticles.- Use Ultrafiltration: Consider using centrifugal filter devices with an appropriate molecular weight cut-off (MWCO) for purification.- Minimize Washing Steps: Reduce the number of washing steps or the volume of washing buffer to minimize sample loss.
Inconsistent In Vitro Drug Release Profiles - "Burst release" due to surface-adsorbed drug.- Incomplete separation of nanoparticles from the release medium.- Non-sink conditions in the release medium.- Wash Nanoparticles Thoroughly: Ensure all non-encapsulated drug is removed during the purification process.- Optimize Separation Method: Use a dialysis membrane with an appropriate MWCO or centrifugal filters to effectively separate the nanoparticles from the released drug.[9][10]- Maintain Sink Conditions: Use a sufficiently large volume of release medium and replace it with fresh medium at each sampling point to ensure sink conditions are maintained.[10]

Data Presentation: Quantitative Comparison of Tranilast Nano-formulations

Note: The following data is compiled from multiple studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Physicochemical Properties of Various Tranilast Nano-formulations

Nano-formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanocrystals (Wet-milled)~150N/AN/AN/AN/A[1]
Solid Nanoparticles (for ophthalmic gel)50 - 100N/AN/AN/AN/A[11][12][13]
Solid Nanoparticles (for contact lenses)35 - 180N/AN/AN/AN/A[14]
Ophthalmic Nanoparticles34 ± 20N/AN/AN/AN/A[15]

Table 2: Enhanced Properties and Efficacy of Tranilast Nano-formulations

Nano-formulation TypeProperty EnhancedQuantitative ImprovementReference
Nanocrystals (Wet-milled)Dissolution BehaviorSignificantly improved compared to crystalline Tranilast[1]
Solid Nanoparticles (for ophthalmic gel)Solubility5.3-fold higher than microparticle gel[11][12][13]
Ophthalmic NanoparticlesCorneal PermeabilitySignificantly higher than commercial eye drops[15]
Nanocrystals (in contact lenses)Drug Loading in Cationic LensHigher than conventional soaking method[14]

Experimental Protocols

Preparation of Tranilast-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol is a general guideline based on the principles of the hot homogenization technique.

Materials:

  • Tranilast

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Disperse or dissolve the accurately weighed amount of Tranilast in the molten lipid with continuous stirring until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature of the homogenizer should be maintained above the melting point of the lipid.[6]

  • Cooling and Nanoparticle Formation: Cool down the resulting hot nano-emulsion to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug by methods such as centrifugation or dialysis.

In Vitro Drug Release Study using Dialysis Bag Method

This protocol provides a general framework for assessing the release of Tranilast from nano-formulations.

Materials:

  • Tranilast nano-formulation dispersion

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO) (e.g., 12-14 kDa)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Membrane Preparation: Pre-soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

  • Sample Loading: Accurately pipette a known volume of the Tranilast nano-formulation dispersion into the dialysis bag and securely seal both ends.

  • Release Study Setup: Place the sealed dialysis bag into a beaker containing a defined volume of the release medium. Ensure the entire bag is submerged. Place the beaker in a water bath set at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for Tranilast concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of Tranilast released at each time point and plot the drug release profile.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Tranilast_TGF_Beta_Pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Gene_Transcription Promotes Tranilast Tranilast Tranilast->TBRI Inhibits Tranilast->Smad4 Suppresses Expression

Tranilast_Mast_Cell_Degranulation cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Fc_epsilon_RI FcεRI Receptor Calcium_Influx Ca²⁺ Influx Degranulation Degranulation Mediators Release of Mediators (Histamine, etc.) Tranilast Tranilast

Experimental Workflows

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Melt_Lipid Melt Solid Lipid Add_Tranilast Dissolve Tranilast Melt_Lipid->Add_Tranilast Pre_emulsion Pre-emulsification (High-Shear Mixing) Add_Tranilast->Pre_emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_emulsion HPH High-Pressure Homogenization Pre_emulsion->HPH Cooling Cooling & Nanoparticle Formation HPH->Cooling Purification Purification Cooling->Purification SLN_Dispersion Tranilast SLN Dispersion Purification->SLN_Dispersion

In_Vitro_Release_Workflow Start Start Load_Sample Load Nano-formulation into Dialysis Bag Start->Load_Sample Setup_Release Place Bag in Release Medium (37°C, stirring) Load_Sample->Setup_Release Sampling Withdraw Sample at Time Intervals Setup_Release->Sampling Replace_Medium Replace with Fresh Medium Sampling->Replace_Medium After each sample Analyze_Sample Quantify Tranilast (HPLC/UV-Vis) Sampling->Analyze_Sample Replace_Medium->Setup_Release Plot_Data Plot Cumulative Release (%) vs. Time Analyze_Sample->Plot_Data End End Plot_Data->End

References

Determining the optimal treatment duration for Tranilast sodium in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tranilast sodium in in vivo experiments. The information is curated to assist in determining the optimal treatment duration and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose and treatment duration for Tranilast in vivo?

A1: The optimal dose and duration of Tranilast treatment are highly dependent on the animal model and the pathological condition being investigated. Based on published studies, a general starting point for oral administration in rodents is between 100-400 mg/kg/day. Treatment durations can range from a few days for acute inflammation models to several months for chronic fibrosis or tumor growth studies. It is crucial to perform dose-response and time-course studies to determine the optimal parameters for your specific experimental setup.

Q2: What are the known mechanisms of action for Tranilast in vivo?

A2: Tranilast is recognized for its anti-allergic and anti-inflammatory properties.[1] Its primary mechanisms of action include:

  • Inhibition of mediator release: It prevents the release of histamine and other chemical mediators from mast cells.[2][3]

  • Suppression of TGF-β signaling: Tranilast is known to inhibit the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis and cell proliferation.[1][4]

  • Anti-proliferative effects: It has been shown to inhibit fibroblast proliferation.[5]

  • Inhibition of NLRP3 inflammasome: Tranilast can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[6][7]

  • Calcium channel blocking: Some studies suggest that its pharmacological properties might be mediated by the inhibition of calcium uptake.[2]

Q3: Are there any known adverse effects of Tranilast in animal models?

A3: While generally well-tolerated, some studies have reported potential side effects, particularly at higher doses or with long-term administration.[1] In a clinical trial, elevated transaminases, anemia, and kidney issues were observed in a percentage of patients receiving the drug systemically.[6] In animal studies, one report indicated that early administration of tranilast (24 hours post-myocardial infarction) exacerbated infarct expansion, whereas delayed treatment was beneficial.[8] Researchers should monitor animals for signs of toxicity, including changes in weight, behavior, and relevant blood chemistry parameters.[4]

Q4: How should Tranilast be prepared for oral administration in animal studies?

A4: Tranilast is almost insoluble in water.[6] For oral gavage, it is typically suspended in a vehicle such as a solution of Tylose H 300 or 0.5% carboxymethyl cellulose (CMC).[9][10] It is essential to ensure a uniform suspension to deliver a consistent dose.

Troubleshooting Guides

Issue 1: No significant therapeutic effect is observed.

  • Possible Cause 1: Suboptimal Dose.

    • Solution: Perform a dose-response study to identify the most effective dosage for your specific model. Doses in the literature vary widely, so optimization is key.

  • Possible Cause 2: Inappropriate Treatment Duration.

    • Solution: The therapeutic window for Tranilast can be specific to the disease model. For instance, in a myocardial infarction model, delayed treatment initiation was more effective than immediate treatment.[8] Consider a time-course experiment to determine the optimal treatment start time and duration.

  • Possible Cause 3: Poor Bioavailability.

    • Solution: Tranilast has poor solubility, which can limit its oral bioavailability.[11] Ensure the drug is properly suspended in the vehicle before each administration. Alternative formulation strategies, such as amorphous solid dispersions, have been shown to enhance bioavailability.[12]

Issue 2: Conflicting or variable results between experiments.

  • Possible Cause 1: Inconsistent Drug Suspension.

    • Solution: Due to its low solubility, Tranilast can settle in the vehicle. Ensure the suspension is thoroughly mixed immediately before each gavage to guarantee consistent dosing.

  • Possible Cause 2: Animal Strain or Model Differences.

    • Solution: The efficacy of Tranilast can vary between different animal strains and disease models. Ensure that the model used is appropriate for the hypothesis being tested and that the strain is consistent across all experiments.

Data Presentation: In Vivo Treatment Parameters for Tranilast

Animal Model Species Dosage Route of Administration Treatment Duration Key Findings Reference
Myocardial InfarctionRat300 mg/kg/dayOral7 to 28 days (delayed)Attenuated myocardial fibrosis and impeded LV remodeling.[8]
Acute Respiratory Distress SyndromeRat100, 200, 300 mg/kgIntraperitoneal1, 3, and 7 daysProtective effect against acute lung injury and early pulmonary fibrosis.[13]
Collagen-Induced ArthritisMouse400 mg/kg/dayOral8 weeksPrevented the progression of chronic arthritis.[14]
Diabetes (db/db mice)Mouse50, 100, 200 mg/kgOral4 weeksImproved glucose tolerance.[9]
Uterine Fibroids (Xenograft)Mouse50 mg/kg/dayIntraperitoneal2 monthsReduced fibroid tumor weight by 37%.[4][15]
Non-Small Cell Lung Cancer (Xenograft)MouseNot specifiedNot specified38 days (combination therapy)Enhanced antitumor effect when combined with osimertinib.[16]
Renovascular HypertensionRat400 mg/kg/dayOral12 weeksMarkedly attenuated left ventricular fibrosis.[17]

Experimental Protocols

Protocol 1: General Oral Administration of Tranilast in Rodents

  • Preparation of Tranilast Suspension:

    • Weigh the required amount of Tranilast powder based on the desired dosage (e.g., 100-400 mg/kg).

    • Prepare a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.

    • Suspend the Tranilast powder in the 0.5% CMC solution to the desired final concentration.

    • Ensure the suspension is homogenous by vortexing or stirring immediately before each use.

  • Animal Dosing:

    • Accurately weigh each animal to calculate the precise volume of the Tranilast suspension to be administered.

    • Administer the suspension via oral gavage using an appropriately sized gavage needle.

    • For the control group, administer the vehicle (0.5% CMC solution) alone.

    • Dosing is typically performed once daily.

Protocol 2: Induction of Collagen-Induced Arthritis in Mice and Tranilast Treatment (Adapted from[14])

  • Immunization:

    • Emulsify bovine type II collagen with complete Freund's adjuvant.

    • Inject DBA/1J mice intradermally at the base of the tail with the emulsion.

    • Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days after the primary immunization.

  • Tranilast Treatment:

    • Once arthritis is established, divide the mice into treatment and vehicle control groups.

    • Prepare Tranilast for oral administration as described in Protocol 1.

    • Administer Tranilast (e.g., 400 mg/kg/day) or vehicle orally once daily for the specified duration (e.g., 8 weeks).

  • Assessment:

    • Monitor clinical signs of arthritis (e.g., paw swelling) regularly.

    • At the end of the treatment period, perform radiographic analysis of the paws to assess bone destruction.

    • Collect paw tissue for histological analysis of inflammation, mast cell infiltration, and osteoclast numbers.

    • Perform RT-PCR and Western blot analysis on tissue homogenates to measure the expression of inflammatory markers.

Visualizations

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Fibrosis/Proliferation Fibrosis/Proliferation Gene Transcription->Fibrosis/Proliferation Tranilast Tranilast Tranilast->TGF-β Receptor Inhibits

Caption: Tranilast inhibits the TGF-β signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Disease Model Induction (e.g., Arthritis, Fibrosis) B Animal Grouping (Tranilast vs. Vehicle) A->B C Daily Tranilast Administration (e.g., Oral Gavage) B->C D Monitor Clinical Signs C->D Throughout Treatment E Endpoint Analysis (Histology, PCR, etc.) C->E

Caption: General workflow for in vivo Tranilast studies.

References

Control experiments for validating Tranilast sodium's specific effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing robust control experiments to validate the specific effects of Tranilast sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tranilast, and what is the appropriate vehicle control?

A1: Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is primarily known as an anti-allergic agent.[1] Its multifaceted mechanism involves:

  • Mast Cell Stabilization: It inhibits the release of inflammatory mediators like histamine, prostaglandins, and leukotrienes from mast cells.[2][3][4]

  • TGF-β Pathway Inhibition: A major mode of action appears to be the suppression of the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in fibrosis and cell proliferation.[1][3][5] It can inhibit the release of TGF-β1 from fibroblasts and macrophages.[6][7]

  • NLRP3 Inflammasome Inhibition: It has been shown to directly target and inhibit the NLRP3 inflammasome, reducing inflammation in driven diseases.[2][8]

Vehicle Control: Tranilast is almost insoluble in water but is soluble in dimethyl sulfoxide (DMSO).[2] Therefore, the most common and appropriate vehicle control is DMSO at the same final concentration used to dissolve Tranilast in your experimental medium.[9] It is critical to run a vehicle-only control to ensure that any observed effects are due to Tranilast itself and not the solvent.[9][10]

Q2: How can I confirm that my observed effects are specific to Tranilast's known mechanisms and not off-target effects?

A2: Ensuring specificity is crucial. Tranilast has been reported to have several activities, including blocking the TRPV2 ion channel and acting as an aryl hydrocarbon receptor (AHR) agonist.[2][11][12][13] A multi-pronged approach is recommended to validate specificity:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of a key target in your pathway of interest (e.g., Smad4 for the TGF-β pathway, or NLRP3). If Tranilast's effect is diminished or abolished in these cells compared to wild-type or scrambled controls, it strongly suggests the effect is on-target.

  • Pharmacological Inhibition: Use other well-characterized inhibitors of the same pathway. For instance, when studying the TGF-β pathway, compare the effects of Tranilast to a known TGF-β receptor inhibitor. Concordant results support the proposed mechanism.

  • Rescue Experiments: If Tranilast inhibits a process by down-regulating a specific protein, attempt to "rescue" the phenotype by overexpressing that protein. If the effect of Tranilast is reversed, it points toward a specific mechanism.

  • Inactive Analogs (if available): While a widely recognized inactive analog for Tranilast is not commercially available, comparing its effects to structurally similar but functionally distinct molecules can sometimes provide insights.

The logical workflow for designing these control experiments can be visualized as follows:

G cluster_0 Experimental Design Phase cluster_1 Control Experiments for Specificity cluster_2 Conclusion A Initial Observation: Effect seen with Tranilast B Is the effect dose-dependent? A->B Validate C Vehicle Control (e.g., DMSO) B->C Compare against D Genetic Controls (siRNA, CRISPR of Target) B->D Test in parallel E Pharmacological Controls (Other pathway inhibitors) B->E Compare effects G High Confidence: Effect is specific to Tranilast's action on the target pathway C->G F Rescue Experiment (Overexpress target protein) D->F Confirm mechanism E->G F->G G TGFB TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Complex Smad Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Tranilast Tranilast Tranilast->Smad4 Inhibits Expression G A 1. Plate & Sensitize Mast Cells (IgE) B 2. Pre-treat with Tranilast or Vehicle A->B C 3. Stimulate Degranulation (e.g., Antigen, A23187) B->C D 4. Incubate 30-60 min C->D E 5. Pellet Cells & Collect Supernatant D->E F 6. Perform β-Hexosaminidase Enzyme Assay E->F G 7. Measure Absorbance & Calculate % Inhibition F->G

References

Mitigating potential cytotoxicity of Tranilast sodium at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast sodium. The information provided addresses potential issues, particularly the cytotoxicity observed at high concentrations, and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of Tranilast. Is this expected?

A1: Yes, dose-dependent effects on cell viability are a known characteristic of Tranilast. While it exhibits low toxicity in some cell types, other studies have reported IC50 values ranging from approximately 130 µM to over 400 µM in various cell lines, including cancer and normal fibroblast cells.[1] Cytotoxicity is cell-type dependent and influenced by experimental conditions such as cell density and incubation time.

Q2: What are the known mechanisms behind Tranilast-induced cytotoxicity?

A2: At high concentrations, Tranilast's effects on cellular processes can lead to cytotoxicity. The primary mechanisms include:

  • Induction of Apoptosis: Tranilast can promote programmed cell death by upregulating pro-apoptotic proteins like p53 and inducing the cleavage of PARP.[2]

  • Cell Cycle Arrest: It can cause cell cycle arrest, for instance at the G0/G1 or G2/M phase, which inhibits cell proliferation.[3]

  • Induction of Oxidative Stress: Tranilast can modulate oxidative stress within cells, for example by decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in some contexts.[4][5][6] Paradoxically, the activation of the Nrf2-HO-1 pathway, a cellular defense mechanism against oxidative stress, suggests that Tranilast can also induce an oxidative challenge.[7]

Q3: Can we mitigate the cytotoxic effects of high-concentration Tranilast without compromising its intended experimental effects?

A3: This is a key challenge in in vitro studies. One potential strategy is the co-administration of a cytoprotective agent. Based on the evidence that Tranilast can induce oxidative stress, co-treatment with an antioxidant is a rational approach. N-acetylcysteine (NAC) is a well-documented antioxidant and a precursor to the intracellular antioxidant glutathione, which has been shown to protect cells from various drug-induced cytotoxicities.

Q4: Is there a recommended concentration of N-acetylcysteine (NAC) to use with Tranilast?

A4: While there are no published studies specifically on the co-administration of NAC with Tranilast, general in vitro studies investigating NAC's cytoprotective effects often use concentrations in the range of 1 to 10 mM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line and experimental conditions before combining it with Tranilast.

Q5: How can we be sure that any observed effects are due to Tranilast and not its solvent?

A5: Tranilast is often dissolved in DMSO. It is imperative to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with Tranilast. This will allow you to distinguish the effects of the drug from any potential effects of the solvent.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High cell death at expected therapeutic concentrations. Cell line hypersensitivity.Determine the IC50 of Tranilast for your specific cell line using a dose-response experiment. Consider using a lower concentration or a shorter incubation time.
Sub-optimal cell culture conditions.Ensure cells are healthy, within a low passage number, and seeded at an appropriate density.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Inconsistent results between experiments. Variability in Tranilast solution.Prepare fresh stock solutions of Tranilast regularly and store them appropriately.
Inconsistent cell seeding density.Use a consistent cell seeding density for all experiments as cytotoxicity can be density-dependent.
Variations in incubation time.Precisely control the duration of Tranilast exposure.
Difficulty dissolving Tranilast. Poor solubility in aqueous media.Tranilast has low water solubility. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all experimental groups, including a vehicle control.
Unexpected morphological changes in cells. Cytoskeletal effects.Tranilast has been shown to affect the cytoskeleton, leading to changes in cell spreading and morphology.[3] Document these changes and correlate them with viability data.

Quantitative Data Summary

Table 1: Reported IC50 Values of Tranilast in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HOSOsteosarcoma130.4[1]
143BOsteosarcoma329.0[1]
U2OSOsteosarcoma252.4[1]
MG-63Osteosarcoma332.6[1]
WI-38Normal Fibroblast444.7[1]

Table 2: Example Data on the Protective Effect of N-acetylcysteine (NAC) against Oxidative Stress-Induced Cytotoxicity

Cell LineToxic AgentNAC ConcentrationOutcomeReference
HepG2Lead Nitrate0.5 mMSignificantly increased cell viability and decreased lipid peroxidation.[8]
Rat HepatocytesStatins200 µMReduced ROS formation, lipid peroxidation, and improved cell viability.[9]
CHOMicrocystin-LRPre-treatmentSignificantly reduced apoptosis index.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is intended to assess cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Tranilast, with or without a potential mitigating agent like NAC. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: Carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Tranilast_Cytotoxicity_Mitigation_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity Assessment cluster_outcomes Expected Outcomes High_Tranilast High Concentration Tranilast Treatment MTT MTT Assay (Viability) High_Tranilast->MTT LDH LDH Assay (Necrosis) High_Tranilast->LDH AnnexinV Annexin V/PI Assay (Apoptosis) High_Tranilast->AnnexinV Cell_Culture Cell Culture Cell_Culture->High_Tranilast NAC_Pretreatment Co-treatment with N-acetylcysteine (NAC) Cell_Culture->NAC_Pretreatment NAC_Pretreatment->High_Tranilast Cytotoxicity Increased Cytotoxicity MTT->Cytotoxicity Reduced_Cytotoxicity Reduced Cytotoxicity MTT->Reduced_Cytotoxicity LDH->Cytotoxicity LDH->Reduced_Cytotoxicity AnnexinV->Cytotoxicity AnnexinV->Reduced_Cytotoxicity

Caption: Experimental workflow for testing NAC's potential to mitigate Tranilast cytotoxicity.

Tranilast_TGF_Beta_Pathway cluster_nucleus Nuclear Events Tranilast Tranilast TGF_beta TGF-β Tranilast->TGF_beta Inhibits Release TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression (e.g., Collagen) SMAD_complex->Gene_expression Cell_Proliferation Cell Proliferation & Fibrosis Gene_expression->Cell_Proliferation

Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Tranilast_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tranilast Tranilast Oxidative_Stress Oxidative Stress Tranilast->Oxidative_Stress Nrf2_KEAP1 Nrf2-KEAP1 Complex Oxidative_Stress->Nrf2_KEAP1 Induces dissociation KEAP1 KEAP1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2_KEAP1->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE HO1 HO-1 Gene Expression ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection

Caption: Tranilast's activation of the Nrf2-HO-1 cytoprotective pathway.

References

Adjusting Tranilast sodium dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tranilast sodium in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial dosage of Tranilast for my specific animal model and disease?

A1: Start by consulting the existing literature for studies using similar animal models and investigating related pathological conditions. Our summary table below provides a starting point for various models. If your specific model or disease is not listed, consider beginning with a dose in the lower end of the range reported for the same species and administration route. For instance, in rats, oral dosages have ranged from 50 to 400 mg/kg/day.[1][2][3] A dose-response study is highly recommended to determine the optimal dosage for your experimental setup.

Q2: What is the most common route of administration for Tranilast in animal studies?

A2: The most frequently reported route of administration in rodents (mice and rats) is oral (p.o.), often administered daily.[3][4] Intraperitoneal (i.p.) injections are also commonly used.[1][5] The choice of administration route can depend on the experimental design, the required bioavailability, and the specific formulation of Tranilast being used.

Q3: I am observing limited efficacy with oral administration. What could be the issue and what are my options?

A3: Limited efficacy with oral administration can be due to poor bioavailability. One study highlighted that a self-micellizing solid dispersion of Tranilast significantly improved oral bioavailability in rats compared to the crystalline form.[6] If you suspect poor absorption, consider the following:

  • Formulation: Investigate alternative formulations, such as self-micellizing solid dispersions, to enhance solubility and absorption.

  • Route of Administration: Switch to an alternative route like intraperitoneal (i.p.) injection, which bypasses first-pass metabolism and may lead to higher systemic exposure.

Q4: Are there any known side effects of Tranilast in animal models that I should monitor?

A4: In many preclinical studies, Tranilast is reported to be well-tolerated without major adverse effects.[7][8][9] However, as with any compound, it is crucial to monitor animals for any signs of distress, changes in body weight, or alterations in food and water intake. One clinical study in humans noted diarrhea as a known adverse effect.[10] While not explicitly reported in the animal studies reviewed, it is a potential clinical sign to monitor.

Q5: What are the key signaling pathways affected by Tranilast that I should consider for my mechanistic studies?

A5: Tranilast has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell proliferation. These include:

  • TGF-β Pathway: Tranilast is known to suppress the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in fibrotic processes.[11][12][13]

  • MAPK and PI3K Pathways: It can modulate cell differentiation and proliferation by suppressing MAPK and PI3K signaling.[12]

  • NLRP3 Inflammasome: Tranilast can inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[14]

  • NF-κB Pathway: It has been shown to suppress the activation of NF-κB, a critical transcription factor in inflammation.[14]

  • CXCR4/JAK2/STAT3 Pathway: In the context of lung injury, Tranilast has been found to attenuate this signaling pathway.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results Inconsistent drug preparation or administration. Differences in animal age, weight, or strain.Ensure consistent preparation of Tranilast solution/suspension. Standardize administration technique and timing. Use animals with a narrow range of age and weight. Report the specific strain used in your study.
Precipitation of Tranilast in solution Poor solubility of Tranilast in the chosen vehicle.Prepare fresh solutions for each administration. Consider using a vehicle such as 1% NaHCO3 as reported in some studies.[8] Sonication may aid in dissolving the compound. If precipitation persists, explore alternative formulations or vehicles.
Unexpected mortality in the treatment group Potential toxicity at the administered dose. Off-target effects in the specific animal model.Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose. Conduct thorough necropsies and histopathological analysis to identify potential organ toxicity.
No significant difference between control and treated groups Insufficient dosage or treatment duration. Poor bioavailability. The chosen model is not responsive to Tranilast's mechanism of action.Increase the dosage or extend the treatment period. Confirm drug exposure through pharmacokinetic analysis. Re-evaluate the rationale for using Tranilast in your specific model based on its known mechanisms of action.

Quantitative Data Summary

The following table summarizes this compound dosages used in various animal models.

Animal Model Disease/Condition Dosage Route of Administration Treatment Duration Reference
Rat Prostate Cancer200 or 400 mg/kg/dayNot specifiedNot specified[1][2]
Rat Carrageenin-Induced Granulation50, 100, or 200 mg/kgp.o.Not specified[3]
Rat Radiation-Induced Colitis100 mg/kgi.p.10 days[5]
Rat Experimental Colitis2 mg/kgNot specifiedNot specified[6]
Rat Neuropathic Pain50, 75, 100, or 200 mg/kgi.p.Single dose[16][17][18]
Mouse Prostate Cancer (SCID)100 or 200 mg/kg/dayNot specifiedNot specified[1]
Mouse Breast Cancer (BALB/c)300 mg/kg/dayNot specifiedNot specified[1][2]
Mouse Oral Squamous Cell Carcinoma4 mg/animali.p.3 weeks[1]
Mouse Collagen-Induced Arthritis400 mg/kg/dayp.o.8 weeks[4]
Mouse Uterine Fibroids (SCID)50 mg/kg/dayi.p.2 months[7][8][9]
Hamster Pancreatic Carcinoma25 μg/mlNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Oral Administration in a Mouse Model of Arthritis

This protocol is based on a study investigating the effect of Tranilast on collagen-induced arthritis in mice.[4]

  • Animal Model: DBA/1J mice are immunized with bovine type II collagen to induce arthritis.

  • Grouping: Three weeks after a booster injection, mice with established arthritis are randomly divided into a vehicle control group and a Tranilast treatment group.

  • Drug Preparation: Tranilast is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Tranilast is administered orally once daily at a dose of 400 mg/kg. The vehicle group receives the same volume of the vehicle.

  • Duration: The treatment is continued for 8 weeks.

  • Endpoint Analysis: Arthritis severity is scored clinically. At the end of the study, paw tissues can be collected for histological analysis and measurement of inflammatory markers like TNF-α.

Protocol 2: Intraperitoneal Administration in a Rat Model of Neuropathic Pain

This protocol is adapted from a study on the analgesic effect of Tranilast in a rat model of neuropathic pain.[16][17]

  • Animal Model: Neuropathic pain is induced in rats via infraorbital nerve constriction.

  • Grouping: Animals are divided into a saline control group, a positive control group (e.g., carbamazepine 30 mg/kg), and Tranilast treatment groups (e.g., 50, 75, 100, 200 mg/kg).

  • Drug Preparation: Tranilast is dissolved in a suitable vehicle for intraperitoneal injection.

  • Administration: A single intraperitoneal injection of the specified dose of Tranilast, carbamazepine, or saline is administered.

  • Endpoint Analysis: The head withdrawal threshold in response to mechanical stimuli (e.g., using von Frey filaments) is measured at various time points post-injection (e.g., 6, 24, and 48 hours) to assess the analgesic effect.

Visualizations

Tranilast_Signaling_Pathways Tranilast Tranilast TGF_beta TGF-β Pathway Tranilast->TGF_beta MAPK_PI3K MAPK / PI3K Pathways Tranilast->MAPK_PI3K NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 NF_kB NF-κB Pathway Tranilast->NF_kB CXCR4_JAK2_STAT3 CXCR4/JAK2/STAT3 Pathway Tranilast->CXCR4_JAK2_STAT3 Fibrosis Fibrosis TGF_beta->Fibrosis Proliferation Cell Proliferation & Differentiation MAPK_PI3K->Proliferation Inflammation Inflammation NLRP3->Inflammation NF_kB->Inflammation CXCR4_JAK2_STAT3->Inflammation

Caption: Key signaling pathways modulated by Tranilast.

Dosage_Determination_Workflow start Start: Define Animal Model & Disease State lit_review Literature Review for Existing Dosage Data start->lit_review no_data No Existing Data lit_review->no_data select_low_dose Select Conservative Starting Dose (based on same species) no_data->select_low_dose Yes dose_response Conduct Pilot Dose-Response Study no_data->dose_response No select_low_dose->dose_response evaluate Evaluate Efficacy & Toxicity dose_response->evaluate optimal_dose Optimal Dose Identified evaluate->optimal_dose Successful adjust_dose Adjust Dose / Formulation / Route of Administration evaluate->adjust_dose Suboptimal main_study Proceed to Main Experiment optimal_dose->main_study adjust_dose->dose_response

Caption: Workflow for determining Tranilast dosage.

References

Challenges in translating Tranilast sodium in vitro findings to in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the common challenges encountered when translating in vitro findings for Tranilast sodium to in vivo experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the effective concentrations of Tranilast in my in vitro cell cultures significantly higher than the doses used in animal models?

A1: This is a frequently observed discrepancy. Several factors contribute to this phenomenon:

  • Poor Aqueous Solubility: this compound is classified as a BCS Class II drug, meaning it has low solubility and high permeability.[1][2] In the neutral pH of standard cell culture media, its solubility is significantly reduced, meaning a large portion of the added Tranilast may not be in solution and thus unavailable to the cells.

  • Bioavailability and Formulation in vivo: In animal studies, Tranilast is often administered orally. Its absorption can be poor and variable.[1][3] To overcome this, researchers often use specific formulations like amorphous solid dispersions or nanocrystals to enhance dissolution and bioavailability, leading to effective systemic concentrations even with lower mg/kg doses.[1][3][4]

  • Protein Binding: In vivo, Tranilast will bind to plasma proteins. This binding can affect the free concentration of the drug available to interact with target tissues. Standard in vitro assays often use serum, but the protein concentration and composition may not fully replicate the in vivo situation.

  • Metabolism: In vivo, Tranilast is subject to metabolism, which can convert it into more or less active forms. This metabolic activity is absent in most in vitro cell culture systems.

  • Accumulation in Tissues: In vivo, Tranilast may accumulate in specific tissues over time, reaching effective concentrations locally that are not reflected by simple plasma concentration measurements.

Troubleshooting Steps:

  • Check the Solubility in Your Media: Before your experiment, determine the solubility of Tranilast in your specific cell culture medium at 37°C. You can do this by preparing a saturated solution, incubating it, centrifuging to pellet undissolved compound, and then measuring the concentration in the supernatant.

  • Consider a Different Formulation for In Vitro Work: For in vitro studies, consider dissolving Tranilast in a small amount of DMSO before diluting it in your culture medium. Be sure to include a vehicle control in your experiments.

  • Review In Vivo Formulation Strategies: If you are planning in vivo studies, consult the literature for appropriate formulation strategies to enhance bioavailability.[1][3][5]

Q2: I'm not seeing the expected mast cell stabilization effect of Tranilast in my in vivo model. What could be the reason?

A2: While Tranilast was initially developed as a mast cell stabilizer, its in vivo effects are more complex and may not be solely attributable to this mechanism.[6][7]

  • Potency: Some studies suggest that higher concentrations of Tranilast are required to effectively inhibit mast cell degranulation compared to other anti-allergic drugs like ketotifen.[8][9] The dose administered in your in vivo model may not be sufficient to achieve the necessary local concentration for potent mast cell stabilization.

  • Pleiotropic Effects: Tranilast has numerous other effects, including the inhibition of TGF-β signaling, suppression of collagen synthesis, and modulation of cytokine release.[6][7][10] These other mechanisms may be more prominent at the doses used in your animal model.

  • Model System: The role of mast cells can vary significantly between different disease models. Ensure that mast cells are a key driver of the pathology in your specific in vivo model.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine if a higher dose of Tranilast is required to see a mast cell stabilization effect in your model.

  • Histological Analysis: Perform histological analysis of the target tissue to quantify mast cell numbers and degranulation.

  • Measure Multiple Readouts: In addition to mast cell-related readouts, measure markers of other Tranilast-sensitive pathways, such as TGF-β signaling (e.g., pSmad2/3), to get a more complete picture of its activity.

Q3: My in vitro and in vivo results for Tranilast's effect on TGF-β signaling are inconsistent. How can I reconcile this?

A3: Discrepancies in TGF-β signaling can arise from the different cellular and molecular environments in vitro and in vivo.

  • Cell Type Specificity: The effect of Tranilast on TGF-β signaling can be cell-type specific. For example, Tranilast has been shown to suppress Smad4 in lung cancer cells, thereby inhibiting TGF-β1-induced epithelial-mesenchymal transition (EMT).[10][11] However, its effects on other cell types might be different.

  • Presence of Other Growth Factors: In vivo, the cellular environment is rich in a multitude of growth factors and cytokines that can cross-talk with the TGF-β signaling pathway. This complexity is often absent in simplified in vitro models.

  • Drug Delivery and Concentration at the Target Site: As mentioned previously, achieving and maintaining an effective concentration of Tranilast at the target tissue in vivo is a key challenge.

Troubleshooting Steps:

  • Confirm Target Engagement In Vivo: If possible, measure the levels of key TGF-β signaling intermediates (e.g., phosphorylated Smad proteins) in your target tissue from the in vivo study to confirm that Tranilast is engaging the pathway.[12]

  • Use Co-culture Models In Vitro: To better mimic the in vivo environment, consider using co-culture systems that include different cell types relevant to your disease model (e.g., fibroblasts and immune cells).

  • Carefully Select In Vitro Endpoints: Ensure that the in vitro endpoints you are measuring are relevant to the in vivo pathology. For example, if you are studying fibrosis in vivo, measure collagen deposition and expression of fibrotic markers in vitro.

Quantitative Data Summary

Table 1: Comparison of In Vitro Effective Concentrations and In Vivo Dosages of Tranilast

ApplicationCell/Animal ModelIn Vitro ConcentrationIn Vivo DosageReference
Mast Cell StabilizationRat Peritoneal Mast Cells100 µM - 1 mMNot directly comparable[8][9]
Anti-proliferative (Cancer)CT-26 Colon Cancer CellsIC50: 200 µM50 mg/kg/day (mouse)[13]
Anti-proliferative (Keratinocytes)Normal Human Keratinocytes5 - 400 µM (inhibition)Not Applicable[14]
Anti-angiogenesisHuman Dermal Microvascular Endothelial CellsIC50: 136 µM (proliferation)300 mg/kg (mouse)[15][16]
Anti-fibrotic (Fibroids)Human-derived Fibroid Xenografts in SCID miceNot Applicable50 mg/kg/day[7][17][18]
Neuropathic PainRat Infraorbital Nerve Constriction ModelNot Applicable75 - 200 mg/kg (i.p.)[19]
Anti-inflammatory (Arthritis)Collagen-Induced Arthritis in MiceNot ApplicableNot specified[6]
Protection from LipotoxicityRat INS-1 Pancreatic β-cells / db/db mice10 - 100 µM50 - 200 mg/kg/day[20]
Protection from Lung InjuryRat Smoke Inhalation ModelNot Applicable100 - 300 mg/kg (i.p.)[21]

Table 2: Pharmacokinetic Parameters of Tranilast in Different Species

SpeciesAdministrationt1/2 (half-life)Key FindingReference
MouseIV (5 mg/kg)7.8 minRapid elimination[22]
RatIV (5 mg/kg)21 minRapid elimination[22]
RabbitIV (5 mg/kg)43 minModerate elimination[22]
DogIV (5 mg/kg)115 minSlower elimination[22]
RatOralNot specified19-fold increase in bioavailability with Eudragit EPO-based ASD formulation.[1][3]
RatOralNot specified3-fold increase in AUC with AMP clay complex formulation.[5][23]

Detailed Experimental Protocols

1. In Vitro Mast Cell Degranulation Assay

  • Objective: To assess the ability of Tranilast to inhibit antigen-induced degranulation of mast cells.

  • Methodology (based on[24]):

    • Isolate peritoneal mast cells from rats.

    • Sensitize the mast cells with IgE antibodies.

    • Pre-incubate the sensitized mast cells with various concentrations of Tranilast (e.g., 10 µM to 1 mM) or vehicle control for a specified time (e.g., 30 minutes).

    • Induce degranulation by adding the specific antigen.

    • Quantify degranulation by measuring the release of histamine or β-hexosaminidase into the supernatant.

    • For morphological analysis, fix the cells and examine them using electron microscopy to observe granule extrusion.

2. In Vivo Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the therapeutic efficacy of Tranilast in a mouse model of rheumatoid arthritis.

  • Methodology (based on[6]):

    • Induce arthritis in susceptible mice (e.g., DBA/1J) by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.

    • Once arthritis develops, treat the mice with Tranilast (e.g., administered in the diet or via oral gavage) or a vehicle control.

    • Monitor the severity of arthritis by scoring paw swelling and inflammation.

    • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and immune cell infiltration.

    • Analyze gene expression of inflammatory markers (e.g., TNF-α, RANKL) in the inflamed tissues.

3. Cell Viability MTT Assay

  • Objective: To determine the effect of Tranilast on the viability and proliferation of cells in culture.

  • Methodology (based on[20]):

    • Seed cells (e.g., cancer cells, fibroblasts) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of Tranilast or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

G cluster_in_vitro In Vitro Findings cluster_in_vivo In Vivo Observations cluster_challenges Translation Challenges High Tranilast Concentration High Tranilast Concentration Direct Cellular Effects Direct Cellular Effects High Tranilast Concentration->Direct Cellular Effects Poor Bioavailability Poor Bioavailability Cell Culture Media (Neutral pH) Cell Culture Media (Neutral pH) Cell Culture Media (Neutral pH)->High Tranilast Concentration Low Solubility Mast Cell Stabilization Mast Cell Stabilization Direct Cellular Effects->Mast Cell Stabilization TGF-beta Inhibition TGF-beta Inhibition Direct Cellular Effects->TGF-beta Inhibition Anti-proliferative Effects Anti-proliferative Effects Direct Cellular Effects->Anti-proliferative Effects Lower Tranilast Dosage (mg/kg) Lower Tranilast Dosage (mg/kg) Oral Administration Oral Administration Lower Tranilast Dosage (mg/kg)->Oral Administration Systemic Effects Systemic Effects Oral Administration->Systemic Effects Oral Administration->Poor Bioavailability Anti-inflammatory Anti-inflammatory Systemic Effects->Anti-inflammatory Anti-fibrotic Anti-fibrotic Systemic Effects->Anti-fibrotic Metabolism Metabolism Systemic Effects->Metabolism Protein Binding Protein Binding Systemic Effects->Protein Binding Therapeutic Outcomes Therapeutic Outcomes Anti-inflammatory->Therapeutic Outcomes Anti-fibrotic->Therapeutic Outcomes Formulation Formulation Poor Bioavailability->Formulation

Caption: Challenges in translating Tranilast in vitro findings to in vivo models.

TGF_beta_pathway TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor pSmad2/3 pSmad2/3 TGF-beta Receptor->pSmad2/3 Smad Complex Smad Complex pSmad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription EMT, Fibrosis, Invasion EMT, Fibrosis, Invasion Gene Transcription->EMT, Fibrosis, Invasion Tranilast Tranilast Tranilast->Smad4 Suppresses Expression

Caption: Tranilast's inhibitory effect on the TGF-β/Smad signaling pathway.

experimental_workflow In Vitro Studies In Vitro Studies Hypothesis Generation Hypothesis Generation In Vitro Studies->Hypothesis Generation In Vivo Model Selection In Vivo Model Selection Hypothesis Generation->In Vivo Model Selection Formulation Development Formulation Development In Vivo Model Selection->Formulation Development In Vivo Experiment In Vivo Experiment Formulation Development->In Vivo Experiment Data Analysis & Comparison Data Analysis & Comparison In Vivo Experiment->Data Analysis & Comparison Data Analysis & Comparison->Hypothesis Generation Iterate

Caption: A typical experimental workflow for translating Tranilast research.

References

Long-term stability and storage conditions for Tranilast sodium powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the long-term stability and recommended storage conditions for Tranilast sodium powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Long-Term Stability and Storage

Proper storage of this compound powder is critical to maintain its chemical integrity and ensure the reliability of experimental results. The following table summarizes the recommended storage conditions and observed stability based on available data.

Data Presentation: Stability of this compound Powder

Storage ConditionDurationObservation
-20°C (Long-term)Up to 3 yearsPowder remains stable.[1]
2-8°C (Short-term)Not specifiedRecommended for shorter-term applications.[1]
Room Temperature6 monthsA novel respirable powder formulation of Tranilast showed only a slight decrease in fine particle fraction (from ~60% to ~54%), with no significant morphological changes.[2]
In DMSO Solution at -20°CUp to 3 monthsDemonstrates stability.[1]
Exposure to UVA/B LightNot specifiedHighly photodegradable in solution and as an amorphous solid dispersion. A crystalline solid dispersion formulation showed high photochemical stability.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when working with this compound powder.

Question: The this compound powder has changed color (e.g., turned slightly yellow). Can I still use it?

Answer: this compound powder should be a white to beige powder.[1] A significant color change may indicate degradation. It is highly recommended to use a fresh batch of the compound for your experiments to ensure data integrity. Exposure to light and moisture can accelerate degradation; always store the powder in a tightly sealed, light-resistant container.

Question: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store the solution?

Answer: this compound is soluble in dimethyl sulfoxide (DMSO). For storage, a solution in DMSO can be kept at -20°C for up to three months.[1] It is advisable to prepare fresh solutions for sensitive experiments and to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Question: My experimental results are inconsistent. Could this be related to the stability of the this compound I am using?

Answer: Inconsistent results can indeed be a consequence of compound degradation. To troubleshoot this, consider the following:

  • Storage: Verify that the powder has been stored at the recommended temperature (-20°C for long-term storage) and protected from light and moisture.[1]

  • Age of the compound: If the powder is old or has been stored improperly, it may have degraded.

  • Solution stability: If you are using a stock solution, ensure it has been stored correctly and is within its stability window (e.g., up to 3 months at -20°C in DMSO).[1]

  • Experimental conditions: Tranilast has been shown to be highly photodegradable.[3] Ensure that your experimental setup minimizes exposure to light, especially UV sources.

Question: How can I assess the purity and stability of my this compound powder?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound and to detect the presence of any degradation products. While a specific validated method for this compound is not publicly available in full detail, a general approach based on established guidelines can be followed.

Experimental Protocols

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential for developing a stability-indicating analytical method. These studies help to identify potential degradation products and pathways. The following are general protocols based on ICH guidelines that can be adapted for this compound.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 N HCl and reflux for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 N NaOH and reflux for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a suitable concentration and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid powder and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC at appropriate time points.

  • Thermal Degradation:

    • Place the solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period.

    • Analyze the sample by HPLC and compare it to a sample stored at the recommended long-term storage condition.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact this compound from all potential degradation products.

  • Column: A C18 column is a common choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer can be adjusted to optimize the separation.

  • Detection: UV detection is suitable for this compound. The detection wavelength should be chosen based on the UV spectrum of this compound to ensure good sensitivity for both the parent drug and its degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the main peak from any degradation peaks generated during forced degradation studies.

Visualizations

Troubleshooting_Flowchart start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (-20°C, protected from light/moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_age Check Age of Compound and Stock Solutions age_ok Compound/Solution within Recommended Use Period? check_age->age_ok storage_ok->check_age Yes use_fresh Use a Fresh Batch of This compound Powder storage_ok->use_fresh No prepare_fresh Prepare Fresh Stock Solutions age_ok->prepare_fresh No check_protocol Review Experimental Protocol for Light Exposure age_ok->check_protocol Yes end Proceed with Experiment use_fresh->end prepare_fresh->check_protocol protocol_ok Is the Protocol Optimized to Minimize Light Exposure? check_protocol->protocol_ok modify_protocol Modify Protocol to Protect from Light (e.g., use amber vials) protocol_ok->modify_protocol No purity_analysis Consider Purity Analysis (e.g., Stability-Indicating HPLC) protocol_ok->purity_analysis Yes modify_protocol->purity_analysis purity_analysis->end

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Tranilast This compound Acid->Tranilast Base Base Hydrolysis Base->Tranilast Oxidation Oxidation Oxidation->Tranilast Photolysis Photolysis Photolysis->Tranilast Heat Thermal Stress Heat->Tranilast Degradation Degradation Products Tranilast->Degradation degrades to HPLC Stability-Indicating HPLC Method Tranilast->HPLC are separated by Degradation->HPLC are separated by Data Purity & Stability Data HPLC->Data generates

Caption: Forced degradation study workflow.

References

Preventing degradation of Tranilast sodium in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tranilast Sodium. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you prevent the degradation of this compound in your experimental solutions, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). Tranilast is readily soluble in DMSO at concentrations exceeding 10 mg/mL, while it is practically insoluble in water and ethanol.[1][2][3] Aqueous solutions are not recommended for storage due to low solubility and the potential for hydrolytic degradation.[2][4]

Q2: How should I store solid this compound powder?

A2: Solid, crystalline this compound should be stored at -20°C in a sealed container, protected from light and moisture.[2][4] Under these conditions, the compound is stable for up to three years.[4]

Q3: How stable are this compound stock solutions in DMSO?

A3: this compound stock solutions prepared in DMSO are stable for up to three months when stored at -20°C and protected from light.[1][4]

Q4: Is this compound sensitive to light?

A4: Yes, Tranilast is highly sensitive to light. In solution, it is photochemically unstable and can undergo transformation to its cis-isomer or form dimers upon exposure to light.[5][6] Crystalline solid Tranilast is more photostable, but amorphous forms can degrade with light exposure.[6] All solutions containing Tranilast should be protected from light using amber vials or by covering containers with aluminum foil.

Q5: Can I store Tranilast in aqueous buffers after dilution?

A5: It is strongly recommended not to store Tranilast in aqueous solutions for any significant length of time.[2][7] Dilutions from a DMSO stock solution into aqueous buffers or cell culture media should be made immediately before use to avoid precipitation and potential degradation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My Tranilast solution has turned yellow or changed color.

  • Potential Cause: This is a common sign of photodegradation. Tranilast is known to be photochemically unstable when in solution.[6] Exposure to ambient or UV light can cause the compound to degrade.

  • Solution:

    • Discard the discolored solution immediately.

    • Prepare a fresh solution from your DMSO stock.

    • Always store and handle Tranilast solutions in light-protected containers (e.g., amber tubes or foil-wrapped vials).

    • Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light after adding Tranilast.

Problem 2: A precipitate has formed in my final experimental solution after diluting the DMSO stock.

  • Potential Cause 1: Poor Aqueous Solubility. Tranilast is poorly soluble in aqueous solutions (approx. 0.2 mg/mL in PBS, pH 7.2).[2] If the final concentration in your aqueous buffer or media is too high, it will precipitate out.

  • Solution 1:

    • Review your calculations to ensure the final concentration does not exceed its solubility limit in the experimental medium.

    • Consider performing a serial dilution to ensure the compound stays in solution.

    • Ensure the residual amount of DMSO is not too high, as organic solvents can have physiological effects at low concentrations, but also check that it is sufficient to maintain solubility during the dilution step.[2]

  • Potential Cause 2: pH Effects. The pH of your final buffer or medium can influence the solubility of Tranilast.

  • Solution 2:

Problem 3: I am seeing inconsistent or no biological activity in my experiments.

  • Potential Cause 1: Compound Degradation. The most likely cause is the degradation of Tranilast due to improper storage or light exposure. Even if no color change is visible, the active compound's concentration may have decreased significantly.

  • Solution 1: Prepare a fresh stock solution of Tranilast in DMSO and ensure it is stored correctly at -20°C and protected from light.[1][4] Prepare final working solutions immediately before each experiment.

  • Potential Cause 2: Incorrect Preparation. Errors in weighing or dilution can lead to incorrect final concentrations.

  • Solution 2:

    • Carefully recalibrate your balance before weighing the solid compound.

    • Double-check all calculations for preparing both the stock and final working solutions.

    • Use calibrated pipettes for all dilutions.

Data & Protocols

Quantitative Data Summary

The following tables summarize the key stability and solubility parameters for Tranilast.

Table 1: Solubility of Tranilast

Solvent Solubility Reference(s)
DMSO >10 mg/mL (up to 65 mg/mL reported) [1][2][3][4]
Dimethyl Formamide (DMF) ~35 mg/mL [2]
Ethanol ~2 mg/mL [2]

| Water / PBS (pH 7.2) | Insoluble (~0.2 mg/mL) |[1][2][4][9] |

Table 2: Storage and Stability Recommendations

Form Storage Condition Stability Duration Reference(s)
Crystalline Solid -20°C, sealed, protected from light ≥ 4 years [2][4]
DMSO Stock Solution -20°C, protected from light Up to 3 months [1][4]

| Aqueous Working Solution | Room Temperature or 2-8°C | Not Recommended (Use Immediately) |[2][7] |

Experimental Protocol: Preparation of Tranilast Stock Solution

This protocol describes the standard procedure for preparing a 100 mM stock solution of Tranilast in DMSO.

Materials:

  • This compound (M.W. 327.34 g/mol , batch-specific M.W. may vary)[10]

  • Anhydrous or high-purity DMSO

  • Calibrated analytical balance

  • Sterile, light-protecting (amber) microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warming: Allow the sealed container of Tranilast powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out the desired amount of Tranilast powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh 32.73 mg of Tranilast.

  • Solubilization: Add the appropriate volume of DMSO to the tube. Using the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can assist solubilization if needed.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles and minimizes the risk of contamination and degradation for the main stock.

  • Storage: Store the aliquots at -20°C.[1] Ensure they are clearly labeled with the compound name, concentration, date, and your initials.

Visualizations & Diagrams

Experimental Workflow

The following diagram outlines the recommended workflow for handling Tranilast from powder to final experimental use.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Solid Tranilast add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Light- Protected Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw Retrieve for Use dilute 7. Dilute into Aqueous Buffer (Use Immediately) thaw->dilute experiment 8. Add to Experiment dilute->experiment protect 9. Protect Experiment from Light experiment->protect

Caption: Recommended workflow for Tranilast solution preparation and use.

Troubleshooting Decision Tree

This diagram provides a logical path to troubleshoot common issues with Tranilast solutions.

G end_node end_node start Problem with Tranilast Experiment? q_precip Precipitate in Final Medium? start->q_precip No q_color Solution Discolored? start->q_color Yes q_precip->end_node Yes Check solubility limits. Prepare fresh dilution. q_activity Inconsistent Results? q_precip->q_activity No q_color->end_node Yes Photodegradation. Discard & prepare fresh. Protect from light. q_color->start No q_activity->end_node Yes Compound likely degraded. Prepare fresh stock & working solutions. Verify calculations.

Caption: Decision tree for troubleshooting Tranilast experimental issues.

Simplified Tranilast Signaling Pathway

Tranilast is known to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11][12] This pathway is crucial in processes like cell proliferation and extracellular matrix deposition.

G cluster_pathway TGF-β Signaling Pathway TGFB TGF-β1 Receptor TGF-β Receptors (TβR-I/II) TGFB->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, p21) Nucleus->Transcription Tranilast Tranilast Tranilast->Smad23 Inhibits Phosphorylation Tranilast->Smad4 Suppresses Expression

Caption: Tranilast inhibits the TGF-β pathway by affecting Smad2/3 and Smad4.[13][14]

References

Technical Support Center: Optimizing Tranilast Sodium Delivery in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast sodium in preclinical settings. The information provided is aimed at addressing common challenges encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and inconsistent plasma concentrations of this compound after oral gavage in our rat model. What are the likely causes and how can we improve its bioavailability?

A: Low and variable oral bioavailability of Tranilast is a well-documented issue primarily due to its poor aqueous solubility.[1][2][3][4][5] Crystalline Tranilast, in particular, exhibits negligible dissolution in acidic conditions, similar to the gastric environment.[2]

Troubleshooting Steps:

  • Improve Solubility and Dissolution Rate: The most effective strategy is to enhance the solubility and dissolution rate of Tranilast. Several advanced formulation approaches have proven successful in preclinical models:

    • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing Tranilast in a hydrophilic polymer matrix. An ASD formulation with Eudragit EPO has been shown to increase the dissolution rate by 3,000-fold under acidic conditions and improve oral bioavailability by 19-fold in rats.[1][6] Another study using a fine droplet drying process to create an ASD of Tranilast resulted in a 16-fold increase in bioavailability.[4]

    • Crystalline Solid Dispersions (CSDs): A wet-milling technique to produce a crystalline solid dispersion of Tranilast has demonstrated a significant enhancement in oral bioavailability, with a 60-fold increase in Cmax and a 32-fold increase in AUC compared to crystalline Tranilast.[3]

    • Drug-Clay Complexes: Complexing Tranilast with 3-aminopropyl functionalized magnesium phyllosilicate (AMP clay) has been shown to significantly improve the dissolution rate at acidic pHs, leading to a six-fold increase in Cmax and a three-fold increase in AUC after oral administration in rats.[2]

    • Self-Micellizing Solid Dispersions (SMSD): An SMSD formulation of Tranilast with a 15% drug loading formed fine micelles and resulted in a 147-fold greater Cmax and a 34-fold greater AUC compared to crystalline Tranilast in rats.[7]

    • Co-amorphous Systems: A co-amorphous system of Tranilast with matrine has been shown to enhance solubility by over 100-fold.[5]

  • Vehicle Selection: While advanced formulations are recommended, for initial studies, using a suitable vehicle can offer some improvement. Consider co-solvents, however, be mindful of potential toxicity and effects on the experimental model. For instance, a common in vivo formulation might involve DMSO, PEG300/PEG400, Tween-80, and saline, but the proportion of DMSO should be kept low.[8]

Q2: Our this compound formulation appears unstable and degrades, especially when exposed to light. How can we address this stability issue?

A: Tranilast is known to be photodegradable.[3][4] Both solution and amorphous solid dispersions of Tranilast have shown high photodegradability under UVA/B irradiation.[3]

Troubleshooting Steps:

  • Utilize a Photostable Formulation: Crystalline solid dispersions (CSDs) of Tranilast have been shown to exhibit high photochemical stability compared to solutions and amorphous solid dispersions.[3]

  • Protect from Light: During preparation, storage, and administration, all Tranilast formulations should be protected from light. Use amber vials or cover containers with aluminum foil.

  • Fresh Preparation: Prepare formulations as close to the time of administration as possible to minimize degradation.

  • Appropriate Storage: Store stock solutions and formulations at recommended temperatures, typically -20°C for 6 months or -80°C for a year for stock solutions, and protect from light.[8]

Q3: We are conducting in vitro experiments and are struggling to dissolve this compound in our cell culture media. What is the recommended approach?

A: The poor aqueous solubility of Tranilast presents a challenge for in vitro studies as well.

Troubleshooting Steps:

  • Use of a Co-solvent: Dissolve Tranilast in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the cell culture media. It is crucial to keep the final concentration of the solvent low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Formulation Approaches: For more consistent results, consider using one of the solubilizing formulations mentioned in Q1, such as an amorphous solid dispersion or a self-micellizing solid dispersion, and then dilute it in the media. This can provide a more sustained and uniform concentration of the dissolved drug.

Q4: We are interested in delivering this compound directly to the lungs or brain for our preclinical models. What are the viable delivery methods?

A: Direct delivery to specific organs can enhance efficacy and reduce systemic side effects.

  • Inhaled Delivery: For pulmonary applications, an inhaled formulation of Tranilast (NXP002) has been developed.[9] Preclinical studies have shown that this method can efficiently deliver the drug to the lungs while limiting systemic exposure.[9] Inhaled Tranilast has also been shown to inhibit acute pulmonary inflammation in rats.[10]

  • Nose-to-Brain Delivery: For neurological studies, intranasal administration using liquid crystal (LC) formulations has been shown to enhance brain uptake of Tranilast by bypassing the blood-brain barrier.[11][12] MGE and GMO liquid crystal formulations have been reported to increase brain uptake by 10- to 12-fold and 2- to 2.4-fold, respectively, compared to a Tranilast solution.[11][12]

Quantitative Data on Optimized Tranilast Formulations

The following tables summarize the pharmacokinetic data from preclinical studies in rats for various optimized this compound formulations compared to crystalline Tranilast.

Table 1: Pharmacokinetic Parameters of Different Tranilast Formulations in Rats

Formulation TypeDose (mg/kg)Cmax Improvement (x-fold)AUC Improvement (x-fold)Reference
Amorphous Solid Dispersion (Eudragit EPO)Not Specified-19[1][6]
Amorphous Solid Dispersion (Fine Droplet Drying)Not Specified-16[4]
Crystalline Solid DispersionNot Specified6032[3]
Tranilast-AMP Clay ComplexNot Specified63[2]
Self-Micellizing Solid Dispersion (15% Drug Loading)1014734[7]
Solid Dispersion (Amphiphilic Block Copolymer)1012552[13]

Experimental Protocols

1. Preparation of Amorphous Solid Dispersion (ASD) of Tranilast with Eudragit EPO (Solvent Evaporation Method)

  • Materials: Tranilast, Eudragit EPO, suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve Tranilast and Eudragit EPO in the solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize and sieve the dried ASD to obtain a uniform powder.

  • Characterization: The resulting ASD can be characterized for its physicochemical properties, including morphology, crystallinity (using PXRD and DSC), dissolution rate, and drug-polymer interactions (using FTIR).[1][6]

2. Pharmacokinetic Study of Oral Tranilast Formulations in Rats

  • Animal Model: Sprague-Dawley rats are commonly used.[2]

  • Procedure:

    • Fast the rats overnight prior to drug administration.

    • Administer the Tranilast formulation (e.g., crystalline Tranilast suspension, ASD, or other optimized formulation) orally via gavage.

    • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of Tranilast in the plasma samples using a validated analytical method, such as UPLC/ESI-MS.[1][13]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

experimental_workflow General Experimental Workflow for Preclinical Evaluation of Tranilast Formulations cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation (Rat Model) cluster_invitro In Vitro Evaluation Formulation_Preparation Preparation of Tranilast Formulations (e.g., ASD, CSD, etc.) Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability, etc.) Formulation_Preparation->Physicochemical_Characterization Oral_Administration Oral Administration (Gavage) Formulation_Preparation->Oral_Administration Optimized Formulation Cell_Culture Cell-based Assays Formulation_Preparation->Cell_Culture Test Formulation Dissolution_Studies Dissolution Testing Physicochemical_Characterization->Dissolution_Studies Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (UPLC/ESI-MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Plasma_Analysis->PK_Analysis

Caption: Preclinical evaluation workflow for Tranilast formulations.

tranilast_signaling_pathway Simplified Signaling Pathway of Tranilast's Anti-inflammatory Action Tranilast Tranilast TGF_beta TGF-β Signaling Tranilast->TGF_beta Inhibits PGD2_Production Prostaglandin D2 (PGD2) Production Tranilast->PGD2_Production Suppresses SMAD2 SMAD2 TGF_beta->SMAD2 Activates ECM_Production Extracellular Matrix (ECM) Protein Production SMAD2->ECM_Production Promotes Inflammation Inflammation PGD2_Production->Inflammation Mediates

Caption: Tranilast's inhibitory effects on key signaling pathways.

References

Validation & Comparative

A Comparative Analysis of Tranilast Sodium and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Tranilast sodium and the well-established corticosteroid, dexamethasone, in various preclinical inflammation models. The following sections present quantitative data, detailed experimental protocols, and mechanistic insights to aid in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

Dexamethasone, a potent glucocorticoid, has long been a benchmark for anti-inflammatory activity, exerting its effects through broad immunosuppression. Tranilast, an anti-allergic agent, demonstrates a more targeted mechanism of action, primarily inhibiting mast cell degranulation and the NLRP3 inflammasome. This guide synthesizes available preclinical data to offer an indirect comparison of their efficacy in models of acute and chronic inflammation. While direct head-to-head studies are limited, this comparative analysis of data from similar experimental setups provides valuable insights into their respective anti-inflammatory profiles.

Mechanisms of Action

This compound

Tranilast modulates inflammatory responses through several key pathways. It is known to inhibit the release of inflammatory mediators, such as histamine and prostaglandins, from mast cells. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). A critical aspect of its mechanism is the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. Key signaling pathways inhibited by dexamethasone include nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory cascade.

Signaling Pathway Diagrams

Tranilast_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Mast Cell / Macrophage cluster_mediators Inflammatory Mediators Allergen/PAMPs Allergen/PAMPs Mast_Cell_Degranulation Mast Cell Degranulation Allergen/PAMPs->Mast_Cell_Degranulation NLRP3_Inflammasome NLRP3 Inflammasome Activation Allergen/PAMPs->NLRP3_Inflammasome Cytokine_Gene_Expression Cytokine Gene Expression Allergen/PAMPs->Cytokine_Gene_Expression Histamine_PGs Histamine, Prostaglandins Mast_Cell_Degranulation->Histamine_PGs IL1b_IL18 IL-1β, IL-18 NLRP3_Inflammasome->IL1b_IL18 TNFa_TGFb TNF-α, TGF-β Cytokine_Gene_Expression->TNFa_TGFb Tranilast Tranilast Tranilast->Mast_Cell_Degranulation Inhibits Tranilast->NLRP3_Inflammasome Inhibits Tranilast->Cytokine_Gene_Expression Inhibits

Caption: Tranilast's Anti-Inflammatory Mechanism.

Dexamethasone_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_mediators Inflammatory Response LPS_Cytokines LPS, Pro-inflammatory Cytokines NFkB_MAPK NF-κB & MAPK Signaling LPS_Cytokines->NFkB_MAPK GR Glucocorticoid Receptor (GR) GR->NFkB_MAPK Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Expression NFkB_MAPK->Pro-inflammatory_Genes Cytokines_Chemokines Cytokines, Chemokines, COX-2 Pro-inflammatory_Genes->Cytokines_Chemokines Dexamethasone Dexamethasone Dexamethasone->GR Activates

Caption: Dexamethasone's Anti-Inflammatory Mechanism.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and dexamethasone in various animal models of inflammation.

Table 1: Lipopolysaccharide (LPS)-Induced Inflammation
DrugModelSpeciesDoseParameterResult
Tranilast LPS-induced lung injuryRat200 mg/kgTNF-α, IL-1β, IL-6 levels in lung tissueSignificant reduction in all cytokines
Dexamethasone LPS-induced endotoxemiaRat1 mg/kg, i.p.Plasma TNF-α and IL-1β levelsSignificant reduction in both cytokines
Dexamethasone LPS-induced neuroinflammationMouse1, 5, 10 mg/kgBrain IL-1β and TNF-α mRNADose-dependent reduction
Table 2: Carrageenan-Induced Paw Edema
DrugModelSpeciesDoseParameterResult
Tranilast Data not available----
Dexamethasone Carrageenan-induced paw edemaRat1 mg/kg, s.c.Edema inhibition at 3 hours86.5% inhibition[1]
Dexamethasone Carrageenan-induced paw edemaRat10 mg/kg, i.p.Paw thickness reductionSignificant decrease compared to carrageenan group[2]
Table 3: Collagen-Induced Arthritis (CIA)
DrugModelSpeciesDoseParameterResult
Tranilast Established CIAMouse400 mg/kg/day, p.o.Clinical and X-ray scoresSignificantly reduced scores[2]
Tranilast Established CIAMouse400 mg/kg/day, p.o.Paw TNF-α, IL-6, SCF, RANKL mRNASignificant decrease in all markers[2]
Dexamethasone Established CIAMouse0.5, 1.0, and 2.0 mg/kg, i.p.Mean Joint ScoreDose-dependent reduction
Dexamethasone Established CIAMouseNot specifiedClinical scoreComplete abolishment of CIA induction

Experimental Protocols

A generalized workflow for preclinical inflammation studies is depicted below, followed by detailed protocols for specific models.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Induction_of_Inflammation Induction of Inflammation Baseline_Measurements->Induction_of_Inflammation Drug_Administration Drug Administration (Tranilast or Dexamethasone) Induction_of_Inflammation->Drug_Administration Monitoring_and_Data_Collection Monitoring & Data Collection Drug_Administration->Monitoring_and_Data_Collection Terminal_Sample_Collection Terminal Sample Collection Monitoring_and_Data_Collection->Terminal_Sample_Collection Data_Analysis Data Analysis Terminal_Sample_Collection->Data_Analysis

Caption: General Experimental Workflow.
Lipopolysaccharide (LPS)-Induced Inflammation

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 4 mg/kg for rats, 10 mg/kg for mice) is administered.

  • Drug Administration:

    • Tranilast: Administered orally (p.o.) or intraperitoneally (i.p.) at varying doses (e.g., 50-200 mg/kg) prior to or following LPS challenge.

    • Dexamethasone: Typically administered i.p. or subcutaneously (s.c.) at doses ranging from 0.5 to 10 mg/kg, either before or after LPS injection.

  • Assessments:

    • Blood samples are collected at various time points (e.g., 2, 4, 6, 24 hours) to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.

    • Tissues (e.g., lung, liver, brain) can be harvested for histological analysis and measurement of inflammatory markers.

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar or Sprague-Dawley rats are frequently used.

  • Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

  • Drug Administration:

    • Dexamethasone: Administered i.p. or s.c. (e.g., 1-10 mg/kg) 30-60 minutes before carrageenan injection.

  • Assessments:

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated groups to the vehicle control group.

Collagen-Induced Arthritis (CIA)
  • Animals: DBA/1 mice are a commonly used susceptible strain.

  • Induction:

    • Primary Immunization: An emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.

    • Booster Immunization: After 21 days, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Drug Administration:

    • Tranilast: Oral administration (e.g., 400 mg/kg/day) is initiated after the onset of arthritis.

    • Dexamethasone: Intraperitoneal injections (e.g., 0.5-2.0 mg/kg) are typically started after the establishment of arthritis.

  • Assessments:

    • Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema (e.g., on a scale of 0-4 per paw).

    • Histopathology: At the end of the study, joints are collected for histological examination of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum or paw tissue levels of inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies can be measured.

Conclusion

Based on the available preclinical data, both this compound and dexamethasone demonstrate significant anti-inflammatory properties across various models. Dexamethasone exhibits broad and potent efficacy, consistent with its mechanism as a glucocorticoid. Tranilast, while appearing less potent on a milligram-per-kilogram basis, offers a more targeted approach by inhibiting mast cell degranulation and the NLRP3 inflammasome.

The choice between these two compounds in a research or drug development context will depend on the specific inflammatory pathways being targeted. The lack of direct comparative studies highlights a need for future research to directly evaluate the relative efficacy and therapeutic potential of Tranilast and dexamethasone in standardized inflammation models. This would provide a clearer understanding of their respective strengths and potential clinical applications.

References

A Comparative Analysis of Tranilast Sodium and Other Mast Cell Stabilizers in Allergic Response Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast sodium's performance against other common mast cell stabilizers, namely cromolyn sodium and ketotifen, in various in vitro allergic response assays. The information presented is collated from peer-reviewed studies to assist researchers in selecting the appropriate compound for their experimental needs.

Introduction to Mast Cell Stabilizers

Mast cells are key effector cells in allergic reactions. Upon activation by allergens and other stimuli, they undergo degranulation, releasing a cascade of inflammatory mediators such as histamine, proteases, and cytokines. These mediators are responsible for the clinical manifestations of allergic diseases. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing the release of these inflammatory molecules and mitigating the allergic response. This guide focuses on a comparative evaluation of this compound, cromolyn sodium, and ketotifen, three widely studied mast cell stabilizers.

Mechanisms of Action: A Comparative Overview

While all three compounds ultimately lead to the stabilization of mast cells, their precise mechanisms of action exhibit some differences.

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) was initially developed as an anti-allergic drug.[1] Its primary mechanism involves the inhibition of mediator release from mast cells.[1] Beyond this, Tranilast has demonstrated broader anti-inflammatory effects, including the inhibition of cytokine and prostaglandin E2 (PGE2) release from human monocytes-macrophages. It has also been shown to suppress the synthesis of prostaglandin D2 (PGD2) in mast cell homogenates by inhibiting PGD synthetase.[2]

Cromolyn sodium is a classic mast cell stabilizer that is thought to work by inhibiting the degranulation of sensitized mast cells, thus preventing the release of histamine and other inflammatory mediators.[3][4] However, some studies suggest it may be a relatively weak inhibitor of histamine release from human mast cells compared to other compounds.[4]

Ketotifen exhibits a dual mechanism of action. It not only stabilizes mast cells, preventing the release of histamine and other mediators, but also acts as a non-competitive H1-histamine receptor antagonist.[1][5] This dual functionality makes it effective in both preventing the allergic cascade and blocking the action of histamine that has already been released.[5]

Performance in Allergic Response Assays: Quantitative Data

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound, cromolyn sodium, and ketotifen in key allergic response assays.

Table 1: Inhibition of Mast Cell Degranulation

CompoundCell TypeStimulusConcentration% Inhibition of DegranulationReference
Tranilast Rat Peritoneal Mast CellsCompound 48/80500 µM72.9%[1]
1 mM78.3%[1]
Ketotifen Rat Peritoneal Mast CellsCompound 48/8050 µM72.0%[1]
100 µM80.4%[1]
Cromolyn Sodium Human Lung & Tonsillar Mast CellsIgE-dependentHigh concentrationsWeak inhibition[6]
Human Skin Mast CellsIgE-dependent-No inhibition[6]

Note: A direct comparative study of all three compounds in the same degranulation assay was not identified. The data presented is from separate studies and should be interpreted with consideration of the different experimental conditions.

Table 2: Inhibition of Mediator Release

CompoundMediatorCell Type/SystemIC50 / Effective ConcentrationReference
Tranilast Prostaglandin D2Rat Peritoneal Mast Cell HomogenatesIC50: 0.1 mM[2]
Ketotifen Histamine & PGD2Human Lung & Tonsillar Mast CellsInhibition at high concentrations[6]
Cromolyn Sodium Histamine & PGD2Human Lung & Tonsillar Mast CellsWeak inhibition[6]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Mast Cell Degranulation Assay (Compound 48/80-induced)

This protocol is based on the methodology described in the comparative study of Tranilast and ketotifen.[1]

  • Cell Isolation: Peritoneal mast cells are isolated from rats.

  • Incubation: The isolated mast cells are incubated in an external solution. For the experimental groups, various concentrations of Tranilast (100 µM, 250 µM, 500 µM, or 1 mM) or ketotifen (1 µM, 10 µM, 50 µM, or 100 µM) are added to the solution. A control group with no drug is also prepared.

  • Induction of Degranulation: Exocytosis is induced by adding compound 48/80 to the cell suspensions.

  • Quantification: The number of degranulating mast cells is counted under a microscope and expressed as a percentage of the total number of mast cells in the observed field.

Histamine Release Assay (General Protocol)

This is a generalized protocol based on common methodologies for measuring histamine release from mast cell lines like RBL-2H3.

  • Cell Culture: RBL-2H3 cells are cultured in appropriate media and seeded in 24-well plates.

  • Sensitization: Cells are sensitized overnight with anti-DNP IgE.

  • Drug Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test compounds (Tranilast, cromolyn sodium, or ketotifen) for a specified period.

  • Antigen Challenge: Histamine release is triggered by challenging the cells with DNP-BSA antigen.

  • Histamine Quantification: The supernatant is collected, and the histamine content is measured using an appropriate method, such as an enzyme immunoassay (EIA) or fluorometric assay. The percentage of histamine release is calculated relative to a positive control (e.g., cell lysis with Triton X-100).

Prostaglandin D2 (PGD2) Synthesis Inhibition Assay

This protocol is based on the study investigating the effect of Tranilast on PGD2 synthesis.[2]

  • Cell Homogenate Preparation: Homogenates of rat peritoneal mast cells are prepared.

  • Incubation with Tranilast: The homogenates are incubated with varying concentrations of Tranilast.

  • Initiation of PGD2 Synthesis: The synthesis of prostaglandins is initiated by the addition of arachidonic acid.

  • Extraction and Quantification: The reaction is stopped, and the prostaglandins are extracted. The levels of PGD2, PGE2, and PGF2α are quantified using a suitable method like radioimmunoassay or liquid chromatography-mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell activation and the general workflow of a mast cell degranulation assay.

Mast_Cell_Activation_Pathway cluster_receptor Cell Membrane cluster_stabilizers Inhibitory Action cluster_signaling Intracellular Signaling Cascade Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds to Lyn_Syk Lyn/Syk Kinases Activation FcεRI->Lyn_Syk Tranilast Tranilast Degranulation Degranulation (Mediator Release) Tranilast->Degranulation inhibits Cromolyn Cromolyn Sodium Cromolyn->Degranulation inhibits Ketotifen_stabilizer Ketotifen (Stabilizer) Ketotifen_stabilizer->Degranulation inhibits PLCg PLCγ Activation Lyn_Syk->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Ca_release->Degranulation MAPK MAPK Pathway PKC_activation->MAPK PKC_activation->Degranulation Gene_expression Cytokine Gene Expression MAPK->Gene_expression Histamine Histamine Release Degranulation->Histamine Ketotifen_antihistamine Ketotifen (H1 Antagonist) Histamine->Ketotifen_antihistamine blocked by

Caption: Mast Cell Activation and Inhibition Pathway.

Degranulation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Cells Isolate Mast Cells Incubate_Drugs Incubate with Test Compounds Isolate_Cells->Incubate_Drugs Induce_Degranulation Induce Degranulation (e.g., Compound 48/80) Incubate_Drugs->Induce_Degranulation Measure_Response Measure Mediator Release (e.g., Histamine, β-hexosaminidase) Induce_Degranulation->Measure_Response Quantify_Inhibition Quantify % Inhibition Measure_Response->Quantify_Inhibition Compare_Efficacy Compare Efficacy Quantify_Inhibition->Compare_Efficacy

Caption: Mast Cell Degranulation Assay Workflow.

Summary and Conclusion

This guide provides a comparative overview of this compound, cromolyn sodium, and ketotifen as mast cell stabilizers in allergic response assays.

  • This compound is an effective mast cell stabilizer with additional anti-inflammatory properties, including the inhibition of cytokine and prostaglandin synthesis.

  • Cromolyn sodium is a well-established mast cell stabilizer, though its efficacy, particularly in human skin mast cells, has been questioned in some studies.

  • Ketotifen demonstrates high potency as a mast cell stabilizer and offers the additional benefit of H1-histamine receptor antagonism.

Direct comparative studies encompassing all three compounds are limited. The available data suggests that ketotifen is a more potent mast cell stabilizer than Tranilast in in vitro degranulation assays.[1] The choice of a specific mast cell stabilizer for research purposes will depend on the specific experimental question, the cell type being used, and the desired mechanism of action to be investigated. For instance, if the goal is to study the effects of pure mast cell stabilization without confounding antihistaminic effects, Tranilast or cromolyn sodium might be more suitable choices than ketotifen. Conversely, if a broader anti-allergic effect is desired, the dual action of ketotifen may be advantageous. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.

References

Validating the Anti-Fibrotic Efficacy of Tranilast Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-fibrotic drug discovery, validating novel therapeutic agents against known standards is a critical step. This guide provides a comparative analysis of Tranilast sodium's anti-fibrotic effects alongside two well-established inhibitors, Pirfenidone and Nintedanib. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluation.

Comparative Efficacy of Anti-Fibrotic Agents

The anti-fibrotic potential of Tranilast, Pirfenidone, and Nintedanib has been evaluated in various in vitro and in vivo models. While direct head-to-head studies are limited, a comparative summary of their effects on key fibrotic markers can be compiled from independent research.

In Vitro Inhibition of Fibrosis

Fibroblasts are key effector cells in the progression of fibrosis, responsible for the excessive deposition of extracellular matrix (ECM) components, primarily collagen. The efficacy of Tranilast, Pirfenidone, and Nintedanib in mitigating fibroblast activity and collagen synthesis is summarized below.

Parameter Tranilast Pirfenidone Nintedanib
Inhibition of Collagen Synthesis Up to 55% inhibition of total collagen synthesis in human skin fibroblasts at 300 µM.[1][2] Also shown to inhibit TGF-β-induced Type I collagen expression in corneal fibroblasts.[3]Dose-dependently suppresses basal and TGF-β1-induced collagen I protein production in primary human intestinal fibroblasts.[4][5]Significantly prevented TGF-β-induced collagen secretion from IPF fibroblasts at 1 µM.[6][7]
Inhibition of Fibroblast Proliferation Decreased proliferation of corneal fibroblasts at high concentrations.[3]Dose-dependently inhibited primary human intestinal fibroblast proliferation.[4][5] Also reduced proliferation of cardiac fibroblasts.[8] and human lung fibroblasts[9]Prevented the pro-proliferative effect of PDGF-BB, bFGF, and VEGF on IPF fibroblasts.[6] Inhibited proliferation of human Tenon's fibroblasts in a dose-dependent manner.[10]
Effect on Myofibroblast Differentiation Attenuates TGF-β-induced stress fiber formation in human corneal fibroblasts.[11]Attenuated TGF-β-induced α-smooth muscle actin (α-SMA) expression in human lung fibroblasts.[12]Prevented human Tenon's fibroblast myofibroblast differentiation.[10]
In Vivo Anti-Fibrotic Effects

The bleomycin-induced pulmonary fibrosis model is a widely used in vivo system to assess the efficacy of anti-fibrotic compounds.

Model Tranilast Pirfenidone Nintedanib
Bleomycin-Induced Pulmonary Fibrosis (Mice/Rats) Oral administration significantly attenuated pulmonary fibrosis in mice.Oral administration reduced collagen deposition in a murine colitis model with fibrosis.[13]Markedly reduced the degree of pulmonary fibrosis in bleomycin-treated mice.[14][15] Pre-treatment with nintedanib before bleomycin administration reduced the Ashcroft score and TGF-β1 levels.[16]

Signaling Pathways in Fibrosis Inhibition

Tranilast, Pirfenidone, and Nintedanib exert their anti-fibrotic effects by modulating key signaling pathways implicated in the pathogenesis of fibrosis, with a notable convergence on the Transforming Growth Factor-beta (TGF-β) pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-β1 TGF-β1 TGFBR TGF-β Receptor TGF-β1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation p38 p38 MAPK TGFBR->p38 Akt Akt TGFBR->Akt ERK ERK1/2 TGFBR->ERK cAbl c-Abl TGFBR->cAbl PDGFR PDGF Receptor PDGFR->ERK FGFR FGF Receptor FGFR->ERK VEGFR VEGF Receptor VEGFR->ERK Smad4 Smad4 Smad23->Smad4 Smad_complex Smad2/3/4 Complex Smad4->Smad_complex Gene_expression Pro-fibrotic Gene Expression p38->Gene_expression Akt->Gene_expression ERK->Gene_expression cAbl->Gene_expression Smad_complex->Gene_expression Tranilast Tranilast Tranilast->TGFBR Interferes with TGF-β effects Pirfenidone Pirfenidone Pirfenidone->Smad23 Inhibits phosphorylation Pirfenidone->p38 Pirfenidone->Akt Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Nintedanib->VEGFR Nintedanib->ERK Inhibits Nintedanib->cAbl Inhibits

Caption: Simplified signaling pathways in fibrosis and points of intervention for Tranilast, Pirfenidone, and Nintedanib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Fibroblast Proliferation and Collagen Synthesis Assay

This protocol outlines a general procedure for assessing the anti-fibrotic effects of compounds on cultured fibroblasts.

cluster_protocol In Vitro Fibrosis Assay Workflow start Start: Isolate and culture human fibroblasts induce Induce Fibrotic Phenotype: Treat with TGF-β1 start->induce 1. Cell Seeding treat Treat with Test Compounds: Tranilast, Pirfenidone, Nintedanib (at various concentrations) induce->treat 2. Stimulation prolif Assess Proliferation: e.g., BrdU incorporation, CCK-8 assay treat->prolif 3a. Proliferation Endpoint collagen Assess Collagen Synthesis: e.g., Sircol assay, Western blot for Collagen I treat->collagen 3b. Collagen Endpoint end End: Analyze and compare data prolif->end collagen->end cluster_protocol Bleomycin-Induced Pulmonary Fibrosis Workflow start Start: Acclimate C57BL/6 mice induce Induce Fibrosis: Intratracheal instillation of bleomycin start->induce 1. Animal Preparation treat Treatment Regimen: Administer Tranilast, Pirfenidone, or Nintedanib (e.g., oral gavage) induce->treat 2. Fibrosis Induction assess Assess Fibrosis: (e.g., at day 14 or 21) - Histology (Masson's Trichrome) - Hydroxyproline assay - Gene expression (RT-qPCR) treat->assess 3. Therapeutic Intervention end End: Analyze and compare lung fibrosis severity assess->end

References

Comparative Analysis of Tranilast Sodium and 5-Fluorouracil in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast sodium and the conventional chemotherapeutic agent, 5-fluorouracil (5-FU), in the context of colon cancer. The analysis is based on experimental data from in vitro and in vivo models, focusing on their mechanisms of action, efficacy, and potential for combination therapy.

Mechanisms of Action

Tranilast and 5-FU combat colon cancer through distinct molecular pathways. Understanding these differences is crucial for designing effective therapeutic strategies.

This compound: Tranilast is recognized as an inhibitor of Transforming Growth Factor-beta (TGF-β) secretion.[1] In the tumor microenvironment, TGF-β can promote tumor progression in advanced stages.[1] Tranilast's anti-cancer effects are linked to its ability to:

  • Inhibit Angiogenesis: It reduces the formation of new blood vessels that supply tumors by decreasing the expression of vascular endothelial growth factor (VEGF).[2]

  • Ameliorate Fibrosis: By inhibiting the TGF-β pathway, Tranilast can reduce collagen deposition, thereby decreasing tumor fibrosis.[1][2]

  • Suppress Cell Cycle Progression: It has been shown to downregulate Cyclin D1, a key protein involved in cell cycle progression.[1][2]

  • Modulate Oxidative Stress: Tranilast can increase the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage.[1][2]

5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that has been a cornerstone of colon cancer chemotherapy for decades.[3] Its primary mechanisms of action include:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluoro-deoxyuridine monophosphate (FdUMP), binds to and inhibits TS. This enzyme is critical for the synthesis of thymidine, a necessary component of DNA.[4][5] Inhibition of TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[6]

  • Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA, leading to fraudulent macromolecules that interfere with their normal functions and contribute to cytotoxicity.[3]

Figure 1. Distinct mechanisms of action for Tranilast and 5-FU.

Comparative Analysis of In Vitro Studies

In vitro studies on colon cancer cell lines provide valuable data on the direct cytotoxic effects of Tranilast and 5-FU.

Data Summary: In Vitro Performance

DrugCell Line(s)AssayKey FindingsReference(s)
Tranilast CT-26MTTDose-dependent reduction in cell viability with an IC50 of 200 µM.[1][7]
CT-26Spheroid FormationTime-dependent suppression of sphere colony formation.[1][7]
CT-26Western BlotDecreased protein expression of Cyclin D1.[1]
5-Fluorouracil COLO-205, HT-29MTTIC50 of 3.2 µM for COLO-205 and 13 µM for HT-29.
HCT116, SW480MTTDose-dependent inhibition of cell viability.
SW620MTT, Flow CytometryIC50 of ~13 µg/ml; induced apoptosis and S-phase cell cycle arrest.[8][9]
LoVo, DLD1, etc.Western BlotModulated Bcl-2 family proteins (e.g., increased Bax, Bak).[10]

Performance Insights:

  • Cytotoxicity: 5-FU demonstrates potent cytotoxicity at micromolar concentrations, with IC50 values varying across different colon cancer cell lines. Tranilast also reduces cell viability in a dose-dependent manner, though at a higher concentration (IC50 of 200 µM in CT-26 cells).[1][7]

  • Cell Cycle and Apoptosis: 5-FU is well-documented to induce S-phase arrest and apoptosis, often associated with the modulation of Bcl-2 family proteins.[8][9][10] Tranilast has been shown to suppress cell cycle progression by decreasing the expression of Cyclin D1.[1]

Comparative Analysis of In Vivo Studies

In vivo xenograft models offer insights into the anti-tumor efficacy of these compounds in a more complex biological system.

Data Summary: In Vivo Performance

Drug/CombinationModelKey FindingsReference(s)
Tranilast Colon cancer xenograftInhibited tumor growth compared to control. Increased tumor necrosis and reduced tumor density.[1][2]
5-Fluorouracil Colon cancer xenograftInhibited tumor growth compared to control.[11][12]
Tranilast + 5-FU Colon cancer xenograftSignificantly inhibited tumor growth compared to control and single-agent groups. More potent reduction in tumor weight than single agents. Reduced angiogenesis and attenuated collagen deposition (fibrosis).[1][2][13]

Performance Insights:

  • Monotherapy: Both Tranilast and 5-FU individually inhibit tumor growth in xenograft models compared to untreated controls.[1][11]

  • Combination Therapy: The combination of Tranilast and 5-FU demonstrates a more potent anti-tumor effect.[1][2] This combination significantly inhibits tumor growth and weight, reduces angiogenesis, and decreases tumor fibrosis.[1][2][13] These findings suggest a synergistic relationship where Tranilast may enhance the efficacy of 5-FU by modulating the tumor microenvironment.[1]

Comparative_Logic cluster_Tranilast Tranilast cluster_5FU 5-Fluorouracil cluster_Combo Combination Therapy T_Mech Mechanism: TGF-β Inhibition T_Vitro In Vitro: Reduces Viability, Suppresses Cyclin D1 T_Mech->T_Vitro T_Vivo In Vivo: Inhibits Tumor Growth, Reduces Angiogenesis & Fibrosis T_Vitro->T_Vivo Combo_Effect Synergistic Effect: Potent Tumor Inhibition T_Vivo->Combo_Effect FU_Mech Mechanism: TS Inhibition, DNA/RNA Damage FU_Vitro In Vitro: Potent Cytotoxicity, Induces Apoptosis FU_Mech->FU_Vitro FU_Vivo In Vivo: Inhibits Tumor Growth FU_Vitro->FU_Vivo FU_Vivo->Combo_Effect

Figure 2. Logical flow of single-agent vs. combination effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays cited in this analysis.

Experimental_Workflow cluster_assays In Vitro Assays start Colon Cancer Cell Culture (e.g., CT-26, HCT116, SW620) treatment Treatment with Tranilast / 5-FU / Combination start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis / Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb analysis Data Acquisition & Analysis mtt->analysis flow->analysis wb->analysis results Comparative Results (IC50, Apoptosis %, Protein Levels) analysis->results

Figure 3. General experimental workflow for in vitro analysis.

A. MTT Cell Viability Assay This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.[14][15]

  • Treatment: Treat the cells with various concentrations of Tranilast or 5-FU for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or detergent reagent) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.

B. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment, harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.[16]

  • Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 2-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

C. Western Blot for Protein Expression (e.g., Cyclin D1) This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the results.

Conclusion and Future Directions

The experimental evidence indicates that both this compound and 5-fluorouracil possess anti-cancer properties against colon cancer models, albeit through different mechanisms. 5-FU acts as a potent cytotoxic agent by directly interfering with DNA synthesis.[4] Tranilast functions by modulating the tumor microenvironment, primarily through the inhibition of the TGF-β pathway, which affects angiogenesis and fibrosis.[1]

The most compelling finding is the enhanced anti-tumor activity observed when Tranilast is used in combination with 5-FU in vivo.[1][2] This suggests that Tranilast could serve as a valuable adjunct to conventional chemotherapy. By targeting supportive processes like angiogenesis and fibrosis, Tranilast may help overcome resistance mechanisms and improve the efficacy of cytotoxic drugs like 5-FU.

Future research should focus on:

  • Elucidating the precise molecular interactions that lead to the synergistic effects of the combination therapy.

  • Evaluating the efficacy and safety of this combination in more advanced preclinical models, such as patient-derived xenografts (PDXs).

  • Investigating the potential of Tranilast to sensitize 5-FU-resistant colon cancer models to treatment.

This comparative guide underscores the potential of a multi-targeted approach in colon cancer therapy and provides a foundation for further investigation into the clinical application of Tranilast in combination with 5-fluorouracil.

References

Tranilast Sodium's Impact on TGF-β Signaling: A Comparative Analysis with Alternative Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tranilast sodium's performance in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, supported by Western blot validation data. We further compare its effects with other known inhibitors of this critical cellular pathway.

Tranilast, an anti-allergic agent, has garnered significant interest for its anti-fibrotic properties, which are largely attributed to its inhibitory effects on the TGF-β signaling pathway.[1][2][3] This pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) production; its dysregulation is a hallmark of numerous fibrotic diseases and cancer.[4][5][6] This guide delves into the Western blot validation of Tranilast's mechanism of action and contrasts it with other therapeutic alternatives.

Comparative Efficacy of TGF-β Pathway Inhibitors

Tranilast exerts its effects by suppressing the TGF-β/Smad signaling cascade.[1][7] Specifically, it has been shown to attenuate the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[1][7] This inhibition leads to a reduction in the expression of fibrotic markers such as fibronectin and collagen.[1][8] The following table summarizes the quantitative effects of Tranilast and alternative TGF-β inhibitors on key pathway proteins, as determined by Western blot analysis from various studies.

CompoundTarget ProteinCell/Tissue TypeConcentration/DoseFold Change vs. Control (Phosphorylation or Expression)Reference
Tranilast p-Smad2A549 cells200 µM↓ (Attenuated TGF-β2-induced phosphorylation)[1]
Tranilast p-Smad3Human Peritoneal Mesothelial Cells100 µM↓ (Reversed TGF-β1-induced increase)[7]
Tranilast Smad4A549 and PC14 cells100-200 µM↓ (Decreased TGF-β1-induced expression)[9]
Tranilast FibronectinA549 cells50-200 µM↓ (Inhibited TGF-β2-induced expression)[1][8]
Pirfenidone p-Smad2/3--↓ (Inhibits phosphorylation)[10]
Losartan TGF-β1--↓ (Reduces expression)[10]
Galunisertib (LY2157299) p-Smad2--↓ (Inhibits TGF-β receptor I kinase activity)[6]

Visualizing the TGF-β Signaling Pathway and Inhibitor Actions

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the points of intervention for Tranilast and alternative inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binding TBRI TGF-β RI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad2 Smad2 TBRI->Smad2 Phosphorylation Smad3 Smad3 TBRI->Smad3 Phosphorylation pSmad2 p-Smad2 Smad2->pSmad2 pSmad3 p-Smad3 Smad3->pSmad3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2->Smad_complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (e.g., Fibronectin, Collagen) Smad_complex->Gene_expression Transcription Regulation Tranilast Tranilast Tranilast->pSmad2 Inhibits Tranilast->pSmad3 Inhibits Galunisertib Galunisertib Galunisertib->TBRI Inhibits Kinase Pirfenidone Pirfenidone Pirfenidone->TGF-beta Reduces Expression Losartan Losartan Losartan->TGF-beta Reduces Activation

TGF-β signaling pathway and points of inhibition.

Experimental Protocol: Western Blot for TGF-β Pathway Proteins

This section provides a detailed methodology for the validation of Tranilast's effect on TGF-β pathway proteins, specifically focusing on the detection of total and phosphorylated Smad2/3.

1. Cell Culture and Treatment:

  • Culture cells (e.g., A549 human alveolar epithelial cells) in appropriate media and conditions.

  • Treat cells with desired concentrations of Tranilast (e.g., 50, 100, 200 µM) with or without a TGF-β ligand (e.g., 5 ng/mL TGF-β2) for a specified duration (e.g., 72 hours).[1][8]

2. Protein Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA protein assay kit.[4]

3. Gel Electrophoresis and Protein Transfer:

  • Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][11]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Smad2, anti-Smad2, anti-phospho-Smad3, anti-Smad3, anti-β-actin) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again as described above.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[11]

  • Visualize the bands using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Workflow for Western Blot Validation

The following diagram outlines the experimental workflow for validating the effect of Tranilast on TGF-β pathway proteins using Western blotting.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., A549 cells + Tranilast +/- TGF-β) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E Blocking (Prevent Non-specific Binding) D->E F Primary Antibody Incubation (e.g., anti-pSmad2, anti-Smad2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry & Normalization) H->I

Western blot experimental workflow.

References

Tranilast Sodium's Impact on Gene Expression: A Quantitative PCR-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tranilast sodium's performance in modulating gene expression, supported by quantitative PCR (qPCR) data. We delve into its mechanism of action, compare it with alternative anti-fibrotic agents, and provide detailed experimental protocols for reproducible research.

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated potent anti-fibrotic and anti-inflammatory properties. Its mechanism of action is largely attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) deposition. Dysregulation of the TGF-β pathway is implicated in various fibrotic diseases and cancer. Quantitative PCR is a powerful technique to confirm and quantify the impact of Tranilast on the expression of key genes within this pathway and other related cellular processes.

Comparative Analysis of Gene Expression Modulation

Tranilast has been shown to significantly downregulate the expression of key pro-fibrotic and inflammatory genes. To provide a comparative perspective, we have summarized qPCR data on the effects of Tranilast and two other well-known anti-fibrotic agents, Pirfenidone and Losartan, which also target the TGF-β pathway and related fibrotic processes.

Target GeneDrugCell Type/ModelConcentration/DoseFold Change in mRNA Expression (vs. Control)Reference
TGF-β1 TranilastPorcine Coronary Arteries (Stenting Model)Low Dose↓ ~65%[1]
PirfenidoneHuman Renal Cell Carcinoma Cells (786-O)Not Specified↓ Significant Decrease[2]
LosartanRat Myocardial FibroblastsNot Specified↓ Significant Decrease[3]
Collagen Type I TranilastHuman Skin Fibroblasts300 µM↓ ~55%[4]
LosartanHuman Lung FibroblastsAng II + Losartan↓ Significant Decrease[5]
α-SMA (ACTA2) TranilastHuman Cardiac Fibroblasts30 µM↓ Significant Decrease[6]
PirfenidoneHuman Fibroblast-like SynoviocytesNot Specified↓ Significant Decrease[7]
Smad4 TranilastHuman Lung Cancer Cells (A549)Not Specified↓ Significant Decrease
Pro-alpha 1(I) collagen TranilastHuman Skin FibroblastsNot Specified↓ 60%[4]
LosartanSpontaneously Hypertensive RatsNot SpecifiedNo Significant Change
TGF-β Receptor II (TβR-II) TranilastPorcine Coronary Arteries (Stenting Model)Low Dose↓ ~80%[1]
Inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranilastBEAS-2B Cells (LPS-stimulated)50-200 µM↓ Dose-dependent Decrease[7]
PirfenidoneConnective Tissue Disease-associated Interstitial Lung Disease PatientsNot Specified↓ Significant Decrease (Serum TNF-α)
LosartanRat Heart (Radiation-induced)Not Specified↓ Significant Decrease (Il1, Il6, Tnfα)

Note: The experimental conditions, cell types, and drug concentrations vary across studies, which should be considered when making direct comparisons.

Experimental Protocols

A detailed and standardized protocol is crucial for the reproducibility of qPCR experiments. Below is a comprehensive methodology for assessing the impact of a drug, such as Tranilast, on gene expression in cultured cells.

Quantitative PCR Protocol for Gene Expression Analysis in Drug-Treated Cultured Cells

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., human fibroblasts, epithelial cells) in the appropriate medium and conditions until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound or the alternative compound (and a vehicle control) for a predetermined time period (e.g., 24, 48 hours).

2. RNA Isolation:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen) according to the manufacturer's instructions.

  • Elute the RNA in RNase-free water.

3. RNA Quantification and Quality Control:

  • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

  • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.

4. DNase Treatment:

  • To remove any contaminating genomic DNA, treat the RNA samples with DNase I. This can be done on-column during RNA isolation or as a separate step.

  • Inactivate the DNase according to the manufacturer's protocol (e.g., by heat inactivation).

5. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).

  • Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

  • The typical reaction includes RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.

  • Incubate the reaction according to the kit's protocol (e.g., 65°C for 5 min, then 50°C for 50 min, followed by 70°C for 15 min).

6. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB)

    • cDNA template (diluted)

    • Nuclease-free water

  • Perform the qPCR reaction in a real-time PCR cycler using a typical thermal cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

7. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.

  • Calculate the relative gene expression using the 2-ΔΔCt method:

    • ΔCt = Ct(target gene) - Ct(reference gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Fold Change = 2-ΔΔCt

Visualizing the Molecular Mechanisms

To better understand the context of Tranilast's action, the following diagrams illustrate the affected signaling pathway and the experimental workflow.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII 1. Ligand Binding TBRI TGF-β Receptor I (TβRI) TBRII->TBRI SMAD23 p-SMAD2/3 TBRI->SMAD23 3. SMAD2/3 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation Tranilast Tranilast Sodium Tranilast->TGFB Inhibits Secretion Tranilast->SMAD4 Inhibits Expression

Caption: TGF-β signaling pathway and points of inhibition by this compound.

qPCR_Workflow start Cell Culture & Drug Treatment rna_isolation Total RNA Isolation start->rna_isolation quality_control RNA Quantification & Quality Control rna_isolation->quality_control dnase_treatment DNase Treatment quality_control->dnase_treatment cdna_synthesis Reverse Transcription (cDNA Synthesis) dnase_treatment->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression Fold Change data_analysis->end

Caption: Experimental workflow for qPCR analysis of gene expression.

References

Side-by-side comparison of Tranilast and its analogs in anti-cancer activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the anti-cancer activities of Tranilast and its novel analogs. This document summarizes key experimental data, details methodologies, and visualizes the underlying molecular pathways to support further investigation and development in oncology.

Tranilast, or N-(3,4-dimethoxycinnamoyl)-anthranilic acid, is an anti-allergic agent that has been repurposed for its anti-cancer properties.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in tumor progression.[1][3][4] Recent research has focused on synthesizing Tranilast analogs with enhanced potency and specificity, showing promising results in various cancer cell lines. This guide offers a comparative overview of these compounds.

Quantitative Comparison of Anti-Cancer Activity

The anti-proliferative effects of Tranilast and its analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
Tranilast PC-3 (Prostate)~100 µM[5]
HepG2 (Liver)> 100 µg/mL
MCF-7 (Breast)> 100 µg/mL
Analog 4b PC-3 (Prostate)1.10[1]
HepG2 (Liver)1.93[1]
MCF-7 (Breast)2.16[1]
Analog 7a PC-3 (Prostate)1.25[1]
HepG2 (Liver)2.30[1]
MCF-7 (Breast)2.84[1]
Analog 7b PC-3 (Prostate)1.42[1]
HepG2 (Liver)2.88[1]
MCF-7 (Breast)3.15[1]
Analog 14c PC-3 (Prostate)2.11[1]
HepG2 (Liver)3.24[1]
MCF-7 (Breast)4.09[1]
Analog 14d PC-3 (Prostate)1.87[1]
HepG2 (Liver)2.96[1]
MCF-7 (Breast)3.88[1]
Analog 14e PC-3 (Prostate)1.53[1]
HepG2 (Liver)2.51[1]
MCF-7 (Breast)3.27[1]
5-Fluorouracil (5-FU) PC-3, HepG-2, MCF-77.53[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Tranilast and its analogs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of Tranilast and its analogs on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., PC-3, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Tranilast or its analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_2 Incubate Add MTT->Incubate_2 Add Solubilizer Add Solubilizer Incubate_2->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

MTT Assay Workflow Diagram
Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cancer cells are treated with Tranilast or its analogs at their respective IC50 concentrations for a defined time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to quantify the induction of apoptosis by Tranilast and its analogs.

  • Cell Treatment: Cancer cells are treated with the compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Signaling Pathways

The anti-cancer activity of Tranilast and its analogs is primarily mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

TGF-β Signaling Pathway Inhibition

Tranilast and its analogs are known to interfere with the TGF-β signaling pathway, a critical regulator of tumor progression. By inhibiting the TGF-β receptor 1 (TGFβR1), these compounds block the downstream signaling cascade.[1] This inhibition prevents the phosphorylation of Smad proteins, their translocation to the nucleus, and the subsequent transcription of genes involved in cell proliferation, invasion, and metastasis.[3]

G cluster_0 TGF-β Signaling Pathway TGF-β TGF-β TGFβRII TGFβRII TGF-β->TGFβRII TGFβRI TGFβRI TGFβRII->TGFβRI activates p-Smad2/3 p-Smad2/3 TGFβRI->p-Smad2/3 phosphorylates Tranilast & Analogs Tranilast & Analogs Tranilast & Analogs->TGFβRI Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation, Invasion, Metastasis Cell Proliferation, Invasion, Metastasis Gene Transcription->Cell Proliferation, Invasion, Metastasis

Inhibition of TGF-β Pathway by Tranilast
Induction of Apoptosis via p53 and Caspase-3

Several Tranilast analogs have been shown to induce apoptosis by upregulating the tumor suppressor protein p53.[1] Activated p53 can transcriptionally activate pro-apoptotic genes, leading to the activation of the intrinsic apoptosis pathway. This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[1]

G cluster_1 p53-Mediated Apoptosis Pathway Tranilast Analogs Tranilast Analogs p53 p53 Tranilast Analogs->p53 upregulates Pro-apoptotic Genes Pro-apoptotic Genes p53->Pro-apoptotic Genes activates Mitochondrion Mitochondrion Pro-apoptotic Genes->Mitochondrion acts on Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces

Apoptosis Induction by Tranilast Analogs

Conclusion

The presented data highlights the potential of novel Tranilast analogs as potent anti-cancer agents, demonstrating significantly lower IC50 values compared to the parent compound in various cancer cell lines. Their mechanisms of action, primarily through the inhibition of the TGF-β signaling pathway and induction of p53-mediated apoptosis, make them attractive candidates for further pre-clinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

Unveiling the In Vivo Efficacy of Tranilast Sodium: A Comparative Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biomarker-driven in vivo efficacy of Tranilast sodium, benchmarked against leading antifibrotic agents, Pirfenidone and Nintedanib.

Introduction

Tranilast, an antiallergic agent, has garnered significant attention for its potential antifibrotic and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of mast cell degranulation and interference with the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis.[1][2][3] This guide provides a detailed comparison of Tranilast's in vivo efficacy with that of two prominent antifibrotic drugs, Pirfenidone and Nintedanib, through the lens of key biomarker analysis. The data presented herein is compiled from various preclinical and clinical studies, offering a quantitative and objective assessment to inform future research and drug development endeavors.

Comparative Analysis of In Vivo Efficacy

To objectively assess the in vivo efficacy of Tranilast and its alternatives, this guide focuses on key biomarkers central to the fibrotic process. These include mediators of inflammation, components of the TGF-β signaling pathway, and markers of collagen synthesis and deposition.

Key Biomarkers and Their Significance
  • Transforming Growth Factor-beta 1 (TGF-β1): A pivotal cytokine that stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[1]

  • Smad Proteins (Smad2, Smad3, Smad4): Intracellular proteins that transduce the TGF-β signal from the cell surface to the nucleus, regulating the transcription of target genes involved in fibrosis.[4][5]

  • Collagen (Type I and Type III): The primary structural proteins of the ECM. Their excessive deposition is a hallmark of fibrosis.[6][7]

  • Pro-Collagen Peptides (e.g., Pro-C6): Precursors of collagen molecules, their levels in biological fluids can reflect the rate of collagen synthesis.[8]

  • Inflammatory Cytokines (e.g., TNF-α, IL-1β): Pro-inflammatory molecules that contribute to the initiation and perpetuation of the fibrotic cascade.[1]

  • Epithelial Injury Markers (e.g., SP-D, CA-125): Proteins released from damaged epithelial cells, indicating ongoing tissue injury that can drive a fibrotic response.[8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and clinical studies, showcasing the effects of Tranilast, Pirfenidone, and Nintedanib on key fibrosis-related biomarkers.

Table 1: Effect of Tranilast on Fibrosis Biomarkers in Preclinical Models

BiomarkerAnimal ModelTreatment DoseObserved EffectSource
Left Ventricular Collagen Concentration Spontaneously Hypertensive Rats300 mg/kg/day for 4 weeksSignificantly suppressed the increase in collagen concentration (P < 0.05)[11]
TGF-β, Collagen, Fibronectin, p-SMAD2 Murine Pulmonary Fibrosis (Bleomycin-induced)Not specifiedSignificantly reduced levels in pulmonary fibrotic tissues[7][12][13][14]
Collagen I, Collagen III, α-SMA, Fibronectin, CTGF Angiotensin II-induced Myocardial Fibrosis (in vitro)1-30 µMSignificant decrease in protein expression[6][15]

Table 2: Effect of Pirfenidone on Fibrosis Biomarkers

BiomarkerStudy TypeTreatment DoseObserved EffectSource
TGF-β1 Bleomycin-induced Pulmonary Fibrosis (Hamster)0.5% in dietSignificantly reduced TGF-β protein in BALF at 14 and 21 days (P ≤ 0.05)[16]
TGF-β1, Periostin Bleomycin-induced Pulmonary Fibrosis (Rat)Not specifiedSignificantly suppressed protein expression on day 14 (P < 0.01)[17]
Serum TGF-β Idiopathic Pulmonary Fibrosis (IPF) PatientsOral administrationNo significant alteration in serum concentrations after 3 months[2]
α-SMA, Collagen I TGF-β1-stimulated Human Lung CellsNot specifiedReduced expression[18]

Table 3: Effect of Nintedanib on Fibrosis Biomarkers in Clinical Trials (IPF Patients)

BiomarkerTrialTreatment DoseObserved Effect (vs. Placebo)Source
N-terminal propeptide of type VI collagen (Pro-C6) INMARK150 mg bid for 12 weeksSignificantly reduced levels[8]
Surfactant protein D (SP-D) INMARK150 mg bid for 12 weeksSignificantly reduced levels[8][9][10]
Cancer antigen 125 (CA-125) INMARK150 mg bid for 12 weeks22% decrease vs. 4% increase in placebo (ratio 0.75, p<0.0001)[9][10]
Collagen 3 degraded by MMP-9 (C3M) INMARK150 mg bid for 12 weeksSmall decrease observed[9]
Collagen 3 degraded by ADAMTS-1/4/8 (C3A) INMARK150 mg bid for 12 weeksSmall increase observed[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Tranilast's Proposed Mechanism of Action

Tranilast_Mechanism cluster_membrane Cell Membrane Mast_Cell Mast Cell Mediators Histamine, Leukotrienes, Prostaglandins Mast_Cell->Mediators Releases Fibroblast Fibroblast TGF_beta_R TGF-β Receptor Smads Smad Pathway TGF_beta_R->Smads Activates Antigen Antigen/Stimulus Antigen->Mast_Cell Activates Tranilast Tranilast Tranilast->Mast_Cell Inhibits Degranulation Tranilast->Smads Inhibits Fibrosis Fibrosis Mediators->Fibrosis Contributes to TGF_beta TGF-β TGF_beta->TGF_beta_R Binds Collagen_Synth Collagen Synthesis Smads->Collagen_Synth Promotes Collagen_Synth->Fibrosis

Caption: Tranilast's dual inhibitory action on mast cell degranulation and the TGF-β/Smad pathway.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Biomarker Analysis InVivo In Vivo Model (e.g., Bleomycin-induced Pulmonary Fibrosis) Tissue Tissue (e.g., Lung, Heart) InVivo->Tissue Serum Serum/Plasma InVivo->Serum IHC Immunohistochemistry (e.g., TNF-α) Tissue->IHC qPCR RT-qPCR (e.g., Collagen mRNA) Tissue->qPCR WB Western Blot (e.g., Smad4) Tissue->WB ELISA ELISA (e.g., TGF-β1) Serum->ELISA Data Quantitative Data Analysis & Comparison IHC->Data qPCR->Data WB->Data ELISA->Data

Caption: A generalized workflow for the analysis of key fibrosis biomarkers from in vivo models.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1
  • Sample Preparation: Activate latent TGF-β1 in serum or plasma samples by acidification followed by neutralization. A common method involves adding 1N HCl, incubating for 10 minutes at room temperature, and then neutralizing with 1.2N NaOH/0.5M HEPES.[6]

  • Coating: Coat a 96-well microplate with a capture antibody specific for TGF-β1 and incubate overnight at 4°C.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection: Add a biotinylated detection antibody specific for TGF-β1 and incubate for 1 hour at room temperature.

  • Signal Amplification: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Western Blot for Smad4
  • Protein Extraction: Lyse tissue or cell samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Smad4 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Collagen Type I Alpha 1 (COL1A1) mRNA
  • RNA Extraction: Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL containing cDNA template, forward and reverse primers for COL1A1, and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression of COL1A1 mRNA, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Immunohistochemistry (IHC) for TNF-α
  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against TNF-α overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate kit.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.

Discussion and Conclusion

The compiled data indicates that this compound demonstrates significant in vivo efficacy in mitigating fibrosis in various preclinical models. Its ability to suppress key profibrotic mediators such as TGF-β1 and collagen deposition is evident. When compared to the established antifibrotic agents, Pirfenidone and Nintedanib, Tranilast appears to share a common mechanistic ground, particularly in its interference with the TGF-β signaling pathway.

However, a direct, head-to-head quantitative comparison remains a challenge due to the heterogeneity of the available data from different studies, employing varied animal models, treatment regimens, and analytical methods. The clinical data for Pirfenidone and Nintedanib in IPF patients provide valuable benchmarks for specific biomarkers, such as Pro-C6 and CA-125, which could be relevant endpoints for future clinical investigations of Tranilast.

For researchers and drug development professionals, this guide underscores the potential of Tranilast as an antifibrotic agent and highlights the critical biomarkers for assessing its in vivo efficacy. Future studies should aim for direct comparative analyses of Tranilast against current standards of care in well-defined in vivo models of fibrosis. Such studies will be instrumental in elucidating the relative potency and potential clinical utility of Tranilast in the treatment of fibrotic diseases. The provided experimental protocols offer a standardized framework for conducting such comparative biomarker analyses, ensuring data consistency and comparability across different research settings.

References

A Comparative Analysis of the Anti-inflammatory Profiles of Tranilast Sodium and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of Tranilast sodium and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. By examining their distinct mechanisms of action, effects on key inflammatory pathways, and providing supporting experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development and inflammation research.

Executive Summary

Ibuprofen, a traditional NSAID, primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. In contrast, this compound, originally developed as an anti-allergic drug, demonstrates a more multifaceted anti-inflammatory profile. Its mechanisms include the stabilization of mast cells, direct inhibition of the NLRP3 inflammasome, and modulation of key signaling pathways such as NF-κB and TGF-β. This guide delves into the experimental evidence supporting these distinct profiles, offering a comparative overview to inform future research and development.

Comparative Data on Anti-inflammatory Mechanisms

The following tables summarize the quantitative data available for key anti-inflammatory parameters of this compound and ibuprofen. It is important to note that IC50 values can vary between different experimental setups.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Notes
Ibuprofen 2.9[1] - 13[2]1.1[1] - 370[2]Non-selective inhibitor, with some studies suggesting slightly higher potency for COX-1.[3]
This compound No direct inhibition reported[4]No direct inhibition reported[4]One study reported no effect on COX-1 or COX-2 activity.[4] However, it has been shown to suppress IL-1β-induced COX-2 expression.

Table 2: Modulation of Key Inflammatory Pathways and Mediators

Target/PathwayThis compoundIbuprofen
Mast Cell Degranulation Inhibits IgE-mediated histamine release and degranulation.[5]Limited direct effect reported.
NLRP3 Inflammasome Direct inhibitor; binds to the NACHT domain of NLRP3, preventing its oligomerization and assembly.[6]Conflicting reports: some studies show no effect,[7] while a 2023 study suggests it can induce NLRP3 activation in certain cancer cells.
NF-κB Signaling Inhibits NF-κB-dependent transcriptional activation by interfering with the NF-κB/CBP association.[8]May modulate NF-κB signaling, but this is likely secondary to its effects on prostaglandins.
Prostaglandin Synthesis Inhibits Prostaglandin D2 (PGD2) synthesis (IC50 = 0.1 mM).[5][9]Potent inhibitor of prostaglandin synthesis via COX-1 and COX-2 inhibition.[1]

Table 3: Effects on Cytokine and Adhesion Molecule Expression

Cytokine/MoleculeThis compoundIbuprofen
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inhibits release from various cell types including monocytes, macrophages, and endothelial cells.[10][11]Variable effects reported; some studies show inhibition, while others report stimulation of certain cytokines.[12][13][14]
Anti-inflammatory Cytokines (IL-10) Some studies report inhibition of IL-10 production.[12]
Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) Inhibits TNF-α-induced expression in a dose-dependent manner.[8]Can inhibit VCAM-1 expression.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and ibuprofen, as well as a general experimental workflow for their comparison.

Ibuprofen_Pathway Ibuprofen's Primary Anti-inflammatory Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 / COX-2->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Ibuprofen's primary mechanism of action.

Tranilast_Pathways Tranilast's Multifaceted Anti-inflammatory Pathways cluster_mast_cell Mast Cell cluster_nlrp3 Macrophage cluster_nfkb Endothelial Cell Antigen-IgE Antigen-IgE Mast Cell Degranulation Mast Cell Degranulation Antigen-IgE->Mast Cell Degranulation Histamine, Prostaglandins Histamine, Prostaglandins Mast Cell Degranulation->Histamine, Prostaglandins Tranilast_MC Tranilast Tranilast_MC->Mast Cell Degranulation Inhibits PAMPs/DAMPs PAMPs/DAMPs NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly PAMPs/DAMPs->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation IL-1β, IL-18 IL-1β, IL-18 Caspase-1 Activation->IL-1β, IL-18 Tranilast_NLRP3 Tranilast Tranilast_NLRP3->NLRP3 Inflammasome Assembly Inhibits TNF-α TNF-α NF-κB Activation NF-κB Activation TNF-α->NF-κB Activation Gene Transcription (Adhesion Molecules, Cytokines) Gene Transcription (Adhesion Molecules, Cytokines) NF-κB Activation->Gene Transcription (Adhesion Molecules, Cytokines) Tranilast_NFkB Tranilast Tranilast_NFkB->NF-κB Activation Inhibits

Tranilast's diverse anti-inflammatory mechanisms.

Experimental_Workflow General Experimental Workflow for Comparison Cell Culture (e.g., Macrophages, PBMCs, Mast Cells) Cell Culture (e.g., Macrophages, PBMCs, Mast Cells) Stimulation (e.g., LPS, Antigen, TNF-α) Stimulation (e.g., LPS, Antigen, TNF-α) Cell Culture (e.g., Macrophages, PBMCs, Mast Cells)->Stimulation (e.g., LPS, Antigen, TNF-α) Treatment (Tranilast or Ibuprofen) Treatment (Tranilast or Ibuprofen) Stimulation (e.g., LPS, Antigen, TNF-α)->Treatment (Tranilast or Ibuprofen) Incubation Incubation Treatment (Tranilast or Ibuprofen)->Incubation Sample Collection (Supernatant, Cell Lysate) Sample Collection (Supernatant, Cell Lysate) Incubation->Sample Collection (Supernatant, Cell Lysate) Downstream Assays Downstream Assays Sample Collection (Supernatant, Cell Lysate)->Downstream Assays Data Analysis & Comparison Data Analysis & Comparison Downstream Assays->Data Analysis & Comparison

A generalized workflow for comparative studies.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

COX Enzymatic Activity Assay

Objective: To determine the IC50 values of a compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compounds (this compound, Ibuprofen) at various concentrations.

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Microplate reader.

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add varying concentrations of the test compounds or vehicle control to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the detection probe.

  • Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

NLRP3 Inflammasome Activation Assay (Western Blot)

Objective: To assess the effect of a compound on NLRP3 inflammasome activation by detecting cleaved caspase-1.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs).

  • LPS (lipopolysaccharide).

  • Nigericin or ATP (NLRP3 activators).

  • Test compounds (this compound, Ibuprofen).

  • RIPA lysis buffer with protease inhibitors.

  • Primary antibodies: anti-caspase-1 (p20), anti-NLRP3, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Procedure:

  • Seed iBMDMs in culture plates and allow them to adhere.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 30-60 minutes.

  • Stimulate the cells with an NLRP3 activator (e.g., nigericin or ATP) for the appropriate time.

  • Collect the cell culture supernatants and lyse the cells with RIPA buffer.

  • Concentrate the proteins in the supernatant.

  • Perform SDS-PAGE with both the cell lysates and concentrated supernatants.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the cleaved form of caspase-1 (p20) in the supernatant and pro-caspase-1 in the lysate. Use anti-NLRP3 to check for NLRP3 expression and anti-β-actin as a loading control for the lysate.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system. A reduction in the cleaved caspase-1 band in the supernatant indicates inhibition of inflammasome activation.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of a compound on the release of specific cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.

  • Stimulant (e.g., LPS for TNF-α, IL-6; Phytohemagglutinin for IFN-γ).

  • Test compounds (this compound, Ibuprofen).

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Microplate reader.

Procedure:

  • Isolate and culture PBMCs in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with the appropriate stimulant.

  • Incubate for a specified period (e.g., 24 hours).

  • Centrifuge the plate and collect the cell-free supernatants.

  • Perform the ELISA according to the manufacturer's instructions, which typically involves:

    • Coating a plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To measure the effect of a compound on mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Sensitizing antibody (e.g., anti-DNP IgE).

  • Antigen (e.g., DNP-BSA).

  • Test compounds (this compound, Ibuprofen).

  • Tyrode's buffer.

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop solution (e.g., sodium carbonate buffer).

  • Triton X-100 (for total release).

  • Microplate reader.

Procedure:

  • Sensitize mast cells with the appropriate antibody overnight.

  • Wash the cells to remove unbound antibody and resuspend them in Tyrode's buffer.

  • Aliquot the cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

  • Stimulate degranulation by adding the antigen. Include controls for spontaneous release (buffer only) and total release (Triton X-100).

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer an aliquot of the supernatant to a new plate containing the pNAG substrate.

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

NF-κB Reporter Gene Assay

Objective: To determine the effect of a compound on NF-κB transcriptional activity.

Materials:

  • A cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or HeLa cells).

  • Stimulant (e.g., TNF-α).

  • Test compounds (this compound, Ibuprofen).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α.

  • Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

The anti-inflammatory profiles of this compound and ibuprofen are distinct, offering different therapeutic possibilities. Ibuprofen's well-characterized inhibition of COX enzymes makes it a potent agent for managing pain and inflammation driven by prostaglandins. This compound, with its multifaceted mechanism targeting mast cell degranulation, the NLRP3 inflammasome, and NF-κB signaling, presents a broader spectrum of anti-inflammatory actions that may be beneficial in conditions where these pathways are central to the pathology.

The conflicting data regarding ibuprofen's effect on the NLRP3 inflammasome and Tranilast's direct activity on COX enzymes highlight areas that warrant further investigation. Head-to-head comparative studies using standardized experimental protocols are crucial for a more definitive understanding of their relative potencies and therapeutic potential in various inflammatory diseases. This guide provides a foundational framework for such future research, aiming to accelerate the development of more targeted and effective anti-inflammatory therapies.

References

Tranilast Sodium: A Preclinical Comparative Guide to its Anti-Fibrotic and Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tranilast sodium, a drug with a history as an anti-allergic agent, is gaining significant attention in preclinical research for its potential therapeutic applications in fibrosis and oncology. This guide provides a comprehensive comparison of Tranilast's performance in preclinical trials against other relevant therapeutic alternatives, supported by experimental data and detailed methodologies.

I. Anti-Fibrotic Effects: Tranilast in Preclinical Models of Fibrosis

Tranilast has demonstrated notable anti-fibrotic properties across various preclinical models, primarily through its inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator in the development of fibrosis.

Comparison with Standard-of-Care Anti-Fibrotic Agents

While direct head-to-head preclinical trials are limited, this section compares the reported effects of Tranilast with two established anti-fibrotic drugs, Pirfenidone and Nintedanib, based on available data from independent studies.

Table 1: Comparison of Anti-Fibrotic Effects in Preclinical Models

Parameter This compound Pirfenidone Nintedanib
Primary Mechanism Inhibition of TGF-β secretion and Smad2/3 phosphorylation[1]Inhibition of TGF-β and TNF-α synthesis[2]Inhibition of multiple tyrosine kinases including VEGFR, FGFR, and PDGFR[3]
Effect on Collagen Significantly decreased collagen content in a bleomycin-induced lung fibrosis mouse model.[4]Reduced collagen synthesis in various in vitro and in vivo models of fibrosis.[2]Attenuated collagen deposition in preclinical models of lung and liver fibrosis.
Effect on Myofibroblast Inhibited the differentiation of mesenchymal stem cells into myofibroblasts.Attenuated fibroblast proliferation and differentiation into myofibroblasts.[2]Inhibited fibroblast proliferation and transformation into myofibroblasts.
Animal Model Data Attenuated myocardial fibrosis in a rat model of hypertension.Reduced fibrosis in bleomycin-induced pulmonary fibrosis models in hamsters and mice.[5]Showed efficacy in reducing fibrosis in various animal models of pulmonary and liver fibrosis.[3]
Signaling Pathway

The primary mechanism of Tranilast's anti-fibrotic action involves the modulation of the TGF-β/Smad signaling pathway. Upon binding of TGF-β to its receptor, Smad proteins are phosphorylated and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. Tranilast has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby disrupting this signaling cascade.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds pSmad2_3 pSmad2/3 TGF_beta_R->pSmad2_3 Phosphorylates Tranilast Tranilast Tranilast->TGF_beta_R Inhibits Complex Smad Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_expression Pro-fibrotic Gene Expression Nucleus->Gene_expression Activates Fibrosis Fibrosis Gene_expression->Fibrosis

Tranilast's Inhibition of the TGF-β/Smad Pathway.

II. Anti-Cancer Effects: Tranilast in Preclinical Oncology

Tranilast has also exhibited promising anti-tumor effects in various preclinical cancer models. Its mechanisms of action in this context are multifaceted, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Comparison with a Conventional Chemotherapeutic Agent

This section provides a comparative overview of Tranilast and Doxorubicin, a widely used chemotherapeutic agent, based on available preclinical data.

Table 2: Comparison of Anti-Cancer Effects in Preclinical Models

Parameter This compound Doxorubicin
Mechanism of Action Inhibits TGF-β signaling, induces apoptosis, and has anti-angiogenic effects.[6]DNA intercalation and inhibition of topoisomerase II.
Cell Viability Reduced cell viability of CT-26 colon cancer cells in a dose-dependent manner, with an IC50 of 200 µM.[7]Potent cytotoxic agent against a wide range of cancer cell lines.
Tumor Growth Combination with doxorubicin significantly delayed tumor growth in MCF10CA1a human breast tumors and 4T1 murine breast tumors.[8]Standard-of-care agent for various cancers, demonstrating significant tumor growth inhibition.
In Vivo Efficacy In combination with 5-FU, inhibited tumor growth and was associated with a reduction of TGF-β expression in a colon cancer xenograft model.[6]Widely used in various animal models of cancer, showing significant anti-tumor activity.
Experimental Workflow for Assessing Anti-Cancer Efficacy

A typical preclinical workflow to evaluate the anti-cancer effects of a compound like Tranilast involves a series of in vitro and in vivo experiments.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cell_viability Cell Viability Assay (e.g., MTT, MTS) migration_assay Migration/Invasion Assay (e.g., Wound Healing) xenograft Xenograft/Orthotopic Tumor Models cell_viability->xenograft Proceed if effective apoptosis_assay Apoptosis Assay (e.g., Annexin V) western_blot Western Blot (e.g., for signaling proteins) treatment Treatment with Tranilast and/or Comparator tumor_measurement Tumor Volume/Weight Measurement histology Histological Analysis (e.g., IHC for proliferation/apoptosis)

Preclinical Workflow for Cancer Drug Evaluation.

III. Experimental Protocols

A. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to induce lung fibrosis and assess the efficacy of anti-fibrotic agents.[7][9]

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[9]

  • Induction: A single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.

  • Treatment: Tranilast (e.g., 400 mg/kg/day) or a comparator drug is administered orally or via intraperitoneal injection, starting at a specified time point after bleomycin instillation and continuing for a defined period (e.g., 14-21 days).

  • Assessment:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: Hydroxyproline content in lung tissue is quantified as a measure of collagen deposition.

    • Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and key signaling proteins like pSmad2/3 are analyzed.[5][10]

B. Western Blot Analysis for TGF-β Signaling Proteins

This technique is used to quantify the expression levels of specific proteins involved in the TGF-β pathway.[1][11]

  • Protein Extraction: Lung or liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (e.g., anti-pSmad2, anti-Smad2, anti-TGF-β1).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

C. Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Tranilast or a comparator drug for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read at ~570 nm.

    • For MTS, the formazan product is soluble, and the absorbance is read directly at ~490 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

IV. Conclusion

The preclinical data presented in this guide highlight the potential of this compound as a therapeutic agent for both fibrotic diseases and cancer. Its well-defined mechanism of action, particularly its interference with the TGF-β signaling pathway, provides a strong rationale for its further investigation. While direct comparative preclinical studies with current standards of care are not abundant, the available evidence suggests that Tranilast warrants consideration for further development and clinical evaluation. The detailed experimental protocols provided herein offer a foundation for researchers to design and conduct further studies to validate and expand upon these promising findings.

References

A Head-to-Head Comparison of Tranilast Sodium and Pirfenidone in Preclinical Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tranilast sodium and pirfenidone, two therapeutic agents investigated for the treatment of Idiopathic Pulmonary Fibrosis (IPF). While direct head-to-head clinical trials are lacking, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action and anti-fibrotic efficacy in established IPF models.

Executive Summary

Pirfenidone is an approved oral anti-fibrotic agent for IPF that has demonstrated efficacy in slowing disease progression in clinical trials.[1][2] Its mechanism is multifactorial, involving the downregulation of key pro-fibrotic and inflammatory pathways.[2][3][4] this compound, an anti-allergic drug, has shown promise in preclinical IPF models by suppressing inflammation and fibrosis through distinct molecular pathways.[5][6] Notably, it has been recommended for orphan drug designation in the European Union for the treatment of IPF.[7] This guide will delve into the experimental data supporting the therapeutic potential of both compounds.

Mechanism of Action: A Comparative Overview

Both this compound and pirfenidone appear to converge on the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. However, their upstream regulatory mechanisms diverge.

This compound: Targeting Macrophage Activation and TGF-β/SMAD2 Signaling

Preclinical studies indicate that Tranilast exerts its anti-fibrotic effects through a dual mechanism. Firstly, it inhibits the activation of alveolar macrophages, which are key players in the inflammatory and fibrotic cascades of IPF.[5] Secondly, it directly interferes with the TGF-β/SMAD2 signaling pathway.[6][8][9][10] This inhibition leads to a downstream reduction in the production of extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are responsible for the characteristic scarring of lung tissue in IPF.[6][8]

Tranilast_Pathway cluster_extracellular Extracellular Space cluster_cell Cell TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Binds SMAD2 SMAD2 TGFb_Receptor->SMAD2 Phosphorylates pSMAD2 pSMAD2 ECM_Production ECM Production (Collagen, Fibronectin) pSMAD2->ECM_Production Promotes Tranilast Tranilast Tranilast->pSMAD2 Inhibits

Tranilast's Inhibition of the TGF-β/SMAD2 Signaling Pathway.
Pirfenidone: A Multi-faceted Inhibitor of Fibrotic and Inflammatory Mediators

Pirfenidone's mechanism of action is broader, encompassing anti-fibrotic, anti-inflammatory, and antioxidant properties.[2][3][4] It is known to downregulate the production of several key growth factors, including TGF-β, and procollagens I and II.[2][3][11] By attenuating the production of these pro-fibrotic molecules, pirfenidone effectively reduces fibroblast proliferation and the subsequent deposition of ECM.[4]

Pirfenidone_Pathway cluster_stimuli Pro-fibrotic Stimuli cluster_cell Fibroblast Growth_Factors Growth Factors (e.g., TGF-β) Proliferation Fibroblast Proliferation Growth_Factors->Proliferation ECM_Deposition ECM Deposition (Collagen) Proliferation->ECM_Deposition Leads to Pirfenidone Pirfenidone Pirfenidone->Growth_Factors Downregulates Production Pirfenidone->Proliferation Inhibits

Pirfenidone's Multi-target Anti-fibrotic Mechanism.

Preclinical Efficacy in IPF Models

The following tables summarize the key findings from preclinical studies evaluating the efficacy of this compound and pirfenidone in the widely used bleomycin-induced pulmonary fibrosis model.

Table 1: Efficacy of this compound in a Murine Bleomycin-Induced Pulmonary Fibrosis Model
ParameterVehicle ControlTranilast TreatmentOutcomeReference
Histological Lung Fibrosis Severe fibrotic changesSignificantly attenuated lung fibrosisAnti-fibrotic effect[6][8]
TGF-β Levels in Lung Tissue ElevatedSignificantly reducedDownregulation of a key pro-fibrotic cytokine[6][8]
Phosphorylated SMAD2 Levels IncreasedSignificantly reducedInhibition of TGF-β signaling[6][8]
Collagen and Fibronectin Levels IncreasedSignificantly reducedReduction in ECM deposition[6][8]
Alveolar Macrophage Activation IncreasedSuppressedAnti-inflammatory effect[5]
Table 2: Efficacy of Pirfenidone in a Murine Bleomycin-Induced Pulmonary Fibrosis Model
ParameterVehicle ControlPirfenidone TreatmentOutcomeReference
Histological Lung Fibrosis Extensive fibrosisAttenuated pulmonary fibrosisAnti-fibrotic effect[2]
TGF-β Production IncreasedReducedDownregulation of a key pro-fibrotic cytokine[3][4]
Fibroblast Proliferation IncreasedReducedInhibition of key cellular drivers of fibrosis[4]
Collagen Production IncreasedInhibitedReduction in ECM deposition[2]
Inflammatory Cell Infiltration PresentReducedAnti-inflammatory effect[3]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

A standardized and widely accepted method for inducing pulmonary fibrosis in rodents was utilized in the cited studies.

Bleomycin_Model_Workflow Animal_Model Mice (e.g., ICR strain) Bleomycin_Admin Intratracheal or Intravenous Bleomycin Administration Animal_Model->Bleomycin_Admin Drug_Treatment Oral Administration of Tranilast or Pirfenidone Bleomycin_Admin->Drug_Treatment Endpoint_Analysis Endpoint Analysis (e.g., Histology, Protein Levels) Drug_Treatment->Endpoint_Analysis

Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.

Methodology:

  • Animal Model: Male ICR mice are typically used.[5]

  • Induction of Fibrosis: A single intratracheal or intravenous injection of bleomycin is administered to induce lung injury and subsequent fibrosis.[5][6][8]

  • Drug Administration: this compound or pirfenidone is administered orally, typically starting from the day of or shortly after bleomycin instillation and continuing for the duration of the study (e.g., 28 days).[5]

    • Histopathology: Lungs are sectioned and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.[6][8]

    • Biochemical Assays: Lung homogenates are used to quantify levels of hydroxyproline (an indicator of collagen content), TGF-β, and other relevant proteins via methods such as ELISA and Western blotting.[6][8]

    • Immunohistochemistry: Staining for specific cell markers (e.g., macrophages) and signaling proteins (e.g., phosphorylated SMAD2) is performed on lung sections.[6][8]

Clinical Perspective and Future Directions

Pirfenidone is an established therapeutic for IPF, with its efficacy in slowing the decline of lung function supported by multiple Phase 3 clinical trials.[1][12][13] Common adverse events associated with pirfenidone include gastrointestinal issues and photosensitivity.[1][14]

This compound, while not yet approved for IPF, has demonstrated a compelling anti-fibrotic mechanism in preclinical models. Its potential to target both inflammatory and fibrotic pathways warrants further investigation. The recommendation for orphan drug designation in the EU may accelerate its clinical development for IPF.[7]

Future head-to-head preclinical studies directly comparing the efficacy and safety of this compound and pirfenidone in standardized IPF models would be invaluable. Furthermore, exploring potential synergistic effects of combination therapy could open new avenues for the treatment of this devastating disease.

References

Verifying the Binding Affinity of Tranilast Sodium to Its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast sodium's binding affinity to its key molecular targets, supported by available experimental and computational data. We will delve into its interactions with components of the Transforming Growth Factor-β (TGF-β) signaling pathway and the NLRP3 inflammasome, and its role as a mast cell stabilizer. Comparisons with alternative molecules are provided to offer a broader perspective for research and development.

Data Presentation: Quantitative Analysis of Binding Affinity

The following tables summarize the available quantitative data for the binding affinity of Tranilast and its alternatives to their respective molecular targets. It is important to note that binding affinity can be represented by different parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters generally indicate a higher affinity or potency.

Table 1: Binding Affinity of Tranilast and Alternatives to TGF-β Pathway Components

CompoundTargetParameterValueMethod
Tranilast VEGFR1pKi5.11Molecular Docking[1]
Tranilast ALK5 (TGF-βR1)pKi≥ 3.57Molecular Docking[1]
Tranilast VEGFR3pKi≥ 3.57Molecular Docking[1]
LY2109761ALK5 (TGF-βR1)Ki38 nMNot Specified[2]
Galunisertib (LY2157299)ALK5 (TGF-βR1)IC5056 nMNot Specified[2]
SB-525334ALK5 (TGF-βR1)IC5014.3 nMNot Specified[2]

Table 2: Binding Affinity and Potency of Tranilast and Alternatives Against the NLRP3 Inflammasome

CompoundTargetParameterValueMethod
Tranilast NLRP3 (NACHT domain)Direct BindingConfirmedBiotinylated Analog Pulldown Assay[3][4]
MCC950NLRP3IC507.5 nMNot Specified[5]
MS-II-124NLRP3Kd84 nMMicroscale Thermophoresis (MST)[6]
MS-II-124NLRP3IC500.12 µMNot Specified[6]
CY-09NLRP3IC506 µMNot Specified[5]

Table 3: Comparative Potency of Mast Cell Stabilizers

CompoundActionRelative PotencyMethod
Tranilast Inhibition of mast cell degranulation-Electrophysiology (Patch-Clamp)[7]
KetotifenInhibition of mast cell degranulationMore potent than TranilastElectrophysiology (Patch-Clamp)[7]
Cromolyn SodiumInhibition of mast cell degranulationEffective in vitro (10-100 µM)Not Specified[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of binding affinity data. Below are generalized methodologies for key experiments cited in this guide.

Molecular Docking for TGF-β Pathway Targets
  • Objective: To predict the binding affinity and interaction of Tranilast with target proteins computationally.

  • Protocol:

    • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (e.g., VEGFR1, ALK5) from the Protein Data Bank (PDB). Prepare the 3D structure of Tranilast.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of Tranilast within the active site of the target proteins.

    • Scoring and Analysis: The docking software calculates a binding score (e.g., pKi), which is an estimation of the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between Tranilast and the protein residues are then analyzed.[1]

Biotinylated Analog Pulldown Assay for NLRP3
  • Objective: To demonstrate the direct binding of Tranilast to the NLRP3 protein.

  • Protocol:

    • Synthesis of Biotinylated Tranilast: A biotin tag is chemically conjugated to the Tranilast molecule.

    • Cell Lysate Preparation: Prepare cell lysates from cells expressing the NLRP3 protein (e.g., LPS-primed macrophages).[3]

    • Incubation and Pulldown: Incubate the biotinylated Tranilast with the cell lysate to allow for binding. Subsequently, add streptavidin-coated beads, which have a high affinity for biotin, to pull down the biotinylated Tranilast and any bound proteins.[3]

    • Western Blot Analysis: Elute the bound proteins from the beads and analyze for the presence of NLRP3 using Western blotting with an anti-NLRP3 antibody. The detection of NLRP3 confirms a direct interaction with Tranilast.[3]

Electrophysiological Measurement of Mast Cell Degranulation
  • Objective: To assess the mast cell stabilizing properties of Tranilast by measuring changes in membrane capacitance, which is an indicator of exocytosis (degranulation).

  • Protocol:

    • Cell Preparation: Isolate rat peritoneal mast cells.

    • Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record the membrane capacitance (Cm) of a single mast cell.

    • Induction of Degranulation: Introduce a non-hydrolyzable GTP analog, GTP-γ-S, into the cell via the patch pipette to induce degranulation, which will cause an increase in Cm.

    • Application of Tranilast: Apply different concentrations of Tranilast to the bath solution and measure the effect on the GTP-γ-S-induced increase in Cm. A suppression of the Cm increase indicates an inhibitory effect on degranulation.[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TGF_beta_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI pSmad23 p-Smad2/3 TBRI->pSmad23 Phosphorylation Tranilast Tranilast Tranilast->TBRI Inhibition Smad23 Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Gene Expression (Fibrosis, etc.) Nucleus->Gene_Expression

Caption: TGF-β signaling pathway and the inhibitory action of Tranilast on ALK5.

NLRP3_Inflammasome cluster_activation NLRP3 Activation cluster_assembly Inflammasome Assembly Stimuli PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 (Oligomerization) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Tranilast Tranilast Tranilast->NLRP3_active Binds to NACHT domain, Inhibits Oligomerization IL1b IL-1β (Inflammation) Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b

Caption: Tranilast directly targets the NACHT domain of NLRP3, inhibiting inflammasome assembly.

Binding_Assay_Workflow start Start reagents Prepare Reagents: - Target Protein - this compound - Labeled Ligand (for competition assay) start->reagents incubation Incubate Protein with Tranilast reagents->incubation measurement Measure Binding (e.g., SPR, ITC, Radioligand Assay) incubation->measurement data_analysis Data Analysis (Calculate Kd, Ki, or IC50) measurement->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for determining binding affinity.

References

Safety Operating Guide

Proper Disposal of Tranilast Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the responsible management of Tranilast sodium waste.

This document provides procedural guidance for the proper disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Hazard Profile and Regulatory Compliance

This compound is classified as an acute oral toxicant (Category 4) and presents a significant hazard to the aquatic environment.[1] The universally recognized precautionary statement for its disposal is P501: "Dispose of contents/ container to an approved waste disposal plant."[1][2] This directive underscores the necessity of treating this compound as a hazardous chemical waste. Disposal into regular trash or down the sanitary sewer is strictly prohibited.[3][4]

Hazard CategoryClassificationGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2][5][6]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste management guidelines and regulations such as the Resource Conservation and Recovery Act (RCRA).[3][7]

Tranilast_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Documentation cluster_2 Disposal & Pickup A 1. Identify this compound Waste (Solid, solutions, contaminated labware) B 2. Select a Compatible Waste Container (Clearly labeled, leak-proof, screw cap) A->B Ensure chemical compatibility C 3. Transfer Waste into Container (Use appropriate PPE, avoid spills) B->C D 4. Securely Close and Label Container ('Hazardous Waste', 'this compound') C->D Immediately after adding waste E 5. Store in Designated Satellite Accumulation Area (SAA) (At or near the point of generation) D->E F 6. Maintain Waste Accumulation Log E->F Document all additions G 7. Request Waste Pickup (Contact institutional EHS or approved contractor) F->G When container is full or storage time limit is reached H 8. Professional Disposal (Transport to an approved waste disposal plant) G->H

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Experimental Protocols for Waste Handling

No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are readily available in standard laboratory guidelines. The primary and mandated disposal method is through a licensed hazardous waste management service.

Key Operational Procedures:

  • Waste Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[3][8] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Container Management:

    • Use containers that are chemically compatible with this compound and are in good condition, free from leaks or damage.[3][8]

    • Containers must be kept securely capped at all times, except when adding waste.[7][8]

    • Label the container clearly with "Hazardous Waste" and the specific chemical name, "this compound."[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[7][8]

    • Do not exceed the storage limits for hazardous waste (typically 55 gallons) or acutely toxic waste (one quart) in the SAA.[7][9]

  • Spill Management:

    • In case of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, gloves) as hazardous waste.[9]

    • Sweep up solid spills and place them into a suitable, closed container for disposal.[5] Avoid creating dust.[2][5]

    • Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Disposal of Empty Containers:

    • A container that held this compound should be considered hazardous waste unless it has been triple-rinsed.[9]

    • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[9]

    • After proper rinsing, deface the original label before disposing of the container as regular trash.[9]

  • Requesting Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to schedule a pickup for the hazardous waste.[7]

    • Follow all institutional procedures for waste collection requests.

References

Personal protective equipment for handling Tranilast sodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tranilast Sodium

This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with appropriate care to avoid ingestion, inhalation, and contact with skin or eyes.[2] Engineering controls, personal protective equipment, and proper hygiene are the primary means of controlling exposure.[3]

The following table summarizes the essential personal protective equipment (PPE) and immediate actions required for handling this compound in various situations.

Situation Required Action & Personal Protective Equipment (PPE)
Routine Handling & Weighing Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[2] Gloves: Chemical-resistant gloves (e.g., nitrile).[2][3] Eye Protection: Safety glasses or goggles.[2][3] Body Protection: Laboratory coat.[2][3] Respiratory: For fine powders or when dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[2]
Accidental Release (Spill) PPE: Full PPE as for routine handling.[1] Procedure: Evacuate non-essential personnel.[3] Prevent dust generation.[3] Collect spilled material using a damp cloth or a filtered vacuum.[3] Place in a suitable, sealed container for disposal.[2][3] Wash the spill area thoroughly.
Fire Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1][2][3] Firefighter PPE: Wear self-contained breathing apparatus and full protective clothing.[1][3]
First Aid: Eye Contact Immediate Action: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1][4] Medical Attention: Seek prompt medical attention.
First Aid: Skin Contact Immediate Action: Remove contaminated clothing.[1] Rinse skin thoroughly with plenty of soap and water.[1][4] Medical Attention: Call a physician if irritation persists.[2]
First Aid: Inhalation Immediate Action: Move the person to fresh air.[1][4] If breathing is difficult, provide respiratory support.[1] Avoid mouth-to-mouth resuscitation.[1] Medical Attention: Seek immediate medical attention.[3]
First Aid: Ingestion Immediate Action: Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][5] Medical Attention: Call a physician or Poison Control Center immediately.[1][5]

Operational Plan: Standard Handling Protocol

Adherence to a standardized workflow is critical for safety. The following step-by-step protocol outlines the procedure for routine handling of this compound powder.

1. Preparation and Pre-Handling:

  • Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible and operational.[1]
  • Gather all necessary equipment: spatulas, weigh boats, containers, and solvents.
  • Don the required PPE: laboratory coat, safety goggles, and chemical-resistant gloves.

2. Weighing and Aliquoting:

  • Perform all manipulations of the powder within the chemical fume hood to minimize inhalation risk.[6]
  • Handle the container carefully to avoid generating dust.
  • Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat.
  • Close the primary container tightly immediately after use.[2]

3. Solubilization:

  • This compound is soluble in DMSO.[7][8]
  • Add the desired solvent to the vessel containing the weighed powder.
  • Ensure the solution is fully dissolved before use. Solutions can typically be stored at -20°C for up to one month.[7][9]

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment used.
  • Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) as hazardous waste according to institutional guidelines.
  • Remove PPE in the correct order to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[1][5]

5. Storage:

  • Store this compound powder in a tightly sealed container in a cool, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[1][2]
  • Recommended storage temperature for the powder is -20°C.[1][8][9]

// Node Definitions prep [label="1. Preparation\n- Assemble PPE\n- Prepare Fume Hood\n- Verify Safety Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="2. Weighing\n- Handle in Fume Hood\n- Minimize Dust\n- Seal Container After Use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="3. Solubilization\n- Add Solvent (e.g., DMSO)\n- Ensure Complete Dissolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use [label="4. Experimental Use\n- Follow Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleanup [label="5. Post-Handling Cleanup\n- Decontaminate Surfaces\n- Dispose of Consumables", fillcolor="#FBBC05", fontcolor="#202124"]; dispose [label="6. Waste Disposal\n- Segregate Hazardous Waste\n- Follow Institutional Policy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="7. Storage\n- Tightly Sealed Container\n- Store at -20°C", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> weigh; weigh -> dissolve; dissolve -> use; use -> cleanup; cleanup -> dispose; weigh -> store [style=dashed, constraint=false]; }

Diagram 1: Standard procedure for handling this compound.

Emergency and Disposal Plans

Immediate and correct response to emergencies is vital. All personnel must be familiar with these procedures.

Emergency Response Protocol

1. Spill Response:

  • Assess: Determine the size and nature of the spill.
  • Evacuate: Alert others and evacuate the immediate area if necessary.[1]
  • Contain: Prevent the spill from spreading. For powders, avoid creating dust.[3]
  • Clean: Wearing full PPE, cover the spill with an absorbent material.[1] Collect the material with spark-resistant tools and place it into a labeled, sealed container for hazardous waste disposal.[10]
  • Decontaminate: Clean the spill area thoroughly with soap and water.

2. Personal Exposure Response:

  • Eye Contact: Immediately use the nearest eyewash station to flush eyes for at least 15 minutes. Seek medical attention.[1]
  • Skin Contact: Remove contaminated clothing and wash the affected area with large amounts of soap and water.[1] Seek medical attention if symptoms develop.
  • Inhalation: Move to fresh air immediately.[1] Seek medical attention.
  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

// Node Definitions incident [label="Incident Occurs\n(Spill, Exposure, Fire)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Situation\n- Is the area safe?\n- What is the hazard?", fillcolor="#FBBC05", fontcolor="#202124"];

spill [label="Spill", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; exposure [label="Personal Exposure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fire [label="Fire", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

spill_proc [label="Spill Response\n1. Evacuate & Alert\n2. Wear Full PPE\n3. Contain & Clean Up\n4. Dispose as HazWaste", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; exposure_proc [label="Exposure Response\n- Skin: Wash with soap/water\n- Eyes: Flush for 15 min\n- Inhalation: Move to fresh air\n- Ingestion: Rinse mouth", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; fire_proc [label="Fire Response\n1. Activate Alarm\n2. Evacuate Area\n3. Use CO2, Dry Chemical, or\nWater Spray Extinguisher", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

medical [label="Seek Medical Attention", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Incident to Supervisor", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges incident -> assess; assess -> spill [label="Spill"]; assess -> exposure [label="Exposure"]; assess -> fire [label="Fire"];

spill -> spill_proc; exposure -> exposure_proc; fire -> fire_proc;

exposure_proc -> medical; spill_proc -> report; fire_proc -> report; medical -> report; }

Diagram 2: Logical workflow for emergency response.
Disposal Plan

Proper disposal is necessary to mitigate environmental hazards, as this compound is very toxic to aquatic life.[1]

1. Waste Collection:

  • All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess material, must be collected as chemical hazardous waste.
  • Collect waste in a clearly labeled, sealed, and compatible container.[2]

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[1]
  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[5]
  • Arrange for pickup by your institution's certified hazardous waste management provider.
  • For unused or expired product, dispose of the contents and container at an approved waste disposal plant.[1] If a take-back program is unavailable, mix the material with an inert substance like cat litter or dirt, place it in a sealed plastic bag, and dispose of it in the trash, ensuring all personal information is removed from the original container.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.